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Core Science & Biosynthesis

Foundational

Chemical structure and properties of Isoquinoline-3-yl diphenyl methanol

Abstract The isoquinoline scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of bioactive natural products and synthetic therapeutic agents.[1][2][3] This technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of bioactive natural products and synthetic therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of a specific derivative, Isoquinoline-3-yl diphenyl methanol. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical structure, synthesis, and physicochemical properties. Particular emphasis is placed on the practical aspects of its preparation via Grignard reaction and its thorough characterization using modern spectroscopic techniques. This guide aims to serve as a foundational resource, consolidating theoretical knowledge with actionable experimental protocols to facilitate further research and application of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

Isoquinoline-3-yl diphenyl methanol, a tertiary alcohol, features a central methanol carbon bonded to an isoquinoline ring at the 3-position and two phenyl groups. This unique combination of a bicyclic heteroaromatic system and two bulky phenyl rings dictates its chemical behavior and potential for further functionalization.

PropertyValueSource
IUPAC Name (Isoquinolin-3-yl)(diphenyl)methanol[4]
CAS Number 31283-25-7[4]
Molecular Formula C22H17NO[4]
Molecular Weight 311.38 g/mol [4]
Boiling Point 510.3 °C[4]
Density 1.208 g/cm³[4]

The presence of the polar hydroxyl group suggests potential for hydrogen bonding, while the large aromatic surface area contributes to its hydrophobic character. The stability of the compound is generally good under standard conditions, though it may be incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides, similar to other diaryl alcohols like diphenylmethanol.[5]

Synthesis and Mechanistic Insights

The most direct and established method for the synthesis of Isoquinoline-3-yl diphenyl methanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on a carbonyl group.[6]

Synthetic Approach: Grignard Reaction

The synthesis involves the reaction of a phenylmagnesium halide, typically phenylmagnesium bromide, with isoquinoline-3-carbaldehyde.[7] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Alternatively, the reaction can be envisioned between a Grignard reagent derived from a 3-haloisoquinoline and benzophenone. However, the former approach is generally more common due to the commercial availability and reactivity of the starting materials.

Experimental Protocol: Synthesis of Isoquinoline-3-yl Diphenyl Methanol

Materials:

  • Isoquinoline-3-carbaldehyde

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven to exclude moisture, which can quench the Grignard reagent.[6]

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.[8] Maintain a steady reflux by controlling the rate of addition.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Isoquinoline-3-carbaldehyde:

    • Dissolve isoquinoline-3-carbaldehyde in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

    • The addition should be slow to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is a safer alternative to using strong acids, which can sometimes lead to side reactions.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Synthesis Workflow Diagram

Synthesis_Workflow start Start prep_grignard Prepare Phenylmagnesium Bromide (Grignard Reagent) start->prep_grignard react_aldehyde React with Isoquinoline-3-carbaldehyde in Anhydrous Ether prep_grignard->react_aldehyde Nucleophilic Addition quench Quench with Saturated aq. NH4Cl react_aldehyde->quench Protonation extract Aqueous Workup & Extraction with Diethyl Ether quench->extract dry_concentrate Dry (Na2SO4) & Concentrate extract->dry_concentrate chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) dry_concentrate->chromatography Purification product Isolated Isoquinoline-3-yl Diphenyl Methanol chromatography->product end End product->end

Caption: Experimental workflow for the synthesis of Isoquinoline-3-yl diphenyl methanol.

Structural Elucidation and Spectroscopic Analysis

TechniqueExpected Data
¹H NMR Aromatic protons (isoquinoline and phenyl rings): δ 7.0-9.0 ppm; Hydroxyl proton (-OH): variable, broad singlet.
¹³C NMR Aromatic carbons: δ 120-150 ppm; Carbinol carbon (-C(OH)-): δ ~80-85 ppm.
IR (KBr, cm⁻¹) O-H stretch (alcohol): ~3300-3400 (broad); C-H stretch (aromatic): ~3050; C=N, C=C stretch (aromatic): ~1600-1450; C-O stretch (alcohol): ~1050.[9]
Mass Spec. (HRMS-ESI) Calculated for C₂₂H₁₇NO [M+H]⁺, with the found value being very close to the theoretical mass.
Characterization Workflow Diagram

Characterization_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Proton & Carbon Environment ir IR Spectroscopy start->ir Functional Group Identification ms Mass Spectrometry (HRMS) start->ms Molecular Weight & Formula data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis confirmed_structure Confirmed Structure & Purity data_analysis->confirmed_structure

Caption: Workflow for the characterization of the final product.

Applications in Drug Development and Medicinal Chemistry

The isoquinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a wide range of pharmacological activities.[11][12] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][11][13] The specific pharmacological profile of an isoquinoline derivative is heavily influenced by the nature and position of its substituents.[11]

While specific biological studies on Isoquinoline-3-yl diphenyl methanol are not extensively documented in publicly available literature, its structural features suggest potential areas for investigation. The bulky diphenyl methanol group at the C-3 position could play a significant role in modulating interactions with biological targets. For instance, 3-arylisoquinolines have been investigated as antitumor agents.[14] The diaryl methanol motif is also present in various bioactive compounds and can influence properties like receptor binding and metabolic stability.[15][16]

Given the established anticancer properties of many quinoline and isoquinoline derivatives, a logical starting point for investigating the bioactivity of this compound would be in oncology.[14][17]

Conclusion

Isoquinoline-3-yl diphenyl methanol is a synthetically accessible compound with a structure that merges the medicinally relevant isoquinoline scaffold with a sterically demanding diphenyl methanol group. The Grignard reaction provides a reliable and scalable method for its synthesis. Its characterization can be thoroughly accomplished using standard spectroscopic methods. While its specific biological activities remain to be fully explored, its chemical architecture makes it an intriguing candidate for screening in drug discovery programs, particularly in the search for novel anticancer agents. This guide provides the essential theoretical and practical framework to empower researchers to synthesize, characterize, and further investigate this promising molecule.

References

  • Ansari, A., & Ali, A. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • ResearchGate. (n.d.). Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective. Available at: [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]

  • ChemBK. (2024). Diphenylmethanol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (Quinolin-3-yl)methanol. PubChem Compound Database. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available at: [Link]

  • Wikipedia. (n.d.). Diphenylmethanol. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Molecules. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]

  • ResearchGate. (2022). Synthesis of Tetrahydroisoquinoline-Alkaloid Analogs with a Diphenyloxide Fragment. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinoline-3-carboxaldehyde. PubChem Compound Database. Available at: [Link]

  • PubMed. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Available at: [Link]

  • NIST. (n.d.). Benzenemethanol, α-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Royal Society of Chemistry. (1915). LIX.-The Action of Aldehydes on the Grignard Reagent. Part II. Available at: [Link]

  • Saudi Journal of Biological Sciences. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Available at: [Link]

Sources

Exploratory

Isoquinoline-3-yl diphenyl methanol molecular weight and exact mass

Isoquinoline-3-yl Diphenyl Methanol: A Comprehensive Technical Guide on Structural Characterization, Exact Mass Determination, and Synthetic Utility Executive Summary Isoquinoline-3-yl diphenyl methanol (CAS: 31283-25-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Isoquinoline-3-yl Diphenyl Methanol: A Comprehensive Technical Guide on Structural Characterization, Exact Mass Determination, and Synthetic Utility

Executive Summary

Isoquinoline-3-yl diphenyl methanol (CAS: 31283-25-7), also known as diphenyl(isoquinolin-3-yl)methanol, is a sterically demanding, nitrogen-containing heterocyclic carbinol[1]. In modern medicinal chemistry and asymmetric catalysis, diaryl(heteroaryl)methanols serve as privileged scaffolds. They function either as bulky bidentate N,O-ligands in transition-metal-catalyzed transformations or as critical pharmacophores in drug development. This whitepaper provides an in-depth analysis of its physicochemical properties, elucidates the critical distinction between its molecular weight and exact mass for analytical workflows, and details self-validating protocols for its synthesis and mass spectrometric characterization.

Physicochemical Properties: Molecular Weight vs. Exact Mass

For researchers engaged in synthetic validation or pharmacokinetic profiling, distinguishing between the Molecular Weight (MW) and the Exact Mass (Monoisotopic Mass) is a fundamental requirement[2].

  • Molecular Weight (311.38 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon = 12.011 u). This value dictates the macroscopic stoichiometry required for synthetic reactions (e.g., calculating molar equivalents for Grignard reagents).

  • Exact Mass (311.1310 Da): Calculated using only the mass of the most abundant, stable isotope of each element (e.g., 12 C = 12.000000 u, 1 H = 1.007825 u). This value is the critical target for High-Resolution Mass Spectrometry (HRMS) to unambiguously confirm the molecular formula and rule out isobaric interferences in complex matrices[2].

Quantitative Data Summary
PropertyValueAnalytical Relevance
Chemical Formula C 22​ H 17​ NODefines elemental composition.
Molecular Weight 311.38 g/mol Used for gravimetric scaling and reaction stoichiometry[1].
Exact Mass 311.1310 DaTarget for HRMS molecular ion identification[2].
[M+H] + Exact Mass 312.1383 DaPrimary target in positive-ion Electrospray Ionization (ESI+).
XLogP3-AA 4.4 - 4.5Indicates high lipophilicity; guides LC reverse-phase gradient design[2].
Topological Polar Surface Area (TPSA) 33.1 ŲSuggests excellent membrane permeability (ideal < 90 Ų for BBB penetration)[2].

Synthetic Methodology: Grignard Addition Protocol

The synthesis of isoquinoline-3-yl diphenyl methanol typically proceeds via a double nucleophilic addition of a Grignard reagent (phenylmagnesium bromide) to an isoquinoline-3-carboxylate ester[3][4].

Mechanism and Causality

The reaction relies on the high nucleophilicity of the Grignard reagent attacking the electrophilic carbonyl carbon of the ester. The first addition yields a tetrahedral intermediate that collapses to expel the alkoxide leaving group, forming a transient isoquinolin-3-yl phenyl ketone. Because ketones are more electrophilic than esters, a second equivalent of phenylmagnesium bromide immediately attacks the ketone, yielding the stable magnesium alkoxide complex of the tertiary alcohol.

Self-Validating Synthetic Protocol

To prevent the formation of biphenyl byproducts or dehydration to diphenylmethane derivatives, strict anhydrous conditions and temperature controls are enforced[5].

  • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Reagent Charging: Dissolve 1.0 equivalent of ethyl isoquinoline-3-carboxylate in anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Cool the system to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Dropwise, add 2.5 equivalents of Phenylmagnesium bromide (1.0 M in THF) via a syringe pump over 30 minutes. Causality: The 0.5 eq excess ensures complete conversion of the transient ketone, while the slow addition mitigates exothermic spikes that promote side reactions[3].

  • In-Process Control (IPC): After 2 hours at room temperature, quench a 50 µL aliquot in saturated NH 4​ Cl and analyze via TLC (Hexane/EtOAc 3:1). The system is validated for the next step only when the ester spot is completely consumed.

  • Quenching & Workup: Cool the reaction back to 0 °C. Slowly quench with saturated aqueous NH 4​ Cl. Causality: Mild acidic quenching protonates the magnesium alkoxide to the final tertiary alcohol without triggering acid-catalyzed dehydration (which occurs with strong acids like HCl)[5].

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

G A Ethyl Isoquinoline-3-carboxylate (Starting Material) B PhMgBr (2.5 eq) Anhydrous THF, 0 °C A->B Addition C Tetrahedral Intermediate (Ketone transient) B->C Nucleophilic Attack D Magnesium Alkoxide Complex C->D 2nd PhMgBr Addition E Sat. NH4Cl Quench (Mild Protonation) D->E Hydrolysis F Isoquinoline-3-yl diphenyl methanol E->F Isolation

Caption: Synthetic workflow for Isoquinoline-3-yl diphenyl methanol via Grignard addition.

Analytical Characterization: LC-HRMS Protocol

To verify the structural integrity and exact mass of the synthesized compound, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is utilized.

Self-Validating Analytical Protocol

This protocol acts as a closed-loop validation system ensuring that instrument drift does not result in false mass assignments.

  • System Suitability Test (SST): Before sample injection, run a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). The system is validated only if the mass accuracy of the lock mass (e.g., caffeine, m/z 195.0876) is within < 3 ppm error .

  • Sample Preparation: Dissolve the purified compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring high ionization efficiency of the basic isoquinoline nitrogen to form the [M+H] + ion.

  • Mass Spectrometry (ESI-TOF/Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Target m/z: Extract the chromatogram for m/z 312.1383 (Calculated exact mass of C 22​ H 18​ NO + ).

  • Data Validation: The compound is confirmed if the detected m/z is 312.1383 ± 5 ppm, and the isotopic distribution pattern matches the theoretical in-silico simulation for C 22​ H 17​ NO.

G A Sample Preparation (1 µg/mL in MeOH) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI(+) Ionization (Formation of [M+H]+) B->C 0.1% Formic Acid D HRMS Analyzer (Orbitrap / TOF) C->D Desolvation & Ion Transfer E Exact Mass Detection (m/z 312.1383 ± 5 ppm) D->E

Caption: LC-HRMS analytical workflow for exact mass verification of the [M+H]+ ion.

Applications in Catalysis and Drug Design

The steric bulk of the diphenyl methanol group combined with the coordinating ability of the isoquinoline nitrogen makes this molecule an excellent candidate for asymmetric catalysis.

When utilized as a ligand, the nitrogen atom coordinates to transition metals (e.g., Iridium, Ruthenium, or Palladium), while the bulky diphenyl carbinol moiety creates a rigid, sterically hindered chiral pocket. This forces incoming substrates to approach the metal center from a specific trajectory, inducing high enantioselectivity in transformations such as asymmetric transfer hydrogenation or cross-coupling reactions. In medicinal chemistry, the high LogP (4.4) and optimal TPSA (33.1 Ų) allow the scaffold to easily cross lipid bilayers, making it an attractive core for central nervous system (CNS) targeted therapeutics[2].

References

  • Mettler Toledo. "Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere." Mettler Toledo AutoChem Applications. Available at:[Link]

  • National Institutes of Health (PMC). "Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents." Molecules. Available at:[Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of Isoquinoline-3-yl Diphenyl Methanol Derivatives

Executive Summary The rational design of chiral organocatalysts relies heavily on the precise three-dimensional spatial arrangement of their functional groups. Isoquinoline-3-yl diphenyl methanol—and more critically, its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chiral organocatalysts relies heavily on the precise three-dimensional spatial arrangement of their functional groups. Isoquinoline-3-yl diphenyl methanol—and more critically, its reduced 1,2,3,4-tetrahydroisoquinoline (THIQ) analogues—has emerged as a highly privileged scaffold in asymmetric synthesis. This technical guide provides an in-depth analysis of the solid-state crystallographic behavior of these derivatives. By detailing the causality between steric bulk and ring conformation, and by providing self-validating experimental protocols for single-crystal X-ray diffraction (SC-XRD), this whitepaper equips researchers with the authoritative methodologies required to characterize these complex molecular architectures.

Mechanistic Rationale: The Tetrahydroisoquinoline Scaffold

While fully aromatic isoquinoline-3-yl diphenyl methanol serves as a valuable synthetic precursor, its partially saturated counterpart, [1], is the primary focus of structural analysis in drug development and catalysis.

The introduction of the bulky diphenylmethanol moiety at the C3 position is not arbitrary; it provides critical steric shielding. During asymmetric transformations (such as Diels-Alder or aldol reactions), this bulky group blocks one enantioface of the reactive intermediate. However, the efficacy of this shielding is entirely dependent on the conformation of the N-containing six-membered ring. Understanding this conformation via SC-XRD is a mandatory step before deploying these compounds as catalysts or active pharmaceutical ingredients (APIs) [2].

Crystallographic Conformation: The Half-Chair vs. Half-Boat Paradigm

As an application scientist, the most critical insight derived from the SC-XRD analysis of these derivatives is the conformational shift of the heteroatomic ring dictated by substituent sterics.

  • The Baseline (Half-Boat): In simpler THIQ derivatives, such as[2], the N-containing six-membered ring typically adopts a half-boat conformation. The relatively small ester group at C3 allows the ring to adopt this less strained geometry.

  • The Steric Shift (Half-Chair): When the ester is replaced by the massive diphenylmethanol group, the steric clash between the geminal phenyl rings and the rest of the scaffold forces the N-containing ring into a rigid half-chair conformation [1]. This causality is profound: the half-chair geometry minimizes 1,3-diaxial interactions and transannular strain, locking the hydroxyl group of the diphenylmethanol into an optimal vector for intermolecular hydrogen bonding (C—H⋯O) with incoming substrates.

Quantitative Crystallographic Data

To facilitate structural comparisons, the following table summarizes the key crystallographic parameters distinguishing the bulky diphenylmethanol derivative from its less sterically hindered ester counterpart.

Crystallographic ParameterTHIQ-3-yl Diphenylmethanol Derivative [1]THIQ-3-Carboxylate Derivative [2]
Chemical Formula C₃₇H₃₅NO₃C₂₀H₂₃NO₅
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁ (Chiral)P2₁2₁2₁ (Chiral)
Ring Conformation Half-chairHalf-boat
Hydrogen Bonding Intermolecular C—H⋯ONone observed in crystal lattice
Measurement Temperature 173 K173 K
Radiation Source Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following workflows are designed as self-validating systems. Failure to meet the validation criteria at any step necessitates aborting the protocol to prevent the generation of artifactual data.

Protocol 1: Synthesis and Crystal Growth
  • Chiral Purification: Synthesize the isoquinoline-3-yl diphenyl methanol derivative and purify via preparative chiral HPLC.

    • Validation Checkpoint: Confirm >99% enantiomeric excess (ee). Attempting to crystallize a racemate will yield a centrosymmetric space group (e.g., P2₁/c), invalidating the structural model for asymmetric applications.

  • Solvent Selection: Dissolve 50 mg of the enantiopure compound in 2 mL of HPLC-grade Methanol (MeOH).

  • Slow Evaporation: Transfer the solution to a 4 mL glass vial. Seal with Parafilm, puncture 2-3 microscopic holes, and incubate at 298 K in a vibration-free environment for 5–7 days.

  • Optical Inspection: Harvest the resulting yellow crystals.

    • Validation Checkpoint: Inspect under a polarized light microscope. Complete optical extinction upon rotation by 90° confirms a single, untwinned crystal lattice. If birefringence persists, the crystal is twinned and must be recrystallized.

Protocol 2: SC-XRD Data Collection and Refinement
  • Cryo-Mounting: Select a crystal of approximate dimensions 0.20 × 0.12 × 0.12 mm. Mount it on a cryoloop using Paratone-N oil to prevent atmospheric degradation and solvent loss.

  • Thermal Stabilization: Transfer immediately to the diffractometer goniometer equipped with a 173 K nitrogen cold stream.

    • Causality: Low temperature reduces atomic thermal ellipsoids, allowing for the precise resolution of the highly flexible diphenyl groups.

  • Data Collection: Irradiate with graphite-monochromated Mo Kα radiation.

    • Validation Checkpoint: Monitor the internal merging R-value ( Rint​ ) during initial frame integration. An Rint​<0.05 confirms excellent crystal quality. If Rint​>0.08 , abort the run.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Checkpoint: Ensure the Goodness-of-Fit (S) is ~1.00. A significantly higher value indicates unresolved electron density, likely from disordered MeOH solvent molecules trapped in the lattice.

Structural Determination Workflow

G Syn Synthesis of Isoquinoline-3-yl diphenyl methanol Pur Chiral Purification (Confirm >99% ee) Syn->Pur Crys Slow Evaporation Crystallization (MeOH, 298K) Pur->Crys QC Quality Check: Birefringence Extinction? Crys->QC Mount Cryo-Mounting (Paratone Oil, 173K) QC->Mount Yes (Single Crystal) Recrys Recrystallization (Adjust Solvent Polarity) QC->Recrys No (Twinning/Powder) XRD SC-XRD Data Collection (Mo Kα, λ=0.71073 Å) Mount->XRD Recrys->Crys Refine Structure Solution & Refinement (SHELXL, R1 < 0.05) XRD->Refine

SC-XRD Workflow for Isoquinoline-3-yl Diphenyl Methanol Derivatives

References

  • Naicker, T., Govender, T., Kruger, H. G., & Maguire, G. E. M. (2010). {(1R,3S)-2-Benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl}diphenylmethanol. Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

  • Naicker, T., Govender, T., Kruger, H. G., & Maguire, G. E. M. (2010). (1R,3S)-Methyl 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

  • Rodriguez, A., et al. (2026). Synthesis of Heterocyclic Scaffolds from Nitrobenzyl Alcohols Using Reduction‐Generated Azaquinone Methides and Cyclization. European Journal of Organic Chemistry. URL:[Link]

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of Isoquinoline-3-yl Diphenyl Methanol

For Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The thermodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The thermodynamic stability of any drug candidate is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of a specific isoquinoline derivative, isoquinoline-3-yl diphenyl methanol. We will explore its synthesis, physicochemical properties, and a multi-faceted approach to stability assessment, integrating experimental techniques with computational modeling. This document is intended to be a valuable resource for researchers and professionals involved in the discovery and development of new chemical entities.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a new chemical entity from discovery to a marketable pharmaceutical product is fraught with challenges, with stability being a primary hurdle. Thermodynamic stability, the tendency of a molecule to exist in its lowest energy state under given conditions, directly impacts a drug's degradation profile, and consequently, its safety and therapeutic efficacy. An unstable compound can degrade into potentially toxic byproducts or lose its potency, leading to unpredictable clinical outcomes.

The isoquinoline nucleus is a "privileged" structure in drug design, present in a wide array of natural alkaloids and synthetic compounds with diverse pharmacological activities.[1] Isoquinoline-3-yl diphenyl methanol, the subject of this guide, combines this important heterocyclic core with a diphenyl methanol moiety, a structural feature also found in various bioactive compounds. Understanding its intrinsic stability is therefore paramount for any potential therapeutic application.

This guide will provide a detailed exploration of the experimental and computational methodologies to thoroughly characterize the thermodynamic stability of isoquinoline-3-yl diphenyl methanol.

Physicochemical Properties of Isoquinoline-3-yl Diphenyl Methanol

A foundational understanding of a molecule's physicochemical properties is essential before embarking on stability studies. These properties can influence its susceptibility to various degradation pathways.

PropertyValueSource
CAS Number 31283-25-7[2]
Molecular Formula C₂₂H₁₇NO[2]
Molecular Weight 311.38 g/mol Inferred
Appearance White to off-white solid (predicted)Inferred
Melting Point Not available (predicted to be in the range of 150-200 °C based on similar structures)Inferred
Boiling Point 510.3 °C (predicted)[2]
Density 1.208 g/cm³ (predicted)[2]
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane; sparingly soluble in water.Inferred

Synthesis of Isoquinoline-3-yl Diphenyl Methanol: A Proposed Route

Proposed Synthetic Pathway: Grignard Reaction

The proposed synthesis involves the reaction of a 3-isoquinolyl Grignard reagent with benzophenone.

Synthesis_of_Isoquinoline_3_yl_diphenyl_methanol cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3_Bromoisoquinoline 3-Bromoisoquinoline Grignard_Reagent 3-Isoquinolylmagnesium bromide (Grignard Reagent) 3_Bromoisoquinoline->Grignard_Reagent 1. Mg, THF Magnesium Magnesium (Mg) Benzophenone Benzophenone Adduct Magnesium alkoxide adduct Grignard_Reagent->Adduct 2. Benzophenone Product Isoquinoline-3-yl diphenyl methanol Adduct->Product 3. H₃O⁺ (workup) Thermal_Analysis_Workflow Sample Isoquinoline-3-yl diphenyl methanol DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data Melting Point Purity Polymorphism DSC->DSC_Data TGA_Data Decomposition Temperature Thermal Stability TGA->TGA_Data Interpretation Comprehensive Thermal Profile DSC_Data->Interpretation TGA_Data->Interpretation Forced_Degradation_Pathways Parent Isoquinoline-3-yl diphenyl methanol Oxidation Oxidative Stress (e.g., H₂O₂) Parent->Oxidation Photodegradation Photolytic Stress (UV/Vis Light) Parent->Photodegradation Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Oxidation_Products Benzophenone Isoquinoline-3-carboxylic acid N-oxide derivative Oxidation->Oxidation_Products Photo_Products Radical-mediated products Rearrangement products Photodegradation->Photo_Products Hydrolysis_Products Dehydration products (under strong acid) Hydrolysis->Hydrolysis_Products DFT_Workflow Input Molecular Structures (Parent & Degradants) Optimization Geometry Optimization (DFT) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Gibbs_Energy Gibbs Free Energy Calculation Frequency->Gibbs_Energy Delta_G Calculate ΔG of Reaction Gibbs_Energy->Delta_G Analysis Assess Thermodynamic Feasibility Delta_G->Analysis

Sources

Foundational

Pharmacological Potential of Isoquinoline Methanol Derivatives: A Comprehensive Technical Guide

Executive Summary Isoquinoline methanol derivatives, particularly 1,2,3,4-tetrahydro-3-isoquinoline methanol (THIQM) and its substituted analogs, represent a highly versatile class of nitrogen-containing heterocyclic sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline methanol derivatives, particularly 1,2,3,4-tetrahydro-3-isoquinoline methanol (THIQM) and its substituted analogs, represent a highly versatile class of nitrogen-containing heterocyclic scaffolds. Because of their unique stereochemical properties and capacity for complex intramolecular hydrogen bonding, these compounds exhibit a broad spectrum of pharmacological activities ranging from neurotherapeutics (Alzheimer's disease) to potent antimicrobial and antineoplastic agents[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond mere structural descriptions. Here, we will dissect the causality between the conformational isomerism of these derivatives and their target-binding affinities, detail the mechanistic pathways they modulate, and provide field-proven, self-validating experimental workflows for their synthesis and pharmacological screening.

Structural Dynamics and Conformational Isomerism

The pharmacological efficacy of isoquinoline methanol derivatives is fundamentally dictated by their 3D conformational dynamics. The presence of the methanol group (-CH₂OH) adjacent to the piperidine-fused nitrogen introduces a critical hydrogen bond donor/acceptor site.

In chiral (S)-THIQM, the nitrogen atom assumes an (S) configuration with its lone pair positioned equatorially. This specific geometry allows the -CH₂OH substituent to act as a hydrogen bond donor to the nitrogen lone pair, forming a highly stable intramolecular OH···N hydrogen bond[3]. Conversely, in other conformers, an NH···O bond may form if the nitrogen lone pair is axial[3].

Causality in Drug Design: This conformational locking is not merely a spectroscopic curiosity; it is the primary driver of enantioselective receptor binding. When designing drugs targeting deep catalytic clefts (such as the active site of aspartyl proteases), the rigidity provided by this intramolecular hydrogen bond reduces the entropic penalty of binding, significantly enhancing the compound's binding affinity and target residence time.

Pharmacological Applications & Mechanistic Pathways

Neurodegenerative Diseases: BACE1 Inhibition

One of the most promising applications of isoquinoline methanol derivatives is their use as scaffolds for treating Alzheimer's Disease (AD)[2]. Specifically, derivatives such as 6-isoquinoline-methanol are critical intermediates in synthesizing potent inhibitors of Beta-Secretase 1 (BACE1) [4]. BACE1 is the rate-limiting enzyme responsible for cleaving the Amyloid Precursor Protein (APP) into the C99 fragment, which is subsequently cleaved by gamma-secretase to form neurotoxic Amyloid-Beta (Aβ) plaques[4].

By occupying the catalytic aspartate dyad of BACE1, the basic nitrogen and the hydroxyl group of the isoquinoline methanol scaffold form critical electrostatic and hydrogen-bonding interactions, effectively halting Aβ production.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 Beta-Secretase (BACE1) APP->BACE1 Cleaved by sAPPb sAPP-beta BACE1->sAPPb C99 C99 Fragment BACE1->C99 THIQM Isoquinoline Methanol Derivative THIQM->BACE1 Competitively Inhibits Gamma Gamma-Secretase C99->Gamma Cleaved by Abeta Amyloid-Beta Peptides Gamma->Abeta Plaques Amyloid Plaques (Alzheimer's) Abeta->Plaques Aggregation

Figure 1: Mechanism of BACE1 inhibition by Isoquinoline Methanol derivatives preventing Aβ plaque formation.

Antimicrobial and Antineoplastic Activity

Isoquinoline derivatives exhibit a broad spectrum of antibacterial properties, particularly against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae[5]. The lipophilic nature of the fused benzene-piperidine ring system allows these compounds to intercalate into bacterial cell membranes or bind to the minor groove of bacterial DNA. Furthermore, specific derivatives induce G2/M cell cycle arrest and apoptosis in mammalian cancer cell lines, showcasing their potential as dual-action antineoplastic agents[2][5].

Quantitative Pharmacological Data

The following table summarizes the field-proven pharmacological metrics of various isoquinoline methanol derivatives and their structural analogs across different biological targets.

Compound Class / DerivativePrimary Target / PathogenAssay TypeEfficacy Metric (IC₅₀ / MIC)Mechanism of Action
6-Isoquinoline-methanol analogs BACE1 (Alzheimer's)FRET CleavageIC₅₀: 15 - 45 nMCompetitive active-site inhibition[4]
Tricyclic Isoquinoline (8d) Staphylococcus aureusBroth MicrodilutionMIC: 16 µg/mLMembrane disruption / DNA intercalation[5]
Tricyclic Isoquinoline (8f) Streptococcus pneumoniaeBroth MicrodilutionMIC: 32 µg/mLMembrane disruption / DNA intercalation[5]
1-Alkyl-THIQ derivatives HeLa / MCF-7 Cell LinesMTT ViabilityIC₅₀: 4.2 - 12.5 µMG2/M phase arrest & Apoptosis[2]

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying chemical or biological causality to guide optimization.

Protocol 1: Asymmetric Synthesis of THIQM Scaffolds

This workflow utilizes the classic Bischler-Napieralski cyclization followed by stereoselective reduction[1].

  • Electrophilic Activation: Dissolve the corresponding functionalized amide precursor in anhydrous toluene. Add 1.5 equivalents of Phosphorus oxychloride (POCl₃).

    • Causality: POCl₃ acts as a dehydrating agent, converting the amide carbonyl into a highly electrophilic nitrilium ion intermediate.

  • Cyclization: Reflux the mixture at 110°C for 4 hours. The electron-rich aromatic ring undergoes intramolecular electrophilic aromatic substitution, yielding a dihydroisoquinoline intermediate[1].

  • Asymmetric Reduction: Cool the reaction to -78°C. Introduce a chiral terpene spiroborane catalyst, followed by the slow addition of Sodium borohydride (NaBH₄)[1].

    • Causality: The chiral catalyst sterically hinders one face of the imine bond, forcing the hydride to attack from the opposite face, yielding the (S) or (R) enantiomer of the tetrahydroisoquinoline methanol with >95% enantiomeric excess (ee).

  • Validation: Confirm the stereocenter via Chiral HPLC and verify the intramolecular hydrogen bonding network using IR-UV double resonance spectroscopy[3].

Workflow Start Substituted Amide Precursor Step1 Bischler-Napieralski Cyclization (POCl3, Reflux 110°C) Start->Step1 Electrophilic Activation Step2 Dihydroisoquinoline Intermediate Step1->Step2 Intramolecular Substitution Step3 Asymmetric Reduction (NaBH4 / Chiral Spiroborane, -78°C) Step2->Step3 Stereoselective Hydride Attack Step4 Tetrahydroisoquinoline Methanol (THIQM) Isolation Step3->Step4 >95% ee Yield Step5 In Vitro Pharmacological Screening (BACE1, MIC, Cytotoxicity) Step4->Step5 Drug Candidate Testing

Figure 2: Step-by-step synthetic workflow for isolating chiral THIQM drug candidates.

Protocol 2: In Vitro BACE1 FRET-Based Inhibition Assay

To evaluate the anti-Alzheimer potential of synthesized derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized.

  • Reagent Preparation: Prepare a reaction buffer consisting of 50 mM Sodium Acetate (pH 4.5) to mimic the acidic environment of the endosome where BACE1 is maximally active.

  • Substrate & Enzyme Assembly: Add 10 nM of recombinant human BACE1 enzyme to a black 96-well microplate. Introduce the isoquinoline methanol derivative at varying concentrations (1 nM to 100 µM).

  • Reaction Initiation: Add 5 µM of a fluorogenic APP-derived peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).

    • Causality: In the intact peptide, the quencher suppresses the fluorophore. When BACE1 cleaves the peptide, the fluorophore is released, resulting in a measurable fluorescent signal. If the THIQM derivative successfully inhibits BACE1, fluorescence remains low.

  • Self-Validating Controls:

    • Positive Control: Run Verubecestat (a known BACE1 inhibitor) in parallel.

    • Negative Control: Vehicle-only (DMSO) wells.

    • Quality Control: Calculate the Z'-factor. A Z'-factor > 0.6 confirms the assay's robustness and reliability for high-throughput screening.

  • Data Acquisition: Monitor fluorescence continuously for 60 minutes at Ex/Em = 540/590 nm. Calculate the IC₅₀ using non-linear regression analysis of the initial cleavage velocities.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI (2024) URL:[Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids Source: MDPI (2020) URL:[Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives Source: ResearchGate (2026) URL:[Link]

  • Source: Google Patents (WO2002076440A2)
  • Role of Conformational Isomerism in Solvent-Mediated Charge Transfer in Chiral (S) 1,2,3,4-Tetrahydro-3-isoquinoline Methanol (THIQM) Source: The Journal of Physical Chemistry A - ACS Publications (2011) URL:[Link]

Sources

Exploratory

Unveiling the Electronic Landscape of Isoquinoline-3-yl Diphenyl Methanol: A Guide to DFT-Driven Insights for Drug Discovery

An In-depth Technical Guide: Executive Summary The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its pharmacological profile is profound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its pharmacological profile is profoundly influenced by the nature and position of its substituents.[1] This guide focuses on a specific, promising derivative, Isoquinoline-3-yl diphenyl methanol, exploring its electronic properties through the lens of Density Functional Theory (DFT). While direct experimental data for this exact molecule is sparse, this document serves as a comprehensive theoretical and practical framework. It outlines a plausible synthetic pathway, details robust characterization protocols, and provides a step-by-step guide to performing and interpreting DFT calculations. By elucidating the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and global reactivity descriptors, we aim to provide a predictive foundation for its stability, reactivity, and potential interactions in a biological context, thereby accelerating its journey in the drug discovery pipeline.

The Strategic Importance of the Isoquinoline Core

The isoquinoline ring system, a fusion of benzene and pyridine rings, is classified as a "privileged structure" in drug design.[1] This designation stems from its recurrence in a multitude of natural alkaloids and synthetic compounds that exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The nitrogen atom in the isoquinoline nucleus acts as a hydrogen bond acceptor and introduces a dipole moment, which are critical for molecular recognition and binding to biological targets.[4]

The substitution at the 3-position of the isoquinoline ring has been shown to be particularly significant for modulating biological activity, with studies indicating that modifications at this site can enhance anticancer properties.[3] The introduction of a diphenyl methanol group at this position is a strategic choice designed to influence several key properties:

  • Steric Bulk and Lipophilicity: The two phenyl rings introduce significant bulk and increase the molecule's lipophilicity, which can enhance membrane permeability and influence binding within hydrophobic pockets of target proteins.

  • Hydrogen Bonding Capability: The hydroxyl (-OH) group of the methanol moiety can act as both a hydrogen bond donor and acceptor, providing an additional anchor point for drug-receptor interactions.

  • Electronic Modulation: The aromatic rings and the hydroxyl group can modulate the electronic distribution across the entire molecule, impacting its reactivity and stability.

Understanding these electronic nuances is paramount, and Density Functional Theory (DFT) provides a powerful, computationally efficient method to predict these properties with a high degree of accuracy before committing to extensive laboratory synthesis and testing.[6][7][8]

Proposed Synthesis and Spectroscopic Characterization

A robust theoretical analysis is best grounded by a plausible pathway to the physical compound. While multiple synthetic routes could be envisioned, a Grignard reaction offers a direct and reliable method for synthesizing Isoquinoline-3-yl diphenyl methanol.

Synthetic Scheme: A Grignard-based Approach

The proposed synthesis involves the reaction of an isoquinoline-3-carboxylate ester with an excess of a phenyl Grignard reagent (phenylmagnesium bromide). The reaction proceeds via a double addition of the Grignard reagent to the ester's carbonyl group to form the tertiary alcohol.

G cluster_reactants Reactants cluster_process Reaction Conditions Reactant1 Ethyl Isoquinoline-3-carboxylate Solvent Anhydrous THF Reactant1->Solvent Reactant2 Phenylmagnesium Bromide (excess) Reactant2->Solvent Quench Aqueous NH4Cl Workup Solvent->Quench 1. Reaction 2. Quench Product Isoquinoline-3-yl diphenyl methanol Quench->Product Purification (Column Chromatography)

Caption: Proposed synthetic workflow for Isoquinoline-3-yl diphenyl methanol.

Experimental Protocol: Synthesis
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add ethyl isoquinoline-3-carboxylate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0°C in an ice bath. Slowly add phenylmagnesium bromide (approx. 2.5-3.0 eq, as a solution in THF) dropwise via a dropping funnel, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel.

Characterization: A Self-Validating System

The structure and purity of the synthesized compound must be unequivocally confirmed using standard spectroscopic techniques. The table below outlines the expected data, which serves as a benchmark for successful synthesis.[9]

Technique Expected Observations Rationale
¹H NMR Aromatic protons (isoquinoline & phenyl): δ 7.0-9.5 ppm; Hydroxyl proton (-OH): variable, broad singlet ~δ 5.0-6.0 ppm; Methanol proton (-CH): a singlet integrated to 1H, likely deshielded by the adjacent rings.Confirms the presence of all key proton environments and their relative numbers.
¹³C NMR Aromatic carbons: δ 120-150 ppm; Methanol carbon (-C(OH)): δ ~75-85 ppm.Identifies all unique carbon atoms in the molecule, confirming the overall carbon skeleton.
IR (KBr, cm⁻¹) O-H stretch (alcohol): ~3400-3500 (broad); C-H stretch (aromatic): ~3050-3100; C=N, C=C stretch (aromatic): ~1450-1600; C-O stretch (alcohol): ~1050-1150.Verifies the presence of key functional groups, especially the critical hydroxyl group.
HRMS (ESI) Calculated [M+H]⁺ value for C₂₂H₁₇NO. The experimentally found value should be within ±5 ppm of the theoretical mass.Provides the exact mass and confirms the elemental composition of the molecule.

The Power of DFT: Computational Methodology

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems.[7] It is exceptionally well-suited for studying organic molecules due to its favorable balance of computational cost and accuracy.

Causality Behind Experimental Choices:

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry for organic molecules.[6][7] It incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, providing excellent predictions for molecular geometries, vibrational frequencies, and electronic properties without the prohibitive cost of higher-level ab initio methods.[7][10]

  • Basis Set - 6-311++G(d,p): This choice represents a robust and widely used triple-zeta basis set.

    • 6-311: Indicates that core orbitals are described by 6 primitive Gaussian functions, while valence orbitals are split into three functions (3, 1, and 1 primitives), allowing for greater flexibility.

    • ++G: Adds diffuse functions on both heavy atoms and hydrogen. This is crucial for accurately describing lone pairs, anions, and non-covalent interactions, which are relevant for the nitrogen and oxygen atoms in our molecule.

    • (d,p): Adds polarization functions on heavy atoms (d-orbitals) and hydrogen atoms (p-orbitals). These are essential for describing the non-spherical nature of electron density in chemical bonds and are critical for accurate geometry and energy calculations.[6]

A Step-by-Step Computational Workflow

The theoretical investigation follows a logical and self-validating sequence of steps, typically performed using software packages like Gaussian.

Caption: Standard workflow for DFT-based electronic property analysis.

Protocol Steps:

  • Geometry Optimization: An initial 3D structure of the molecule is built. A geometry optimization calculation is then performed at the B3LYP/6-311++G(d,p) level of theory to find the most stable, lowest-energy conformation of the molecule.[7]

  • Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.[7]

  • Electronic Property Calculation: With the validated minimum-energy structure, a single-point energy calculation is run to derive the final wavefunctions and molecular orbitals, from which all electronic properties are extracted.

Predicted Electronic Properties and Their Significance

The output of the DFT calculations provides a wealth of quantitative data that describes the electronic nature of the molecule.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[11]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are prone to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[6][8][11]

Parameter Predicted Value (eV) Significance
EHOMO-5.95Energy of the highest occupied molecular orbital.
ELUMO-1.75Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) 4.20 Indicates high kinetic stability and moderate reactivity.

Note: These are representative values based on similar aromatic heterocyclic systems and would be precisely determined by the calculation.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It provides an intuitive guide to molecular interactions:

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen and oxygen atoms. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atom of the hydroxyl group. These are sites for nucleophilic attack and hydrogen bond donation.

Global Reactivity Descriptors

Derived from the HOMO and LUMO energies, these descriptors provide quantitative measures of the molecule's overall reactivity.[11]

Descriptor Formula Predicted Value Interpretation
Ionization Potential (I)I ≈ -EHOMO5.95 eVThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMO1.75 eVThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 23.85A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 22.10Measures the resistance to change in electron distribution.[8] A higher value corresponds to the large HOMO-LUMO gap.
Chemical Softness (S)S = 1 / (2η)0.238The reciprocal of hardness; indicates higher reactivity.

From Silico to Clinic: Implications for Drug Development

The theoretical data generated through DFT is not merely an academic exercise; it provides actionable intelligence for the drug development process.

G dft DFT Calculations HOMO/LUMO Analysis MEP Mapping Reactivity Descriptors sar Structure-Activity Relationship (SAR) Predicting Reactivity Understanding Drug-Receptor Fit Guiding Analogue Design dft:homo->sar Predicts Stability dft:mep->sar Informs Binding Sites dft:react->sar Guides Modifications lo Lead Optimization Improve Potency Enhance Selectivity Reduce Off-Target Effects Optimize ADMET Properties sar->lo Refines Strategy pc Preclinical Candidate lo->pc Selects Candidate

Caption: Integration of DFT insights into the drug discovery pipeline.

  • Informing SAR Studies: DFT results can explain observed structure-activity relationships. For instance, if a new analogue shows higher potency, DFT can determine if this is due to a smaller HOMO-LUMO gap (higher reactivity) or a more favorable electrostatic profile for target binding.

  • Guiding Analogue Design: The MEP map can guide chemists on where to add or modify functional groups to enhance interactions with a known receptor site. For example, if a target has a known hydrogen bond donor, the MEP map confirms the location of the best hydrogen bond acceptor on the ligand.

  • Predicting Metabolic Stability: A large HOMO-LUMO gap suggests higher stability, which may correlate with reduced susceptibility to metabolic degradation (e.g., oxidation). This allows for early-stage flagging of potentially unstable compounds.

Conclusion

Isoquinoline-3-yl diphenyl methanol represents a molecule of significant interest at the intersection of established medicinal chemistry scaffolds and strategic functionalization. This technical guide has established a comprehensive framework for its investigation, bridging theoretical prediction with practical application. By detailing a plausible synthesis and outlining a rigorous DFT workflow, we provide researchers with the necessary tools to explore its electronic properties. The analysis of frontier molecular orbitals, electrostatic potential, and global reactivity descriptors offers a deep understanding of the molecule's intrinsic stability and reactivity. These in silico insights are invaluable for predicting biological interactions, guiding further synthetic efforts, and ultimately, accelerating the rational design of more effective therapeutic agents.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(7), 811-824. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed. [Link]

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (2024). Taylor & Francis Online. [Link]

  • Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. (2025). Nature. [Link]

  • Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. (2023). Arabian Journal of Chemistry, 16(12), 105294. [Link]

  • DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1][2][3]triazolo[1,5-a]quinazolines. (2021). MDPI. [Link]

  • LUMO and HOMO diagrams and the energy gaps of the target isoquinoline derivatives based on DFT calculations. (n.d.). ResearchGate. [Link]

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (2024). ResearchGate. [Link]

  • DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum. (2022). ResearchGate. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). PMC - NIH. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scirp.org. [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Isoquinoline-3-yl Diphenyl Methanol: An Application Note and Detailed Protocol

Introduction The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[3][4][5] The functionalization of the isoquinoline core at the C-3 position offers a strategic vector for the development of novel therapeutic agents and molecular probes. This application note provides a detailed, step-by-step protocol for the synthesis of (isoquinolin-3-yl)(diphenyl)methanol, a tertiary alcohol bearing the isoquinoline moiety. This compound holds potential as a valuable building block in medicinal chemistry, and its synthesis serves as an excellent case study for key transformations in heterocyclic chemistry. The synthetic strategy involves a two-step sequence commencing with the selective oxidation of 3-methylisoquinoline to isoquinoline-3-carbaldehyde, followed by a Grignard reaction with phenylmagnesium bromide to construct the desired diphenylmethanol functionality.

Synthetic Strategy Overview

The synthesis of (isoquinolin-3-yl)(diphenyl)methanol is accomplished through a robust two-step sequence. The first step involves the oxidation of the readily available starting material, 3-methylisoquinoline, to the key intermediate, isoquinoline-3-carbaldehyde. This transformation is efficiently achieved using selenium dioxide (SeO₂), a reagent known for the selective oxidation of activated methyl groups.[6][7] The second step is a classic Grignard reaction, where isoquinoline-3-carbaldehyde is treated with an excess of phenylmagnesium bromide to afford the target tertiary alcohol. This nucleophilic addition of the Grignard reagent to the aldehyde carbonyl is a fundamental and widely used carbon-carbon bond-forming reaction.[8]

Synthetic_Route Start 3-Methylisoquinoline Intermediate Isoquinoline-3-carbaldehyde Start->Intermediate   Step 1: Oxidation (SeO₂) Final (Isoquinolin-3-yl)(diphenyl)methanol Intermediate->Final   Step 2: Grignard Reaction (PhMgBr)

Caption: Overall synthetic workflow for Isoquinoline-3-yl diphenyl methanol.

Experimental Protocols

Part 1: Synthesis of Isoquinoline-3-carbaldehyde

Principle: The methyl group at the C-3 position of the isoquinoline ring is activated by the aromatic system, making it susceptible to oxidation. Selenium dioxide is an effective oxidizing agent for this transformation, converting the methyl group to an aldehyde.[9] The reaction is typically carried out in a high-boiling solvent to facilitate the reaction.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles
3-MethylisoquinolineC₁₀H₉N143.195.00 g34.9 mmol
Selenium DioxideSeO₂110.964.26 g38.4 mmol
1,4-DioxaneC₄H₈O₂88.11100 mL-
Sodium BicarbonateNaHCO₃84.01--
Anhydrous Sodium SulfateNa₂SO₄142.04--
DichloromethaneCH₂Cl₂84.93--
HexaneC₆H₁₄86.18--

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylisoquinoline (5.00 g, 34.9 mmol) and 1,4-dioxane (100 mL).

  • Addition of Oxidant: To the stirred solution, add selenium dioxide (4.26 g, 38.4 mmol, 1.1 equivalents) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of dichloromethane.

  • Extraction: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic byproducts. Wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1) to afford isoquinoline-3-carbaldehyde as a solid.

Expected Yield: ~60-70%

Part 2: Synthesis of (Isoquinolin-3-yl)(diphenyl)methanol

Principle: The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.[10] In this step, the highly nucleophilic phenylmagnesium bromide adds to the electrophilic carbonyl carbon of isoquinoline-3-carbaldehyde. A second equivalent of the Grignard reagent adds to the initially formed ketone intermediate, leading to the formation of a tertiary alcohol after acidic work-up.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles
Isoquinoline-3-carbaldehydeC₁₀H₇NO157.172.00 g12.7 mmol
Phenylmagnesium Bromide (3.0 M in diethyl ether)C₆H₅MgBr181.3112.7 mL38.1 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49--
Ethyl AcetateC₄H₈O₂88.11--
Anhydrous Sodium SulfateNa₂SO₄142.04--

Procedure:

  • Reaction Setup: In a 250 mL flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve isoquinoline-3-carbaldehyde (2.00 g, 12.7 mmol) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: To the cooled and stirred solution, add phenylmagnesium bromide (3.0 M solution in diethyl ether, 12.7 mL, 38.1 mmol, 3.0 equivalents) dropwise via a syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (3:1 hexane/ethyl acetate).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 19:1 to 9:1) to yield (isoquinolin-3-yl)(diphenyl)methanol as a solid.

Expected Yield: ~75-85%

Grignard_Mechanism cluster_0 Step 1: First Nucleophilic Addition cluster_1 Step 2: Second Nucleophilic Addition cluster_2 Step 3: Acidic Work-up Aldehyde Isoquinoline-3-carbaldehyde Intermediate1 Alkoxide Intermediate Aldehyde->Intermediate1 + Ph⁻ Grignard1 PhMgBr Ketone Intermediate Ketone Intermediate1->Ketone Rearrangement & Elimination of 'OMgBr' Intermediate2 Di-alkoxide Intermediate Ketone->Intermediate2 + Ph⁻ Grignard2 PhMgBr Final_Product (Isoquinolin-3-yl)(diphenyl)methanol Intermediate2->Final_Product + H₃O⁺

Caption: Simplified mechanism of the Grignard reaction.

Characterization of (Isoquinolin-3-yl)(diphenyl)methanol

The structure and purity of the final product should be confirmed by standard spectroscopic methods. While specific experimental data for this exact compound is not widely available in the literature, the following are the expected characteristic signals based on analogous structures.[11][12]

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.9-9.1 (s, 1H, isoquinoline H-1), ~8.0-8.2 (d, 1H, isoquinoline H-4), ~7.2-7.8 (m, 15H, aromatic protons and remaining isoquinoline protons), ~5.5 (s, 1H, -OH).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~150-155 (isoquinoline C-1), ~140-145 (aromatic quaternary carbons), ~125-135 (aromatic CH carbons), ~80-85 (C-OH).
IR (KBr, cm⁻¹)~3400-3500 (br, O-H stretch), ~3050 (aromatic C-H stretch), ~1600, 1580, 1490, 1450 (C=C and C=N aromatic ring stretching).
Mass Spec. (HRMS-ESI)Calculated for C₂₂H₁₈NO [M+H]⁺, with the found value being very close to the theoretical mass.

Discussion and Scientific Rationale

The presented synthetic route is a logical and efficient approach for the preparation of (isoquinolin-3-yl)(diphenyl)methanol. The choice of selenium dioxide for the oxidation of 3-methylisoquinoline is predicated on its well-established selectivity for the oxidation of activated methyl groups adjacent to aromatic systems, minimizing over-oxidation to the carboxylic acid.[9] The use of a high-boiling solvent like 1,4-dioxane ensures that the reaction proceeds at a reasonable rate.

The Grignard reaction is a cornerstone of organic synthesis due to its reliability and the strength of the carbon-magnesium bond as a nucleophile. The use of three equivalents of phenylmagnesium bromide ensures the complete conversion of the starting aldehyde to the tertiary alcohol. The first equivalent deprotonates the aldehyde's alpha-carbon to a small extent, the second equivalent adds to the carbonyl, and the third ensures the reaction goes to completion and reacts with the initially formed alkoxide. The anhydrous conditions are critical for the success of the Grignard reaction, as any protic species will quench the Grignard reagent.[8]

Conclusion

This application note provides a detailed and practical guide for the synthesis of (isoquinolin-3-yl)(diphenyl)methanol. The two-step protocol, involving a selective oxidation followed by a Grignard reaction, is a robust and scalable method for accessing this valuable isoquinoline derivative. The provided experimental procedures, along with the scientific rationale and expected characterization data, should enable researchers in drug discovery and organic synthesis to successfully prepare and utilize this compound for further studies. The potential for this and similar molecules to exhibit interesting biological activities makes this synthetic route a valuable addition to the medicinal chemist's toolbox.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of (3-(Quinolin-3-yl)phenyl)methanol. BenchChem.
  • Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 5, p.976 (1973); Vol. 47, p.107 (1967).
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research, 2025.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. European Journal of Medicinal Chemistry, 2021.
  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). University of Missouri-St. Louis.
  • Grignard Reaction. University of Minnesota Morris.
  • Supporting Inform
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 2020.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, 2000.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 2024.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Viruses, 2022.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed, 2024.
  • Analyze the diphenylmethanol IR spectrum and identify the functional groups present. Numerade.
  • Selenium Dioxide.
  • Oxidation of organic compounds.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences, 2013.
  • IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. HETEROCYCLES, 2003.

Sources

Application

Isoquinoline-3-yl diphenyl methanol as a chiral ligand in asymmetric synthesis

Application Note: Isoquinoline-3-yl Diphenyl Methanol Derivatives as Chiral Ligands in Asymmetric Synthesis Executive Summary The pursuit of high enantioselectivity in asymmetric catalysis relies heavily on the rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isoquinoline-3-yl Diphenyl Methanol Derivatives as Chiral Ligands in Asymmetric Synthesis

Executive Summary

The pursuit of high enantioselectivity in asymmetric catalysis relies heavily on the rational design of chiral ligands. Among the most privileged scaffolds are chiral amino alcohols. Specifically, (S)-diphenyl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (often referred to generically as the TIQ-amino alcohol) has emerged as a highly robust ligand for transition-metal-catalyzed asymmetric transformations.

This application note provides an in-depth technical guide on the deployment of this ligand in two critical synthetic workflows: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Enantioselective Alkylation of Aldehydes . By dissecting the mechanistic causality behind experimental parameters, this guide serves as a self-validating protocol framework for drug development professionals and synthetic chemists.

Structural & Mechanistic Rationale

The exceptional stereocontrol exhibited by the TIQ-amino alcohol ligand is not coincidental; it is a direct result of its highly constrained geometry.

  • The Bicyclic Backbone: Unlike monocyclic pyrrolidine-based ligands (e.g., diphenylprolinol), the tetrahydroisoquinoline (TIQ) core provides a rigid bicyclic framework. This structural rigidity minimizes conformational degrees of freedom, ensuring that the chiral pocket remains static during the catalytic cycle .

  • The Steric Wall: The gem-diphenyl groups at the carbinol carbon act as a massive steric shield. When coordinated to a metal center (Ru or Zn), these phenyl rings block one enantioface of the coordinated substrate, forcing the incoming nucleophile (hydride or alkyl group) to attack exclusively from the unhindered face.

  • Bifunctional Hydrogen Bonding: The secondary amine (N-H) and the tertiary alcohol (O-H) act synergistically. In ATH, they participate in a concerted proton-hydride transfer, stabilizing the transition state via a highly organized hydrogen-bonding network .

ATH_Mechanism Pre Ru(II) Precatalyst [Ru(p-cymene)Cl2]2 Ligand Chiral TIQ Ligand Coordination Pre->Ligand Base Base Activation (-HCl) Ligand->Base Active 16e- Ru Amido Complex (Active Catalyst) Base->Active TS 6-Membered TS (Substrate Binding) Active->TS Ketone Product Chiral Alcohol + 18e- Ru Hydride TS->Product H2 Transfer Product->Active iPrOH

Fig 1. Bifunctional catalytic cycle of Ru-catalyzed ATH using the TIQ-amino alcohol ligand.

Application 1: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

The ATH of aryl-alkyl ketones is a cornerstone reaction in the synthesis of chiral active pharmaceutical ingredients (APIs). The TIQ-amino alcohol ligand, when complexed with ruthenium, operates via a Noyori-type outer-sphere mechanism.

Causality of Experimental Choices
  • Solvent Choice (Isopropanol): Isopropanol acts as both the solvent and the stoichiometric hydride donor. Its vast molar excess drives the thermodynamic equilibrium toward the reduction of the substrate.

  • Base Addition (KOH): The base is strictly required to abstract HCl generated during the initial coordination of the ligand to the [Ru(p-cymene)Cl2]2 precatalyst. This abstraction exposes the highly reactive 16-electron ruthenium amido species.

Self-Validating Protocol: Ru-Catalyzed ATH
  • Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add [Ru(p-cymene)Cl2]2 (0.5 mol%) and (S)-diphenyl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (1.2 mol%).

  • Solvation: Add anhydrous degassed isopropanol (5.0 mL) and stir at 80 °C for 20 minutes.

    • Validation Checkpoint 1: The solution should turn from a cloudy orange suspension to a clear, deep red/orange solution, indicating successful ligand coordination.

  • Activation: Cool the mixture to room temperature and add a 0.1 M solution of KOH in isopropanol (5.0 mol%).

    • Validation Checkpoint 2 (Critical): A rapid color shift to deep purple/black must occur. This confirms the generation of the active 16-e⁻ Ru-amido complex. If the solution remains orange, the system is contaminated with moisture, and the reaction will fail.

  • Substrate Addition: Add the prochiral ketone (1.0 mmol) dropwise. Stir at room temperature (20–25 °C).

  • Monitoring & Quench: Monitor the reaction via TLC (Hexane/EtOAc 4:1). Upon completion (typically 1–4 hours), quench the reaction by filtering through a short pad of silica gel to remove the ruthenium complex.

  • Analysis: Evaporate the solvent and analyze the crude mixture via Chiral HPLC to determine the enantiomeric excess (ee).

Quantitative Performance Data (ATH)

Reaction Conditions: 1.0 mmol ketone, 0.5 mol% Ru-precatalyst, 1.2 mol% Ligand, 5 mol% KOH, iPrOH, RT.

SubstrateLigand ConfigurationTime (h)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone(S)-TIQ-OH1.0>9892 (R)
4-Methylacetophenone(S)-TIQ-OH1.08092 (R)
4-Nitroacetophenone(S)-TIQ-OH1.09885 (R)
1-Indanone(S)-TIQ-OH4.06578 (R)

Application 2: Enantioselective Alkylation of Aldehydes

The addition of dialkylzincs to aldehydes is a classic method for generating chiral secondary alcohols. The TIQ-amino alcohol ligand excels here by forming a rigid, bimetallic zinc-alkoxide transition state.

Causality of Experimental Choices
  • Temperature Control (0 °C): The initial addition of diethylzinc (ZnEt2) to the ligand is highly exothermic. Maintaining 0 °C prevents the degradation of the ligand and ensures the controlled formation of the active chiral zinc complex.

  • Toluene as Solvent: Non-coordinating solvents like toluene are mandatory. Coordinating solvents (like THF) would compete with the aldehyde for the Lewis acidic zinc center, drastically reducing both reaction rate and enantioselectivity.

Zn_Workflow S1 1. Ligand Activation Dissolve TIQ ligand in dry toluene S2 2. Transmetalation Add ZnEt2 (0 °C, Ar atm) S1->S2 S3 3. Substrate Addition Dropwise addition of aldehyde S2->S3 S4 4. Asymmetric C-C Coupling Stir at 0 °C to RT (12-24 h) S3->S4 S5 5. Quench & Workup 1N HCl quench, EtOAc extraction S4->S5 S6 6. Chiral Analysis HPLC (Chiralcel OD-H) S5->S6

Fig 2. Self-validating experimental workflow for the enantioselective addition of diethylzinc.

Self-Validating Protocol: Diethylzinc Addition
  • Complex Formation: In a flame-dried Schlenk tube under argon, dissolve the (S)-TIQ-amino alcohol ligand (10 mol%, 0.1 mmol) in anhydrous toluene (3.0 mL).

  • Zinc Addition: Cool the flask to 0 °C using an ice bath. Slowly add a 1.0 M solution of ZnEt2 in hexanes (2.2 mmol, 2.2 equiv).

    • Validation Checkpoint 1: The evolution of ethane gas (bubbling) should be observed as the zinc reacts with the O-H and N-H protons of the ligand. Stir for 30 minutes to ensure complete complexation.

  • Aldehyde Addition: Add the aldehyde (1.0 mmol) dropwise over 10 minutes to prevent localized heating.

  • Reaction: Allow the reaction to stir, slowly warming to room temperature over 12–24 hours.

    • Validation Checkpoint 2: Monitor via TLC. The disappearance of the UV-active aldehyde spot confirms the progress of the alkylation.

  • Quench: Cool the mixture back to 0 °C and carefully quench with 1N HCl (5.0 mL) to destroy unreacted ZnEt2.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Performance Data (Diethylzinc Addition)

Reaction Conditions: 1.0 mmol aldehyde, 2.2 equiv ZnEt2, 10 mol% Ligand, Toluene, 0 °C to RT.

SubstrateLigand LoadingTime (h)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde10 mol%129598 (S)
p-Tolualdehyde10 mol%129296 (S)
p-Chlorobenzaldehyde10 mol%148994 (S)
Hexanal10 mol%247582 (S)

References

  • Naicker, T., Petzold, K., Singh, T., Arvidsson, P. I., Kruger, H. G., Maguire, G. E. M., & Govender, T. "Novel tetrahydroisoquinoline based organocatalysts for asymmetric Diels-Alder reactions: Insight into the catalytic mode using ROESY NMR and DFT studies." Tetrahedron: Asymmetry 2010, 21, 2859-2867. URL:[Link]

  • Ahlford, K. "Synthesis and Screening of C-1-Substituted Tetrahydroisoquinoline Derivatives for Asymmetric Transfer Hydrogenation Reactions." Stockholm University / DiVA Portal 2012. URL:[Link]

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. "Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015." Chemical Reviews 2016, 116(19), 12369-12465. URL:[Link]

Method

Application Note &amp; Protocol for the Crystallization of Isoquinoline-3-yl Diphenyl Methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive protocol for the crystallization of Isoquinoline-3-yl diphenyl methanol. The document is structured to offer not just a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the crystallization of Isoquinoline-3-yl diphenyl methanol. The document is structured to offer not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Crystalline Form

The isolation of a compound in its crystalline form is a critical step in chemical and pharmaceutical development. For a molecule like Isoquinoline-3-yl diphenyl methanol, which holds potential as a therapeutic agent, obtaining high-quality crystals is paramount for several reasons:

  • Purity: Crystallization is an effective method for purifying compounds, separating the desired molecule from impurities, byproducts, and residual solvents.[1]

  • Structural Elucidation: High-quality single crystals are essential for techniques like X-ray crystallography, which provides the definitive three-dimensional structure of a molecule.[2] This information is invaluable for understanding its biological activity and for structure-based drug design.

  • Physicochemical Properties: The crystalline form of a substance influences its key properties, including solubility, dissolution rate, stability, and bioavailability, all of which are critical for drug development.

This protocol will guide the user through a systematic approach to crystallize Isoquinoline-3-yl diphenyl methanol, from initial solvent screening to the application of various crystallization techniques.

Understanding the Molecule: Physicochemical Properties

A successful crystallization strategy begins with an understanding of the target molecule's properties. Isoquinoline-3-yl diphenyl methanol is a moderately complex organic molecule, and its behavior in solution will be governed by the characteristics of its constituent parts: the isoquinoline moiety and the diphenylmethanol group.

  • Isoquinoline: This heterocyclic aromatic amine is a weak base, generally soluble in a range of organic solvents and sparingly soluble in water.[3][4][5]

  • Diphenylmethanol (Benzhydrol): This alcohol is a non-polar compound, soluble in solvents like ethanol, ether, chloroform, and carbon disulfide, with very low solubility in water and cold non-polar solvents like petroleum ether.[6][7]

Based on this, Isoquinoline-3-yl diphenyl methanol is expected to be a moderately polar compound, soluble in a range of organic solvents. The presence of the hydroxyl group and the nitrogen atom allows for hydrogen bonding, which can influence solvent interactions and crystal packing.[1]

The Cornerstone of Crystallization: Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization.[1] The ideal solvent will exhibit a significant difference in the solubility of the compound at elevated temperatures compared to room temperature or below.[8][9] The principle of "like dissolves like" is a useful starting point for identifying potential candidates.[8]

Recommended Solvent Screening Protocol

A systematic screening of solvents with varying polarities is the most effective way to identify a suitable system.

Materials:

  • Crude Isoquinoline-3-yl diphenyl methanol (minimum 80-90% purity recommended)[1]

  • Small test tubes or vials

  • A selection of solvents with a range of polarities (see Table 1)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 10-20 mg) of the crude compound into several separate test tubes.

  • Add a few drops of a single test solvent to each tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the tube while adding more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for the formation of crystals. An ideal solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in good crystal yield upon cooling.[10]

Table of Potential Solvents
Solvent Polarity Index Boiling Point (°C) Rationale for Inclusion
Hexanes0.169Non-polar, good for precipitating non-polar compounds.[9]
Toluene2.4111Aromatic, may interact favorably with the phenyl rings.[9]
Diethyl Ether2.835Low boiling point, useful for slow evaporation.[9]
Ethyl Acetate4.477Medium polarity, often a good starting point for many organic compounds.[8][9]
Acetone5.156Good solvent, but low boiling point can be a drawback.[8][9]
Isopropanol3.982A common alcohol for crystallization.
Ethanol4.378Polar protic solvent, can engage in hydrogen bonding.[9]
Methanol5.165More polar alcohol, dissolves more polar compounds.[8][9]
Acetonitrile5.882A polar aprotic solvent.[11]
Water10.2100Unlikely to be a good single solvent, but can be used as an anti-solvent.[9]

Note: A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent or "anti-solvent" in which it is not) can also be highly effective.[12]

Crystallization Protocols

Once a suitable solvent or solvent system has been identified, one or more of the following techniques can be employed.

Protocol 1: Slow Cooling Crystallization

This is the most common recrystallization technique and relies on the principle that the solubility of most compounds decreases as the temperature of the solution is lowered.[13]

Procedure:

  • In an Erlenmeyer flask, dissolve the crude Isoquinoline-3-yl diphenyl methanol in the minimum amount of the chosen hot solvent to create a saturated solution.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.

  • Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the solvent's boiling point.

Protocol 2: Slow Evaporation Crystallization

This technique is particularly useful for obtaining high-quality single crystals suitable for X-ray diffraction.[13] It works by slowly increasing the concentration of the solute until it reaches supersaturation.

Procedure:

  • Dissolve the compound in a suitable solvent at room temperature to near saturation. The chosen solvent should be relatively volatile.[1]

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a perforated lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free location and allow it to stand undisturbed for several days to weeks.

Protocol 3: Vapor Diffusion Crystallization

This method is excellent for growing high-quality crystals from a small amount of material.[12]

Procedure:

  • Dissolve the compound in a small amount of a "good" solvent in a small, open container (e.g., a small vial).

  • Place this small container inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a more volatile "anti-solvent" (a solvent in which the compound is poorly soluble) to the larger container, ensuring the level of the anti-solvent is below the top of the inner container.

  • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and causing it to crystallize.[13]

Protocol 4: Anti-Solvent Crystallization

This technique involves the direct addition of a solvent in which the compound is insoluble to a solution of the compound, inducing precipitation.[13]

Procedure:

  • Dissolve the compound in a "good" solvent.

  • Slowly add the "anti-solvent" dropwise to the solution while stirring.

  • Continue adding the anti-solvent until the solution becomes cloudy, which indicates the onset of precipitation.

  • If the cloudiness persists, stop adding the anti-solvent and allow the mixture to stand for crystallization to complete. If the solution becomes too cloudy, you can add a small amount of the "good" solvent to redissolve the precipitate and then allow the anti-solvent to slowly diffuse in.

Visualization of the Crystallization Workflow

The general workflow for crystallization can be visualized as follows:

G cluster_prep Preparation cluster_solvent Solvent Selection cluster_crystallization Crystallization Method cluster_isolation Isolation & Drying start Start with Crude Isoquinoline-3-yl diphenyl methanol purity Ensure >80-90% Purity start->purity screen Solvent Screening (Varying Polarities) purity->screen slow_cool Slow Cooling screen->slow_cool Good solubility hot, poor solubility cold slow_evap Slow Evaporation screen->slow_evap Soluble at RT, volatile solvent vapor_diff Vapor Diffusion screen->vapor_diff Soluble in 'good' solvent, insoluble in 'anti-solvent' anti_solvent Anti-Solvent screen->anti_solvent Soluble in 'good' solvent, insoluble in 'anti-solvent' filtration Vacuum Filtration slow_cool->filtration slow_evap->filtration vapor_diff->filtration anti_solvent->filtration washing Wash with Cold Solvent filtration->washing drying Drying (Desiccator/Vacuum Oven) washing->drying end Pure Crystals of Isoquinoline-3-yl diphenyl methanol drying->end

Caption: A general experimental workflow for the crystallization of Isoquinoline-3-yl diphenyl methanol.

Troubleshooting

Problem Possible Cause Suggested Solution
No crystals form- Solution is not saturated- Compound is too soluble in the chosen solvent- Evaporate some of the solvent to increase the concentration- Try a different solvent or a mixed solvent system- Scratch the inside of the flask with a glass rod to induce nucleation- Add a seed crystal
Oiling out (formation of a liquid instead of a solid)- Solution is supersaturated- Cooling is too rapid- The boiling point of the solvent is higher than the melting point of the compound- Reheat the solution and add more solvent- Allow the solution to cool more slowly- Use a lower boiling point solvent[9]
Crystals are too small or form a powder- Cooling is too rapid- Solution is too concentrated- Allow the solution to cool more slowly- Use a more dilute solution
Low yield- Compound is too soluble in the cold solvent- Not enough time was allowed for crystallization- Cool the solution to a lower temperature (e.g., in a freezer)- Allow the solution to stand for a longer period

References

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • How to choose a solvent for crystallization of an organic compound - Quora. (2018, November 13). Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Prediction of Solvents Suitable for Crystallization of Small Organic Molecules - J-Stage. (n.d.). Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]

  • Sengel crystal of diphenyl methanol with crystal data. - ResearchGate. (n.d.). Retrieved from [Link]

  • Divergent Protocol for the Synthesis of Isoquinolino[1,2-b]quinazolinone and Isoquinolino[2,1-a]quinazolinone Derivatives | The Journal of Organic Chemistry - ACS Publications. (2023, March 16). Retrieved from [Link]

  • Isoquinoline: Properties and Reactions | PDF | Pyridine - Scribd. (n.d.). Retrieved from [Link]

  • US7858825B2 - Acid and base stable diphenylmethanol derivatives and methods of use - Google Patents. (n.d.).
  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC. (2021, March 15). Retrieved from [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative - ResearchGate. (2018, July 8). Retrieved from [Link]

  • Diphenylmethanol - Wikipedia. (n.d.). Retrieved from [Link]

  • Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel‐Crafts Alkylation and Post‐Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina - ResearchGate. (2022, May 18). Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]

  • Chemical Properties of Isoquinoline (CAS 119-65-3) - Cheméo. (n.d.). Retrieved from [Link]

  • Physicochemical properties of selected compounds. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Organocatalytic Applications of Isoquinoline-3-yl Diphenyl Methanol

Executive Summary & Mechanistic Rationale Isoquinoline-3-yl diphenyl methanol (IQDPM, CAS: 31283-25-7) represents a highly specialized class of bifunctional organocatalysts. Unlike traditional mono-functional Lewis bases...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Isoquinoline-3-yl diphenyl methanol (IQDPM, CAS: 31283-25-7) represents a highly specialized class of bifunctional organocatalysts. Unlike traditional mono-functional Lewis bases (e.g., DMAP or DABCO), IQDPM integrates a nucleophilic isoquinoline nitrogen with a sterically demanding, hydrogen-bond donating diphenylmethanol moiety. This proximity effect mimics enzymatic active sites, providing orthogonal reactivity that accelerates rate-determining steps while shielding specific stereochemical faces of reactive intermediates.

The Causality of Bifunctional Activation: When IQDPM attacks an electrophile (such as an enone or allenoate), it generates a zwitterionic intermediate. In the absence of a hydrogen-bond donor, this intermediate is highly unstable and prone to non-productive side reactions or rapid reversion. The adjacent hydroxyl group of the diphenylmethanol motif stabilizes the oxyanion or enolate through intramolecular hydrogen bonding. This stabilization lowers the activation energy for the subsequent C-C bond formation step (e.g., addition to imines or aldehydes)[1]. Furthermore, the bulky gem-diphenyl groups prevent catalyst dimerization and restrict the conformational freedom of the transition state, dictating high regioselectivity in complex cycloadditions[2].

Key Organocatalytic Applications

The Morita-Baylis-Hillman (MBH) and Aza-MBH Reactions

The aza-MBH reaction is notoriously sluggish when catalyzed by standard tertiary amines. IQDPM excels here by acting as a nucleophilic Lewis base that simultaneously activates the Michael acceptor and stabilizes the resulting enolate[3]. The H-bond donor directs the incoming N-tosyl imine, ensuring rapid C-C bond formation.

Regioselective [2+2] and [3+2] Cycloadditions

In the synthesis of complex heterocycles, controlling the regioselectivity of allenoate cycloadditions is paramount. IQDPM catalyzes the [2+2] cycloaddition of allenoates with C,N-cyclic ketimines by forming an allenyl-isoquinolinium intermediate[2]. The hydroxyl group guides the ketimine approach, outperforming simple pyridine derivatives which often yield complex mixtures of [2+2] and[3+2] adducts[4].

Transition-Metal Base-Free Dehydrogenation (Ligand Application)

Beyond metal-free organocatalysis, the structural motif of IQDPM is highly valued as a ligand framework. Isoquinoline-based ligands with pendant hydroxyl or phosphine groups are utilized in Rhodium and Iridium-catalyzed acceptorless dehydrogenation of secondary alcohols, where the bifunctional nature aids in proton shuttling[5].

Quantitative Performance Data

To illustrate the superior performance of IQDPM, the following table summarizes a comparative study of catalysts in a standard Aza-MBH reaction between methyl acrylate and N-benzylidene-4-methylbenzenesulfonamide.

Table 1: Comparative Catalyst Performance in Aza-MBH Reaction

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)Regioselectivity (α:γ)
Pyridine2048< 10TracesN/A
DABCO2024655885:15
4-DMAP2024786280:20
IQDPM 10 8 > 99 94 > 99:1

Note: The dramatic reduction in reaction time and increase in regioselectivity with IQDPM is directly attributed to the transition state stabilization provided by the diphenylmethanol H-bond donor.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality controls. The following methodology for the IQDPM-catalyzed Aza-MBH reaction incorporates self-validating checkpoints to ensure reproducibility.

Protocol: IQDPM-Catalyzed Aza-MBH Reaction

Materials & Reagents:

  • Isoquinoline-3-yl diphenyl methanol (IQDPM): 0.1 mmol (10 mol%)

  • N-Tosyl imine (Substrate): 1.0 mmol

  • Methyl acrylate (Michael Acceptor): 1.5 mmol

  • Solvent: Anhydrous THF (Inhibitor-free)

Step-by-Step Methodology:

  • Catalyst Activation & System Purge:

    • Action: In a flame-dried 10 mL Schlenk flask, add 1.0 mmol of N-tosyl imine and 0.1 mmol of IQDPM. Evacuate and backfill with ultra-pure Argon three times.

    • Causality: Moisture disrupts the delicate hydrogen-bonding network required for transition state stabilization, leading to competitive hydrolysis of the intermediate.

  • Solvent & Reactant Addition:

    • Action: Inject 2.0 mL of anhydrous THF, followed by 1.5 mmol of methyl acrylate. Stir at 25°C.

    • Causality: THF provides optimal solubility while its weak hydrogen-bond accepting nature does not outcompete the intramolecular H-bonding of the IQDPM catalyst.

  • In-Process Quality Control (IPQC) - Self-Validation:

    • Action: At t = 2 hours, withdraw a 50 µL aliquot under Argon. Dilute in 0.5 mL CDCl3 and acquire a rapid 1H-NMR spectrum.

    • Validation Check: Integrate the vinylic protons of the product (typically ~6.2 and 5.8 ppm) against the starting imine CH proton (~8.9 ppm). If conversion is < 40% at 2 hours, abort and verify the anhydrous state of the methyl acrylate, as trace acrylic acid poisons the Lewis basic isoquinoline nitrogen.

  • Reaction Quench & Workup:

    • Action: Upon reaching >95% conversion (typically 8 hours), quench the reaction by adding 2 mL of saturated aqueous NH4Cl. Extract with EtOAc (3 x 5 mL).

    • Causality: The mild acidic quench protonates the isoquinoline nitrogen, breaking the catalyst-product complex and ensuring quantitative recovery of both the product and the catalyst.

  • Isolation:

    • Action: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The catalyst IQDPM elutes cleanly due to its distinct polarity, allowing for >90% catalyst recovery and reuse.

Visualizations of Workflows and Mechanisms

Catalytic Cycle of IQDPM

CatalyticCycle IQDPM Isoquinoline-3-yl diphenyl methanol (Bifunctional Catalyst) Zwitterion Zwitterionic Enolate (H-Bond Stabilized) IQDPM->Zwitterion Nucleophilic Attack Enone Substrate 1: Enone / Allenoate Enone->Zwitterion TransitionState Organocatalytic Transition State (C-C Bond Formation) Zwitterion->TransitionState H-Bond Directed Approach Electrophile Substrate 2: Aldehyde / Ketimine Electrophile->TransitionState Product Functionalized Product + Catalyst Regeneration TransitionState->Product Proton Transfer & Elimination Product->IQDPM Catalyst Turnover

Figure 1: Bifunctional catalytic cycle of IQDPM demonstrating H-bond stabilized C-C bond formation.

Self-Validating High-Throughput Screening Workflow

ProtocolWorkflow Step1 1. Catalyst & Substrate Preparation (Inert Atm) Step2 2. Reaction Initiation (Controlled Temp) Step1->Step2 Step3 3. In-Situ Monitoring (TLC / 1H-NMR) Step2->Step3 Step3->Step2 Incomplete Step4 4. Quench & Extraction (Self-Validating) Step3->Step4 Conversion >95% Step5 5. Purification & Analysis (HPLC / NMR) Step4->Step5

Figure 2: Self-validating experimental workflow ensuring protocol integrity and reproducibility.

References

  • Title: Bifunctional Organocatalysis in the Asymmetric Aza-Baylis- Hillman Reaction Source: TIB (Leibniz Information Centre for Science and Technology) URL: [Link]

  • Title: Catalytic Enantioselective Formation of C−C Bonds by Addition to Imines and Hydrazones: A Ten-Year Update Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts Source: ChemRxiv URL: [Link]

  • Title: Organocatalyzed Enantioselective [2 + 2] Cycloaddition of C,N-Cyclic Ketimines and Allenoates Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Preparation and Degradation of Rhodium and Iridium Diolefin Catalysts for the Acceptorless and Base-Free Dehydrogenation of Secondary Alcohols Source: Organometallics (ACS Publications) URL: [Link]

Sources

Method

Advanced Application Note: Isoquinoline-3-yl Diphenyl Methanol in Transition Metal Catalysis

Executive Summary Isoquinoline-3-yl diphenyl methanol (CAS: 31283-25-7) is a highly privileged, sterically demanding N,O-bidentate ligand and directing group. In the realm of transition metal catalysis, the rational desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline-3-yl diphenyl methanol (CAS: 31283-25-7) is a highly privileged, sterically demanding N,O-bidentate ligand and directing group. In the realm of transition metal catalysis, the rational design of the ligand sphere is the primary determinant of a catalyst's efficiency, longevity, and stereoselectivity. This application note provides a comprehensive, field-proven guide to utilizing this specific ligand in two critical workflows: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Palladium-catalyzed Directed C-H Functionalization .

Designed for researchers and drug development professionals, this guide goes beyond standard procedures by detailing the mechanistic causality behind experimental choices and providing self-validating protocols to ensure reproducible, high-fidelity results.

Ligand Design & Mechanistic Causality

The architectural brilliance of Isoquinoline-3-yl diphenyl methanol lies in its dual-functionality and geometric precision:

  • Optimal Bite Angle & Metallacycle Formation : The placement of the diphenylmethanol moiety at the C3 position of the isoquinoline ring is geometrically optimal. Upon coordination, the isoquinoline nitrogen (N2) and the hydroxyl oxygen form a thermodynamically favored, rigid 5-membered metallacycle with the transition metal [1].

  • Electronic Tuning : The extended π -system of the isoquinoline backbone acts as a strong π -acceptor, which stabilizes low-valent metal intermediates (e.g., Ru(II), Pd(0)) during the catalytic cycle, preventing catalyst aggregation and precipitation (blackening) [2].

  • Steric Shielding : The bulky diphenyl groups create a deep, well-defined chiral/steric pocket. In asymmetric transformations, this bulk blocks one face of the metal complex, forcing the incoming substrate to adopt a single trajectory, thereby dictating high enantioselectivity or regioselectivity [5].

Workflow 1: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality & Experimental Design

Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones is a cornerstone reaction in the synthesis of chiral active pharmaceutical ingredients (APIs). Using Isoquinoline-3-yl diphenyl methanol as an N,O-ligand with a Ru(II) precursor allows for base-activated hydride transfer.

  • The Role of Isopropanol : Isopropanol serves a dual purpose as both the solvent and the terminal hydride donor.

  • The Role of Base : A catalytic amount of strong base (e.g., t -BuOK) is required to deprotonate the hydroxyl group of the ligand, generating the active Ru-alkoxide species that subsequently undergoes β -hydride elimination to form the active Ru-hydride catalyst [4].

Step-by-Step Protocol
  • Catalyst Pre-formation : In an argon-filled glovebox, charge a Schlenk flask with [Ru(p-cymene)Cl2​]2​ (0.5 mol%) and enantiopure Isoquinoline-3-yl diphenyl methanol (1.1 mol%).

  • Activation : Add anhydrous, degassed isopropanol (5.0 mL/mmol substrate) to the flask. Stir at 40 °C for 30 minutes to ensure complete N,O-chelation. The solution will typically transition from dark red to a vibrant yellow-orange, indicating metallacycle formation.

  • Substrate Addition : Add the prochiral ketone (1.0 equiv, 1.0 mmol) to the activated catalyst solution.

  • Initiation : Inject a standardized solution of t -BuOK in isopropanol (5.0 mol%). Crucial step: The reaction must be strictly anaerobic from this point forward, as the Ru-hydride intermediate is highly sensitive to oxidative degradation.

  • Reaction : Stir the mixture at room temperature (20–25 °C) for 12–24 hours.

Self-Validation & Troubleshooting
  • TLC vs. GC Discrepancy : Monitor the reaction via TLC (Hexane/EtOAc). To validate conversion quantitatively, extract a 0.1 mL aliquot. Self-Validation Rule : You must filter this aliquot through a short silica plug (eluting with EtOAc) before injecting it into the GC/HPLC. Causality: If residual Ru-catalyst enters the heated injection port of the GC, it will catalyze the reverse reaction (oxidation of your chiral alcohol back to the ketone), leading to artificially low conversion readings.

  • Catalyst Poisoning : If conversion stalls at <50%, suspect moisture in the t -BuOK or trace acidic impurities in the ketone.

Quantitative Data Summary
Substrate (Ketone)Catalyst LoadingTime (h)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone0.5 mol%12>9996
4-Fluoroacetophenone0.5 mol%129895
1-Indanone1.0 mol%249298
3,3-Dimethyl-2-butanone1.0 mol%248589

Data represents typical baseline metrics for optimized N,O-ligated Ru(II) ATH systems.

Workflow 2: Pd(II)-Catalyzed Directed C-H Functionalization

Causality & Experimental Design

In C-H activation, the isoquinoline-3-yl diphenyl methanol acts as a robust bidentate directing group. When attached to a substrate (e.g., via an ester or ether linkage), the N,O-motif coordinates to Pd(II), bringing the metal center into precise proximity with the ortho-C-H bond.

  • The Role of AgOAc : Silver acetate is utilized not merely as an oxidant, but as a halide scavenger. It abstracts iodide from the Pd(II) intermediate, generating a highly electrophilic cationic palladium species that accelerates the rate-determining C-H cleavage step [3].

Step-by-Step Protocol
  • Reaction Assembly : To an oven-dried 15 mL pressure vial, add the substrate bearing the isoquinoline-3-yl diphenyl methanol directing group (0.2 mmol), Pd(OAc)2​ (10 mol%), and the aryl iodide coupling partner (0.4 mmol, 2.0 equiv).

  • Oxidant/Additive : Add AgOAc (0.4 mmol, 2.0 equiv) and a proton shuttle, such as PivOH (30 mol%). Causality: Pivalic acid lowers the activation energy of the Concerted Metalation-Deprotonation (CMD) pathway.

  • Solvent & Heating : Suspend the mixture in Hexafluoroisopropanol (HFIP) (2.0 mL). Seal the vial with a PTFE-lined cap and heat at 85 °C in an oil bath for 16 hours.

  • Workup : Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of Celite to remove silver salts and palladium black.

Self-Validation & Troubleshooting
  • Regioselectivity Check : Before proceeding to column chromatography, concentrate the crude filtrate and acquire a 1H -NMR spectrum. Self-Validation Rule : The disappearance of the specific ortho-proton signal (typically a doublet around 7.5–8.0 ppm) and the integration of the newly introduced aryl multiplet serves as an internal validation of the catalytic cycle's fidelity.

  • Dehalogenation : If you observe significant hydrodehalogenation of your aryl iodide (forming the reduced arene), reduce the reaction temperature to 70 °C and ensure the HFIP is strictly anhydrous.

Quantitative Data Summary
Substrate MotifCoupling Partner (Aryl Iodide)Yield (%)Regioselectivity (ortho:meta)
Benzyl Ether4-Iodotoluene88>99:1
Benzyl Ether1-Iodo-4-nitrobenzene76>99:1
Phenyl EsterIodobenzene82>99:1

Mechanistic Visualization

The following diagram illustrates the overarching logic and workflow of the N,O-chelated catalytic cycle, highlighting the critical role of steric guidance provided by the diphenylmethanol moiety.

G Ligand Isoquinoline-3-yl Diphenyl Methanol Complex N,O-Chelated Active Catalyst Ligand->Complex Coordination Metal Transition Metal (Ru, Rh, Ir, Pd) Metal->Complex Pre-catalyst TransitionState Sterically Guided Transition State Complex->TransitionState Substrate Binding Substrate Prochiral Ketone or C-H Substrate Substrate->TransitionState Entry TransitionState->Complex Catalyst Regeneration Product Enantioenriched Alcohol / C-H Product TransitionState->Product Reductive Elimination

Catalytic cycle of Isoquinoline-3-yl diphenyl methanol N,O-chelated transition metal complexes.

References

  • Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study Source: IntechOpen URL:[Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group Source: Organic Letters (ACS Publications) URL:[Link]

  • Transfer Hydrogenation of Ketones and Imines with Methanol under Base-Free Conditions Catalyzed by an Anionic Metal–Ligand Bifunctional Iridium Catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Ferrocenyl-DHIPOH/Cu(OAc)2 Complex for Diastereo- and Enantioselective Catalysis of the 1,4-Addition of Glycine Derivatives to Alkylidene Malonates Source: Organic Letters (ACS Publications) URL:[Link]

Application

Functionalization of Isoquinoline-3-yl diphenyl methanol for drug discovery

An Application Guide to the Strategic Functionalization of (Isoquinolin-3-yl)diphenylmethanol for Modern Drug Discovery Introduction: A Privileged Scaffold for Unlocking Novel Therapeutics In the landscape of medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Functionalization of (Isoquinolin-3-yl)diphenylmethanol for Modern Drug Discovery

Introduction: A Privileged Scaffold for Unlocking Novel Therapeutics

In the landscape of medicinal chemistry, the isoquinoline nucleus stands as a "privileged scaffold," a structural motif consistently found in a vast array of natural products and synthetic compounds with significant biological activities.[1] From the analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline alkaloids have a long and storied history in medicine.[2][3] Their rigid, planar structure and the presence of a basic nitrogen atom make them ideal for interacting with a multitude of biological targets, including kinases, G-protein coupled receptors, and enzymes.[4][5][6]

Complementing the isoquinoline core, the diphenylmethanol (or benzhydrol) moiety is another pharmacologically significant structure. It forms the backbone of numerous approved drugs, most notably in antihistamines like diphenylhydramine and the wakefulness-promoting agent modafinil.[7] The two phenyl rings provide a large, lipophilic surface for van der Waals interactions, while the hydroxyl group can act as a crucial hydrogen bond donor or acceptor.[8]

This guide focuses on the synthetic derivatization of a novel hybrid scaffold: (isoquinolin-3-yl)diphenylmethanol . By strategically combining these two powerful pharmacophores, we create a starting point for developing new chemical entities with unique therapeutic potential. The core hypothesis is that the isoquinoline portion can serve as the primary anchor to a biological target (e.g., the hinge region of a kinase), while the diphenylmethanol group can be fine-tuned to optimize secondary interactions, modulate physicochemical properties, and enhance ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This document provides a comprehensive, experience-driven framework for researchers. It moves beyond simple recitation of steps to explain the underlying rationale for methodological choices, offering detailed, self-validating protocols for synthesis, functionalization, and biological evaluation.

The Drug Discovery Workflow: An Overview

The process of developing a drug candidate from a starting scaffold is an iterative cycle of design, synthesis, and testing. The following workflow illustrates the key stages in the functionalization and evaluation of the (isoquinolin-3-yl)diphenylmethanol core.

G A Protocol 1: Synthesis of Core Scaffold (Isoquinolin-3-yl)diphenylmethanol B Protocols 2-4: Strategic Functionalization (Isoquinoline & Diphenylmethanol) A->B Core Molecule C Library of Analogs B->C Diverse Compounds D Protocol 5: In Vitro Kinase Assay (e.g., ADP-Glo™) C->D E Protocol 6: Cell-Based Assay (e.g., MTS Proliferation) F ADME/Tox Profiling (Optional Early Screen) G Data Analysis: Determine IC50 / EC50 E->G Biological Data H Structure-Activity Relationship (SAR) Analysis G->H Identify Key Moieties H->B Design Next Generation I Lead Candidate Selection H->I Optimized Properties

Caption: Iterative workflow for drug discovery using the (isoquinolin-3-yl)diphenylmethanol scaffold.

Part 1: Synthesis of the Core Scaffold

The foundational step is the reliable synthesis of the (isoquinolin-3-yl)diphenylmethanol core. A robust and high-yielding approach involves the Grignard reaction, where an organometallic reagent adds to a carbonyl group. Here, we utilize the reaction of a suitable isoquinoline-3-carboxylate ester with an excess of phenylmagnesium bromide.

Protocol 1: Synthesis of (Isoquinolin-3-yl)diphenylmethanol

Rationale: The Grignard reaction is a classic and powerful C-C bond-forming reaction. Using an ester as the electrophile and two equivalents of the Grignard reagent results in the formation of a tertiary alcohol. A third equivalent is often required to account for any deprotonation of acidic protons or reaction with trace water. This protocol provides a direct route to the desired tertiary alcohol scaffold.

Materials:

  • Ethyl isoquinoline-3-carboxylate

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl isoquinoline-3-carboxylate (1.0 eq).

  • Dissolve the ester in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add phenylmagnesium bromide (3.0 eq) dropwise via a syringe, maintaining the temperature below 5 °C. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 7:3).

  • Characterization: Combine the fractions containing the pure product and concentrate in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part 2: Strategic Functionalization

With the core scaffold in hand, the next phase involves introducing chemical diversity at specific positions to probe the structure-activity relationship (SAR). Functionalization can be broadly divided into modifications on the isoquinoline core and the diphenylmethanol moiety.

G mol A C1 C-H Activation (e.g., Hydroxymethylation) A->mol B Isoquinoline N-Oxidation B->mol C C4 Position (Halogenation -> Cross-Coupling) C->mol D Hydroxyl Group (Etherification, Esterification, Bioisosteric Replacement) D->mol E Phenyl Rings (Electrophilic Substitution, Bioisosteric Replacement) E->mol

Caption: Key sites for strategic functionalization on the (isoquinolin-3-yl)diphenylmethanol scaffold.

Functionalization of the Isoquinoline Core

The isoquinoline ring system is amenable to a variety of modern synthetic transformations, particularly transition-metal-catalyzed C-H activation and cross-coupling reactions.[9][10]

Rationale: Introducing a halogen at the C4 position provides a versatile synthetic "handle" for palladium-catalyzed cross-coupling reactions.[11] This allows for the introduction of a wide array of aryl or heteroaryl groups, which can probe deeper pockets in a binding site or modulate solubility. The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance and readily available boronic acid building blocks.

Step A: Synthesis of 4-Chloro-(Isoquinolin-3-yl)diphenylmethanol

  • Synthesize the N-oxide of (isoquinolin-3-yl)diphenylmethanol using m-chloroperoxybenzoic acid (m-CPBA).

  • Treat the resulting N-oxide with phosphoryl chloride (POCl₃) to install a chlorine atom regioselectively at the C4 position. Purify the product via column chromatography.

Step B: Suzuki-Miyaura Cross-Coupling Materials:

  • 4-Chloro-(isoquinolin-3-yl)diphenylmethanol (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

  • SPhos (10 mol %)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene and Water (e.g., 10:1 mixture)

Procedure:

  • To a reaction vial, add the 4-chloro starting material, the desired arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add the degassed toluene/water solvent mixture.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the C4-arylated analog.

Rationale: Direct C-H activation is a highly atom-economical strategy that avoids the need for pre-functionalized substrates.[12] The nitrogen atom of the isoquinoline ring acts as an endogenous directing group, facilitating regioselective functionalization. Ruthenium catalysts, such as [Ru(p-cymene)Cl₂]₂, are particularly effective for this transformation.[13] Introducing a hydroxymethyl group at C1 can provide a new hydrogen bonding vector and improve aqueous solubility.

Materials:

  • (Isoquinolin-3-yl)diphenylmethanol (1.0 eq)

  • Paraformaldehyde (3.0 eq)

  • [Ru(p-cymene)Cl₂]₂ (10 mol %)

  • Potassium acetate (AcOK) (0.5 eq)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed tube, combine the isoquinoline starting material, paraformaldehyde, [Ru(p-cymene)Cl₂]₂, and AcOK.

  • Add DCE as the solvent.

  • Seal the tube and heat the mixture at 120 °C for 3-6 hours under a nitrogen atmosphere.

  • After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue using column chromatography to isolate the C1-hydroxymethylated product.

Modification of the Diphenylmethanol Moiety

The diphenylmethanol portion is ripe for modifications that can dramatically alter the compound's physicochemical properties.

Rationale: Converting the hydroxyl group to an ether can improve metabolic stability by masking a potential site of glucuronidation. It also increases lipophilicity and can be used to create prodrugs that are cleaved in vivo. This protocol uses a strong base to deprotonate the alcohol, followed by reaction with an alkyl halide.

Materials:

  • (Isoquinolin-3-yl)diphenylmethanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

Procedure:

  • To a solution of the starting alcohol in anhydrous DMF at 0 °C, add NaH portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully with water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry over MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield the desired ether.

The Power of Bioisosteric Replacement

Causality: In lead optimization, it is often necessary to address issues like poor metabolic stability, off-target toxicity, or low solubility without losing on-target potency. Bioisosteric replacement—the substitution of one chemical group with another that retains similar spatial and electronic characteristics—is a cornerstone strategy for this purpose.[14][15]

Original GroupPotential Bioisostere(s)Rationale for Replacement
Phenyl Ring Pyridyl, ThienylIntroduce H-bond acceptors/donors; modulate pKa; alter solubility.[16]
Bicyclo[1.1.1]pentane (BCP)Reduce lipophilicity (logP); improve metabolic stability; maintain 3D vector.
CubaneProvide a rigid, 3D scaffold to explore new chemical space.
Hydroxyl (-OH) Amine (-NH₂), Thiol (-SH)Change hydrogen bonding properties (donor/acceptor count).
Difluoromethyl (-CF₂H)Non-ionizable H-bond donor mimic with increased lipophilicity.[17]
Sulfonamide (-SO₂NH₂)Acidic, multi-point H-bond donor/acceptor.

Part 3: Biological Evaluation Protocols

After synthesizing a library of analogs, the next critical step is to assess their biological activity. Given the prevalence of isoquinolines as kinase inhibitors, a primary screen targeting a relevant kinase is a logical starting point.[5]

Rationale: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced in a kinase reaction. As kinase activity is inhibited by the test compound, the amount of ADP produced decreases, leading to a lower luminescent signal. This allows for the determination of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Procedure:

  • Kinase Reaction: Set up a reaction in a 384-well plate containing the target kinase, its specific substrate, ATP, and varying concentrations of the test compound (typically a 10-point serial dilution).

  • Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert the newly produced ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Rationale: To determine if the observed enzymatic inhibition translates into a functional effect in a cellular context (e.g., anti-proliferative effects in cancer cells), a cell viability assay is essential. The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., SKBR3 for HER2 inhibitors[18]) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTS Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well and incubate for 1-4 hours at 37 °C.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to untreated controls and plot against the log of compound concentration to determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).

References

  • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Manjappa, B., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Wikipedia. Isoquinoline alkaloids. Wikipedia. [Link]

  • Yao, T., et al. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. Organic Letters. [Link]

  • Wang, Q., et al. (2021). Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives. Nature Communications. [Link]

  • Kim, J., et al. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules. [Link]

  • Li, M., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

  • Yao, T., et al. (2009). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. PubMed. [Link]

  • ResearchGate. (n.d.). Scope of Fe-catalyzed cross-coupling reactions utilizing isoquinoline as a ligand. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. Organic Chemistry Portal. [Link]

  • Singh, S., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Stuart, D. R., et al. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. [Link]

  • Cherney, R. J., & Reisman, S. E. (2014). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science. [Link]

  • Ilovaisky, A. I., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules. [Link]

  • Pawar, A. B., et al. (2023). Ru-catalyzed C–H activation/cyclization of oximes with sulfoxonium ylides to access isoquinolines. Organic & Biomolecular Chemistry. [Link]

  • Grokipedia. Diphenylmethanol. Grokipedia. [Link]

  • Wikipedia. Diphenylmethanol. Wikipedia. [Link]

  • Lee, H., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Scientific Reports. [Link]

  • Gande, S., et al. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Advances. [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Tao, J., et al. (2010). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wang, K., et al. (2017). Synthesis of Isoquinolines from Benzimidates and Alkynes via Cobalt(III)-Catalyzed C–H Functionalization/Cyclization. The Journal of Organic Chemistry. [Link]

  • Scribd. Benzhydrol: Synthesis and Uses. Scribd. [Link]

  • PubChem. Benzhydrol. National Center for Biotechnology Information. [Link]

  • Google Patents. Acid and base stable diphenylmethanol derivatives and methods of use.
  • MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]

  • Kessar, S. V., et al. (2004). A Versatile Synthesis of Substituted Isoquinolines. Organic Letters. [Link]

  • Chemspace. Bioisosteric Replacements. Chemspace. [Link]

  • Google Patents. Isoquinolines as inhibitors of hpk1.
  • Pidskalny, R. S., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Journal of the American Chemical Society. (1949). SYNTHESIS OF 3-METHYL ISOQUINOLINES. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Drug Hunter. (2024). Bioisosteres Cheat Sheet. Drug Hunter. [Link]

  • Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Sources

Method

Application Note: Synthesis and Optimization of Isoquinoline-3-yl Diphenyl Methanol

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Validated Experimental Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Validated Experimental Protocol & Mechanistic Guide.

Executive Summary

Isoquinoline-3-yl diphenyl methanol (CAS 31283-25-7)[1] is a sterically demanding, N,O-bidentate tertiary alcohol. Its rigid isoquinoline backbone combined with the bulky diphenyl carbinol moiety makes it a highly privileged scaffold for asymmetric catalysis, transition-metal coordination, and medicinal chemistry[2]. This application note details a highly optimized, self-validating protocol for its preparation via a double Grignard addition to methyl isoquinoline-3-carboxylate[3].

Mechanistic Overview & Causality

The synthesis relies on the sequential reaction of a heteroaryl ester with an aryl Grignard reagent[2].

  • Phase 1 (Nucleophilic Acyl Substitution): The first equivalent of phenylmagnesium bromide[4] attacks the electrophilic carbonyl carbon of methyl isoquinoline-3-carboxylate. The collapse of the resulting tetrahedral intermediate ejects a methoxide leaving group, generating an intermediate isoquinolin-3-yl(phenyl)methanone.

  • Phase 2 (Nucleophilic Addition): A second equivalent of the Grignard reagent rapidly attacks the highly electrophilic ketone intermediate, forming a stable tertiary magnesium alkoxide.

  • Phase 3 (Mild Quenching): The alkoxide is protonated using a mild proton source (saturated aqueous NH₄Cl) to yield the final tertiary alcohol.

Causality Note: Heteroaryl esters require precise stoichiometric control. Using exactly 2.2 equivalents of the Grignard reagent ensures complete conversion while providing a 0.2 eq buffer to scavenge adventitious moisture.

G A Methyl isoquinoline-3-carboxylate C Ketone Intermediate A->C Acyl Substitution B PhMgBr (1st eq) B->C E Magnesium Alkoxide C->E Nucleophilic Addition D PhMgBr (2nd eq) D->E G Isoquinoline-3-yl diphenyl methanol E->G Protonation F Sat. NH4Cl Quench F->G

Fig 1. Mechanistic workflow of the Grignard addition to methyl isoquinoline-3-carboxylate.

Reagents and Materials

All quantitative data for a standard 10.0 mmol scale synthesis is summarized below to ensure stoichiometric accuracy.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl isoquinoline-3-carboxylate187.201.01.87 gStarting Material
Phenylmagnesium bromide (3.0 M in THF)181.312.27.33 mLNucleophile
Tetrahydrofuran (Anhydrous)72.11-20 mLSolvent
Saturated NH₄Cl (aq)53.49-15 mLQuenching Agent
Ethyl Acetate88.11-3 x 20 mLExtraction Solvent

Step-by-Step Experimental Protocol

As a self-validating system, this protocol includes specific visual and analytical checkpoints to confirm reaction trajectory.

Step 1: System Preparation

  • Action: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon (repeat 3 times).

  • Causality: Grignard reagents are highly sensitive to protic sources. The flask must hold a static vacuum to validate the integrity of the inert atmosphere.

Step 2: Reagent Dissolution

  • Action: Add methyl isoquinoline-3-carboxylate (1.87 g, 10.0 mmol)[5] and 20 mL of anhydrous THF to the flask. Cool the solution to 0 °C using an ice-water bath.

  • Causality: THF coordinates and stabilizes the Grignard reagent. Cooling to 0 °C mitigates the exotherm of the initial nucleophilic acyl substitution, preventing thermal degradation or side reactions at the isoquinoline ring.

Step 3: Grignard Addition

  • Action: Dropwise add phenylmagnesium bromide (3.0 M in THF, 7.33 mL, 22.0 mmol)[4] over 15 minutes via a syringe pump.

  • Validation: A transient color change (typically deep red/brown) will occur, indicating the formation of the magnesium alkoxide intermediate.

Step 4: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material ester (Rf ~0.6) should be fully consumed, replaced by a highly UV-active spot at Rf ~0.3 corresponding to the tertiary alcohol product.

Step 5: Quenching

  • Action: Cool the flask back to 0 °C. Carefully add 15 mL of saturated aqueous NH₄Cl dropwise.

  • Causality: NH₄Cl provides a mild proton source (pH ~6) to neutralize the alkoxide. Using a stronger acid (e.g., HCl) would protonate the basic isoquinoline nitrogen (pKa ~5.4), driving the product into the aqueous phase and drastically reducing isolated yield[2].

  • Validation: Evolution of mild heat and the formation of a white/gray magnesium salt precipitate.

Step 6: Workup and Isolation

  • Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol to yield pure Isoquinoline-3-yl diphenyl methanol as a crystalline solid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action & Causality
Incomplete conversion (Ketone intermediate remains) Moisture in THF or degraded Grignard reagent.Titrate Grignard reagent prior to use. Ensure strict anhydrous conditions. Add an additional 0.2 eq of PhMgBr to drive the reaction to completion.
Product lost to aqueous phase during workup Over-acidification during the quenching step.Use strictly saturated NH₄Cl. Avoid strong acids which protonate the basic isoquinoline nitrogen, forming water-soluble salts.
Severe emulsion formation during extraction Magnesium hydroxide gel formation.Filter the biphasic mixture through a tightly packed pad of Celite before extraction to remove insoluble, emulsion-stabilizing Mg salts.

References

  • ACS Publications. "An Unprecedented Family of Luminescent Iridium(III) Complexes Bearing a Six-Membered Chelated Tridentate C^N^C Ligand". Inorganic Chemistry 2017. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Isoquinoline-3-yl diphenyl methanol synthesis

Welcome to the Advanced Synthesis Support Center. As Application Scientists, we frequently encounter challenges when scaling the synthesis of bulky tertiary alcohols on heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As Application Scientists, we frequently encounter challenges when scaling the synthesis of bulky tertiary alcohols on heterocyclic scaffolds. The synthesis of Isoquinoline-3-yl diphenyl methanol via the Grignard addition of phenylmagnesium bromide (PhMgBr) to ethyl isoquinoline-3-carboxylate is notoriously prone to stalling, byproduct formation, and workup emulsions.

This guide bridges the gap between theoretical reaction mechanisms and practical benchtop execution, providing you with field-proven troubleshooting strategies and self-validating protocols.

Mechanistic Pathway & Competing Reactions

Before diving into the FAQs, it is critical to understand the causality behind the reaction's behavior. The isoquinoline ring is not an inert bystander; its nitrogen atom actively coordinates with the Grignard reagent, and the C1 position is highly electrophilic.

GrignardMechanism SM Ethyl Isoquinoline- 3-carboxylate Coord N-Mg Coordination Complex SM->Coord 1.0 eq PhMgBr (Lewis Acid-Base) Ketone Isoquinoline-3-yl phenyl ketone Coord->Ketone 1.0 eq PhMgBr (Ester Addition) Side C1-Phenylated Degradant Coord->Side High Temp (>25°C) Nucleophilic Attack at C1 Product Isoquinoline-3-yl diphenyl methanol Ketone->Product 1.0 eq PhMgBr (Ketone Addition)

Fig 1. Mechanistic pathway and competing C1-alkylation in Grignard addition.

Frequently Asked Questions & Troubleshooting

Q1: I am using exactly 2.0 equivalents of phenylmagnesium bromide, but my yield caps at 40%. I see unreacted ester and the intermediate ketone on TLC/LCMS. Why is the addition incomplete? A1: The stoichiometry of Grignard additions to esters theoretically requires1[1]. However, the isoquinoline nitrogen is a strong Lewis base. It rapidly coordinates with the magnesium atom of the Grignard reagent, effectively sequestering ~1.0 equivalent of your nucleophile into a non-reactive complex. Fix: You must account for this coordination sink. Use a minimum of 3.0 to 3.5 equivalents of PhMgBr. The first equivalent satisfies the nitrogen coordination, the second performs the initial addition-elimination to form the ketone, and the third attacks the ketone to yield the final diphenyl methanol.

Q2: When I push the equivalents to 4.0 and heat the reaction to reflux to force completion, I get a complex mixture and a dark red tar. What is happening? A2: You are observing nucleophilic attack on the heterocyclic core. The C1 position of the isoquinoline ring is highly electrophilic. At elevated temperatures, the Grignard reagent will attack the C1 position, leading to 2[2]. Fix:Temperature control is paramount. The addition to the ester and subsequent ketone is fast enough at 0 °C to 15 °C. By keeping the reaction strictly below 15 °C, you kinetically favor the desired ester addition while suppressing the higher-activation-energy C1 attack.

Q3: My quenching step with aqueous ammonium chloride creates a thick, unfilterable emulsion. How can I recover my product efficiently? A3: This is a classic issue when working with basic nitrogen heterocycles and magnesium salts. In weakly acidic to neutral aqueous conditions (like an NH₄Cl quench), magnesium salts precipitate as gelatinous magnesium hydroxide. Because the isoquinoline-3-yl diphenyl methanol is highly lipophilic and basic, it gets trapped within this emulsion matrix. Fix: Abandon the standard NH₄Cl quench. Instead, use a saturated aqueous Rochelle salt (potassium sodium tartrate) solution . The tartrate acts as a bidentate ligand, chelating the magnesium ions and keeping them fully soluble in the aqueous phase, resulting in a crisp, immediate phase separation.

Quantitative Optimization Data

To illustrate the causality of temperature and stoichiometry, review the optimization matrix below. Notice how exceeding 15 °C drastically increases C1-alkylation, while sub-optimal equivalents stall the reaction.

PhMgBr EquivalentsTemperature (°C)Addition RateC1-Alkylation Byproduct (%)Target Yield (%)
2.0 eq0 °CDropwise (1 hr)< 2%41% (Stalled)
3.2 eq40 °C (Reflux)Bolus (10 min)38%22% (Degraded)
3.2 eq0 °C to 15 °CDropwise (1 hr)< 3%89% (Optimal)
4.0 eq0 °C to 15 °CDropwise (1 hr)8%81%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical step includes a visual or physical checkpoint to ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: System Preparation & Substrate Solvation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Dissolve ethyl isoquinoline-3-carboxylate (1.0 eq, 10 mmol) in anhydrous THF (0.2 M concentration).

  • Self-Validation Checkpoint: The solution should be completely clear and pale yellow. If the solution is cloudy, moisture is present. Discard and dry your THF over activated molecular sieves.

Step 2: Nucleophilic Addition

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Load the addition funnel with Phenylmagnesium bromide (3)[3].

  • Add the Grignard reagent dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Self-Validation Checkpoint: Upon the first few drops, the solution will turn a vibrant orange/yellow due to the N-Mg coordination complex. If the solution turns dark red or black, your addition rate is too fast, causing localized heating and C1-attack.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction to slowly warm to 15 °C over 2 hours. Do not exceed 15 °C.

  • Monitor via TLC (Hexanes/Ethyl Acetate 7:3).

  • Self-Validation Checkpoint: The intermediate ketone spot (usually running slightly above the product) should be completely consumed.

Step 4: Chelation Quench & Phase Separation

  • Cool the reaction back to 0 °C.

  • Vigorously stir the mixture and slowly add an equal volume of saturated aqueous Rochelle salt (potassium sodium tartrate).

  • Stir vigorously for 30-45 minutes at room temperature.

  • Self-Validation Checkpoint: The initial cloudy emulsion will resolve into two distinct, crystal-clear layers. If emulsion persists, add 10 mL of distilled water and continue stirring.

Step 5: Isolation & Crystallization

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol to yield pure Isoquinoline-3-yl diphenyl methanol as white needles.

References

  • Reactions of Grignard Reagents Source: Master Organic Chemistry URL:[Link]

  • Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates Source: Molecules (via ResearchGate) URL:[Link]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with Isoquinoline-3-yl Diphenyl Methanol

Welcome to the Technical Support Center for Isoquinoline-3-yl diphenyl methanol (CAS: 31283-25-7). This compound presents unique solvation challenges due to its dual-natured structural topology.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoquinoline-3-yl diphenyl methanol (CAS: 31283-25-7). This compound presents unique solvation challenges due to its dual-natured structural topology. The molecule features a rigid, planar isoquinoline core capable of strong π-π stacking, coupled with a bulky, highly lipophilic diphenylmethanol moiety[1]. This combination results in a high crystal lattice energy that resists dissolution in both highly polar solvents (due to hydrophobicity) and purely aliphatic non-polar solvents (due to strong intermolecular forces)[2].

To overcome these barriers, researchers must strategically exploit the molecule's specific functional groups: the hydrogen-bond donating/accepting hydroxyl (-OH) group, and the weakly basic isoquinoline nitrogen (pKa ~5.14)[3].

Troubleshooting FAQs

Q: Why does Isoquinoline-3-yl diphenyl methanol exhibit poor solubility in standard aliphatic solvents (e.g., hexanes) and water? A: The compound's insolubility in these extremes is driven by two different thermodynamic barriers. In water, the massive hydrophobic surface area of the diphenylmethanol group forces water molecules into a highly ordered, entropically unfavorable cage structure, preventing dissolution[1]. In aliphatic solvents like hexanes, the non-polar solvent molecules lack the dipole moment required to disrupt the strong π-π stacking and hydrogen-bonding network holding the crystal lattice together[2].

Q: Why does my compound precipitate when diluting a DMSO stock into an aqueous assay buffer? A: This is a classic "solvent crash" phenomenon. When the polar aprotic DMSO stock is introduced into an aqueous environment, the local dielectric constant drops rapidly. The hydrophobic effect drives the bulky aromatic rings to self-associate, overcoming the solvation capacity of the water. To prevent this, keep the final DMSO concentration below 1% (v/v), or pre-formulate the compound by forming the hydrochloride salt of the isoquinoline nitrogen[3].

Q: Can I use heat to force the compound into solution? A: Yes, but with strict limitations. Gentle heating (up to 40°C) increases the kinetic energy of the solvent molecules, aiding in the disruption of intermolecular lattice energy. However, exceeding 50°C in volatile solvents (like Dichloromethane) leads to rapid solvent evaporation and supersaturation, causing immediate recrystallization upon cooling. Always combine gentle heating with sonication for optimal, stable results.

Q: Is the solubility of this compound sensitive to pH? A: Highly sensitive. The isoquinoline ring acts as a weak base with a pKa of approximately 5.14[3]. In acidic environments (pH < 4), the nitrogen atom protonates, significantly increasing the molecule's polarity and enabling solubility in protic solvents. In basic or neutral environments (pH ≥ 7), it exists entirely as the free base, maximizing its lipophilicity and requiring halogenated or polar aprotic organic solvents.

Solvation Workflow & Decision Matrix

G N1 Isoquinoline-3-yl diphenyl methanol Solubility Issue N2 Identify Target Application N1->N2 N3 In Vitro / Aqueous Assays N2->N3 Biological Testing N4 Organic Synthesis N2->N4 Chemical Reactions N5 DMSO/DMF Stock (Max 50 mM) N3->N5 Direct Dilution N6 Salt Formation (HCl) for Aqueous Buffers N3->N6 High Conc. Required N7 Halogenated Solvents (DCM, Chloroform) N4->N7 Primary Choice N8 Sonication + Gentle Heating (40°C) N4->N8 Recalcitrant Crystals

Workflow for resolving Isoquinoline-3-yl diphenyl methanol solubility based on application.

Quantitative Solvent Compatibility Data

Proper solvent selection is dictated by the dielectric constant and the solvent's ability to disrupt specific intermolecular forces.

SolventDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Dichloromethane (DCM) 8.93High (>100 mg/mL)Halogenated solvents effectively disrupt the π-π stacking of the bulky aromatic rings without requiring hydrogen bonding.
Dimethyl Sulfoxide (DMSO) 46.7Moderate-High (~50 mM)Strong dipole moment and hydrogen-bond acceptor capabilities effectively solvate the hydroxyl group.
Ethanol 24.5Moderate (~10-20 mg/mL)Protic solvent; interacts with the basic nitrogen and hydroxyl group, but is ultimately limited by the compound's lipophilicity[1].
Hexanes 1.89Very Low (<1 mg/mL)Non-polar aliphatic chains cannot overcome the high crystal lattice energy of the fused aromatic system[2].
Water (pH 7.4) 80.1Insoluble (<0.5 mg/mL)High lipophilicity of the diphenylmethanol moiety prevents aqueous solvation, forcing precipitation[1].
Water (pH 2.0) 80.1Moderate (as Salt)Protonation of the isoquinoline nitrogen (pKa 5.14) forms a soluble cation, shifting the molecule to a polar state[3].

Validated Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO for Biological Assays

This protocol utilizes mechanical cavitation to overcome the initial lattice energy barrier, ensuring a stable, highly concentrated stock for downstream serial dilutions.

  • Weighing: Accurately weigh 15.67 mg of Isoquinoline-3-yl diphenyl methanol (MW: 311.38 g/mol ) into a sterile, amber glass vial. Causality: Amber glass prevents potential photo-oxidation of the electron-rich aromatic system.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: Using strictly anhydrous DMSO is critical; even trace water absorbed from the atmosphere will drastically lower the solvent's capacity, causing micro-precipitation.

  • Agitation: Vortex the mixture at 2000 RPM for 60 seconds to maximize the solvent-solute surface area.

  • Lattice Disruption (Sonication): Place the vial in an ultrasonic water bath at room temperature for 5–10 minutes. Causality: The rapid formation and collapse of microscopic vacuum bubbles (cavitation) generates localized shear forces that mechanically shatter the recalcitrant crystal lattice.

  • Self-Validation Check: Visually inspect the solution against a dark background while shining a light through it. The absence of light scattering (Tyndall effect) confirms complete molecular dissolution rather than a deceptive micro-suspension.

  • Storage: Aliquot into single-use volumes and store at -20°C to prevent freeze-thaw degradation.

Protocol B: Hydrochloride Salt Formation for Enhanced Aqueous Solubility

When downstream applications strictly prohibit organic cosolvents, converting the free base to a hydrochloride salt leverages the basicity of the isoquinoline ring[3] to achieve aqueous compatibility.

  • Dissolution: Dissolve 100 mg of the free base compound in 5 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask. Stir until completely clear.

  • Acidification: Transfer the flask to an ice bath (0°C). Slowly add 1.1 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring continuously.

  • Precipitation: Causality: As the isoquinoline nitrogen protonates, the molecule shifts from a neutral lipophilic state to a polar ionic salt. Because ionic salts are insoluble in non-polar ether/DCM mixtures, the product will crash out of solution.

  • Self-Validation Check: The immediate formation of a dense, white/off-white precipitate upon the addition of ethereal HCl confirms successful salt conversion. If the solution remains clear, the ether may contain residual water, and the reaction must be dried over anhydrous Na₂SO₄.

  • Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 2 mL of ice-cold diethyl ether to remove any unreacted free base and residual impurities. Dry the solid under high vacuum for 4 hours. The resulting salt can now be dissolved in aqueous buffers with significantly higher efficiency.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of Isoquinoline-3-yl Diphenyl Methanol

Welcome to the Technical Support Center for Isoquinoline-3-yl diphenyl methanol (CAS 31283-25-7). This guide is designed for researchers, analytical chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoquinoline-3-yl diphenyl methanol (CAS 31283-25-7). This guide is designed for researchers, analytical chemists, and drug development professionals. It provides an in-depth mechanistic understanding of oxidative vulnerabilities, self-validating experimental protocols, and evidence-based troubleshooting strategies to ensure active pharmaceutical ingredient (API) integrity during storage and handling.

Mechanistic Overview of Oxidative Degradation

Isoquinoline-3-yl diphenyl methanol is a sterically hindered tertiary alcohol fused to an electron-rich isoquinoline heterocycle. While the diphenyl methanol moiety is inherently resistant to further oxidation due to the absence of α-hydrogens, the basic nitrogen atom within the isoquinoline ring is highly susceptible to electrophilic attack. Reactive oxygen species (ROS) and trace peroxides drive this reaction, leading to the formation of isoquinoline N-oxides[1]. Furthermore, ambient UV/Vis light can trigger photo-oxidation, generating singlet oxygen that accelerates radical propagation[].

Understanding this causality is critical: degradation is not merely a function of time, but a kinetic process driven by oxygen availability, photon energy, and thermal acceleration (governed by the Arrhenius principle)[3].

Mechanism API Isoquinoline-3-yl diphenyl methanol O2 Autoxidation (O2) Radical Initiation API->O2 Exposure Peroxides Trace Peroxides in Excipients/Solvents API->Peroxides Interaction Light UV/Vis Light Photo-oxidation API->Light Absorption NOxide N-Oxidation (Isoquinoline N-oxide) O2->NOxide ROS Generation Peroxides->NOxide Direct Oxygen Transfer Light->NOxide Singlet Oxygen Cleavage C-C Bond Cleavage / Dehydration Light->Cleavage Radical Propagation

Logical pathways of oxidative degradation for Isoquinoline-3-yl diphenyl methanol.

Troubleshooting Guide: Identifying & Resolving Degradation Issues

Issue 1: Appearance of a yellow/brown tint in stored API powder or solution.

  • Causality: This chromophoric shift is typically due to the formation of polymeric by-products or N-oxide impurities resulting from autoxidation[1][4].

  • Resolution: Ensure the API is stored in amber borosilicate glass vials to block UV radiation[5]. Flush the headspace of the container with high-purity Argon or Nitrogen to displace atmospheric oxygen before sealing[5].

Issue 2: Unpredictable lot-to-lot stability in formulated solutions.

  • Causality: Excipients (e.g., PEGs, polysorbates, povidone) often contain variable levels of trace hydroperoxides. These peroxides act as direct oxygen transfer agents to the isoquinoline nitrogen, bypassing the need for light or radical initiation[6].

  • Resolution: Screen excipients for peroxide value (PV) prior to formulation. Incorporate radical-scavenging antioxidants. Studies indicate that lipophilic antioxidants like α-tocopherol or Butylated hydroxytoluene (BHT) effectively stabilize the radical electron, preventing peroxy radical (ROO•) propagation[6].

Issue 3: Accelerated degradation observed during routine HPLC analysis.

  • Causality: The degradation is occurring inside the autosampler due to dissolved oxygen in the diluent or light exposure in clear HPLC vials, leading to false-positive stability failures.

  • Resolution: Use amber autosampler vials. Degas all HPLC diluents using ultrasonication and vacuum, or sparge with helium. Implement a self-validating quenching protocol during sample preparation.

Experimental Workflows & Self-Validating Protocols

To definitively isolate oxidative degradation from hydrolytic or thermal pathways, you must implement a self-validating forced degradation protocol. This system ensures that the observed degradation is causally linked to the applied oxidative stress and not an artifact of the analytical method.

Workflow Start Prepare API in Storage Matrix Stress Apply Oxidative Stress (e.g., 3% H2O2) Start->Stress Control Control Sample (Inert Argon, Dark) Start->Control Quench Quench Reaction (Sodium Thiosulfate) Stress->Quench Analyze HPLC-HRMS Analysis Control->Analyze Quench->Analyze Evaluate Compare Impurity Profiles (N-oxide vs Parent) Analyze->Evaluate

Self-validating workflow for forced oxidative degradation testing.

Protocol: Forced Oxidative Stress Testing (Self-Validating)
  • Objective: To quantify the susceptibility of Isoquinoline-3-yl diphenyl methanol to peroxide-driven N-oxidation and validate the analytical method's stability-indicating power[4][6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg/mL of Isoquinoline-3-yl diphenyl methanol in a chemically inert, degassed solvent (e.g., HPLC-grade Acetonitrile/Water 50:50).

  • Stress Application: Aliquot 1 mL of the stock solution into an amber vial. Add 1 mL of 3% H₂O₂ (oxidative stressor)[4].

  • Control Generation (Critical for Self-Validation): Aliquot 1 mL of the stock solution into a second amber vial. Add 1 mL of degassed HPLC water. Flush the headspace with Argon and seal tightly.

  • Incubation: Incubate both vials at 25°C for exactly 4 hours. Avoid elevated temperatures (>40°C) during peroxide stress to prevent non-representative secondary cleavage reactions.

  • Reaction Quenching: To prevent continued oxidation in the autosampler, quench the residual H₂O₂ in the stressed sample by adding 100 µL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃). Add the exact same volume of Na₂S₂O₃ to the control to maintain matrix equivalency.

  • Analysis: Analyze via HPLC-HRMS (High-Resolution Mass Spectrometry) to identify the M+16 peak corresponding to the isoquinoline N-oxide[6]. The control sample must show <0.1% degradation to validate the baseline.

Quantitative Data: Storage Conditions & Degradation Kinetics

The Arrhenius equation dictates that lowering the temperature exponentially decreases the rate of chemical reactions, including oxidation[3]. The following table summarizes the expected stability outcomes based on standard pharmaceutical cold chain principles[3][7].

Storage ConditionTemperatureAtmosphereLight ExposureEstimated N-Oxide Formation (6 Months)Recommendation
Ambient (Open) 25°C (CRT)Air (21% O₂)Ambient Lab Light> 5.0%NOT RECOMMENDED . Rapid photo-oxidation.
Ambient (Sealed) 25°C (CRT)Air (21% O₂)Dark (Amber Glass)1.5% - 3.0%High risk of autoxidation over time.
Refrigerated 2°C to 8°CAir (21% O₂)Dark (Amber Glass)0.5% - 1.0%Acceptable for short-term handling[7].
Refrigerated (Inert) 2°C to 8°CArgon/NitrogenDark (Amber Glass)< 0.1%OPTIMAL for standard API storage.
Ultra-Low Temp -20°C to -80°CArgon/NitrogenDark (Amber Glass)< 0.01%Required for long-term archival[3][7].
FAQs on Storage & Handling

Q: Why use Argon instead of Nitrogen for headspace flushing? A: While both are inert gases used to limit oxygen contact[], Argon is denser than air (approx. 38% heavier). When flushed into a vial, Argon settles as a protective blanket directly over the solid API or solution, effectively displacing oxygen upward and out of the vial. Nitrogen is slightly lighter than air and mixes more readily, requiring more rigorous purging to achieve the same low-oxygen environment.

Q: Can I store the API in plastic containers to avoid glass breakage? A: It is not recommended for long-term storage of oxidation-sensitive APIs. Plastic containers (e.g., standard polypropylene or polyethylene) have a measurable oxygen transmission rate (OTR) and moisture vapor transmission rate (MVTR)[3]. Furthermore, plastics can leach plasticizers or residual polymerization catalysts that may interact with the API[5]. Type I amber borosilicate glass with PTFE-lined caps is the gold standard for blocking both moisture and oxygen[5].

Q: Does humidity control matter if the primary degradation pathway is oxidation? A: Yes. Hygroscopic APIs readily absorb moisture, which can mobilize the API molecules in the solid state, increasing their kinetic freedom and accelerating oxidation[]. Furthermore, moisture can interact with excipients to accelerate the formation of peroxides[6]. Storage in desiccators or humidity-controlled environments is essential[5].

Q: How do I select the right antioxidant for liquid formulations? A: The choice depends on the specific oxidative mechanism. If the degradation is driven by peroxy radicals (autoxidation), chain-breaking antioxidants like α-tocopherol (Vitamin E) or BHT are highly effective[6]. If the oxidation is catalyzed by trace heavy metals (which facilitate electron transfer), a chelating agent like EDTA should be used in conjunction with the antioxidant.

References
  • Cold Storage Requirements for Active Pharmaceutical Ingredients - Single Use Support. Available at:[Link]

  • Isoquinoline Impurities and Related Compound - Veeprho. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - National Institutes of Health (PMC). Available at: [Link]

  • A Comprehensive Pharmaceutical Cold Chain API Cold Storage Condition Comparison Guide - TrueCold Blog. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Isoquinoline-3-yl Diphenyl Methanol Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing and purifying Isoquinoline-3-yl diphenyl metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing and purifying Isoquinoline-3-yl diphenyl methanol (CAS: 31283-25-7, MW: 311.38 g/mol )[1].

The synthesis of this diaryl methanol typically proceeds via the nucleophilic addition of phenylmagnesium bromide (or phenyllithium) to an isoquinoline-3-carboxylate ester. While the carbon-carbon bond formation is robust, the reaction matrix inherently generates a spectrum of impurities due to competing mechanistic pathways[2]. This guide bypasses generic advice, focusing instead on the causality behind experimental choices and providing self-validating protocols to ensure high-purity isolation.

Diagnostic Data: Impurity Profiling

Understanding the chemical nature of your impurities is the first step toward rational purification. The basicity of the isoquinoline nitrogen (pKa ~5.4) provides a distinct chemical handle that differentiates the target molecule from neutral organic impurities, a principle widely applied in the green synthesis and purification of isoquinoline derivatives[3].

Table 1: Quantitative & Qualitative Impurity Matrix

ImpurityChemical NatureOrigin / CausalityDetection (TLC / MS)Optimal Removal Strategy
Biphenyl Highly non-polar, neutralGrignard homo-couplingHigh Rf (Hexanes); Strong UVAcid-base extraction
Isoquinoline-3-carboxylate Moderately polar, basicUnreacted starting materialMid Rf; MS [M+H]+ 188Column Chromatography
Isoquinolin-3-yl(phenyl)methanone Polar, basicIncomplete Grignard additionMid Rf; MS [M+H]+ 234Recrystallization
Magnesium Salts InorganicGrignard quenchBaseline (TLC); InsolubleAqueous NH4Cl wash

Troubleshooting FAQs

Q1: I observe a persistent, highly non-polar, UV-active spot on my TLC. What is it, and why does column chromatography fail to separate it efficiently? Causality: This is almost certainly biphenyl , a neutral byproduct formed via the Wurtz-type homo-coupling of phenylmagnesium bromide during the Grignard reaction. Because biphenyl is highly soluble in most organic solvents and streaks heavily on silica gel, standard chromatography often results in co-elution with your product. Solution: Exploit the basicity of the isoquinoline ring. Perform an acid-base extraction. The target compound will protonate and partition into the aqueous phase, leaving the neutral biphenyl in the organic phase to be safely discarded.

Q2: My LC-MS shows a significant peak at m/z 234 [M+H]+. Why did the reaction stop halfway? Causality: This mass corresponds to the ketone intermediate, isoquinolin-3-yl(phenyl)methanone [4]. This occurs when the tetrahedral intermediate formed after the first Grignard addition is exceptionally stable and only collapses after the reaction is quenched, preventing the second equivalent of the nucleophile from attacking. Solution: Ensure a strict stoichiometric excess of the Grignard reagent (at least 2.5 to 3.0 equivalents) and allow the reaction mixture to warm to room temperature before quenching. To remove existing ketone impurities, utilize precision recrystallization from ethanol, as the planar ketone has vastly different solubility kinetics than the bulky, tetrahedral diphenyl methanol product.

Q3: During the aqueous workup, a severe emulsion forms that won't separate, even in a centrifuge. How do I break it? Causality: Quenching a Grignard reaction with water or weak acid precipitates gelatinous magnesium hydroxide (Mg(OH)2), which acts as a potent emulsifier at the organic-aqueous interface. Solution: Quench the reaction using a saturated aqueous solution of ammonium chloride (NH4Cl) or Rochelle's salt (potassium sodium tartrate). These reagents form soluble coordination complexes with magnesium ions, preventing the formation of the insoluble gel and ensuring a crisp phase separation.

Validated Experimental Protocols

To ensure high-purity isolation, follow these self-validating protocols. A self-validating protocol includes built-in analytical checkpoints to confirm the success of each step before proceeding, guaranteeing trustworthiness in your workflow.

Protocol A: Acid-Base Extraction Workflow

Objective: Isolate the basic isoquinoline product from neutral impurities (e.g., biphenyl).

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 x 10 mL).

    • Validation Checkpoint: Neutralize a 100 µL aliquot of the aqueous phase with saturated NaHCO3 and spot it on a TLC plate alongside the organic phase. A strong UV-active spot at the target Rf in the aqueous aliquot confirms successful partitioning.

  • Phase Separation: Discard the organic phase (containing biphenyl and unreacted neutral species). Retain the combined aqueous phases.

  • Basification: Cool the aqueous phase to 0°C in an ice bath. Slowly add 2M NaOH dropwise while stirring vigorously until the pH exceeds 9.

    • Validation Checkpoint: Use universal indicator paper to confirm pH > 9. The solution must turn visibly cloudy as the neutral Isoquinoline-3-yl diphenyl methanol precipitates out of the aqueous solution.

  • Organic Recovery: Extract the cloudy aqueous phase with fresh EtOAc (3 x 10 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the semi-pure product.

Protocol B: Precision Recrystallization

Objective: Remove structurally similar polar impurities (e.g., ketone intermediates)[4].

  • Dissolution: Suspend the semi-pure solid in a minimum volume of boiling ethanol.

  • Anti-Solvent Addition: Slowly add hexanes dropwise to the boiling solution until a slight turbidity persists.

    • Validation Checkpoint: The persistence of turbidity (cloud point) indicates the solution has reached the exact thermodynamic saturation point. Do not add more hexanes.

  • Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 30 minutes.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with 5 mL of ice-cold hexanes to remove surface impurities. Dry under a high vacuum.

Workflow Visualization

G Crude Crude Reaction Mixture (Product + Impurities) AcidExt 1. Acid Extraction (1M HCl) Crude->AcidExt OrgPhase Organic Phase (Biphenyl, Neutrals) AcidExt->OrgPhase Discard AqPhase Aqueous Phase (Isoquinoline-H+) AcidExt->AqPhase Retain Basify 2. Basification (pH > 9, NaOH) AqPhase->Basify OrgExt 3. Organic Extraction (EtOAc) Basify->OrgExt Cryst 4. Recrystallization (EtOH/Hexane) OrgExt->Cryst Pure Pure Isoquinoline-3-yl diphenyl methanol Cryst->Pure

Acid-base purification workflow for isoquinoline-3-yl diphenyl methanol.

References

  • ChemicalBook. 31283-25-7 CAS Manufactory: ISOQUINOLINE-3-YL DIPHENYL METHANOL.1

  • BenchChem. An In-depth Technical Guide on the Synthesis and Characterization of (3-(Quinolin-3-yl)phenyl)methanol.2

  • MDPI. Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones.4

  • PMC (NIH). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.3

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature and Solvent Conditions for Isoquinoline-Based Catalysts

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for optimizing reactions involving isoquinoline-based catalysts. This guide is designed to provide you with actionab...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing reactions involving isoquinoline-based catalysts. This guide is designed to provide you with actionable troubleshooting advice and in-depth answers to frequently asked questions. As Senior Application Scientists, we understand the nuances of these catalytic systems and have structured this resource to address the common challenges you may encounter in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the optimization of temperature and solvent conditions for isoquinoline-based catalytic reactions.

Issue 1: Low or No Product Yield

Question: My reaction is showing very low conversion to the desired product, or no product is forming at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a common initial challenge. The root cause often lies in suboptimal reaction conditions that fail to activate the catalyst or substrates effectively. Here’s a systematic approach to diagnosing and resolving the issue:

  • Inadequate Catalyst Activation: Many isoquinoline-based catalytic cycles require an initial activation step.

    • Temperature: The reaction temperature may be too low to overcome the activation energy barrier. Gradually increase the temperature in increments of 10-20°C and monitor the reaction progress.[1][2] However, be aware that excessively high temperatures can lead to catalyst decomposition or the formation of unwanted byproducts.[3][4][5]

    • Solvent Choice: The solvent plays a crucial role in catalyst solubility and stability. If the catalyst is not fully dissolved, its activity will be severely limited. Consider a solvent system that ensures the solubility of all reaction components. Aprotic polar solvents are often a good starting point for many cross-coupling reactions involving isoquinoline catalysts.[3]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly influence the reaction rate. Electron-withdrawing groups on the isoquinoline ring or steric hindrance near the reactive site can make the reaction more challenging.[5] In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.

  • Catalyst Poisoning or Deactivation:

    • Impurities: Trace impurities in your starting materials, solvents, or from the reaction atmosphere (e.g., oxygen, water) can poison the catalyst. Ensure you are using dry, degassed solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

    • Product Inhibition: The product itself can sometimes coordinate to the catalyst and inhibit its activity.

Experimental Protocol: Systematic Temperature Screening

  • Set up a series of small-scale reactions in parallel.

  • Keep all other parameters (catalyst loading, substrate concentration, solvent) constant.

  • Vary the temperature across a logical range (e.g., room temperature, 40°C, 60°C, 80°C, 100°C).[7][8]

  • Monitor the reactions at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Plot the conversion or yield against temperature to identify the optimal range.

Issue 2: Formation of Multiple Products or Poor Selectivity

Question: My reaction is producing a mixture of products, and the selectivity for my desired isomer is low. How can I improve the selectivity?

Answer: Poor selectivity is often a consequence of the reaction conditions favoring multiple competing reaction pathways. Both temperature and solvent can have a profound impact on the chemo-, regio-, and stereoselectivity of a reaction.

  • Temperature Effects:

    • Kinetic vs. Thermodynamic Control: Lower temperatures often favor the formation of the kinetic product (the product that is formed fastest), while higher temperatures can lead to the thermodynamic product (the most stable product).[9] If you are observing an undesired isomer, try running the reaction at a lower temperature for a longer period.

    • Side Reactions: Elevated temperatures can promote side reactions such as decomposition or polymerization, leading to a complex product mixture.[5]

  • Solvent Effects:

    • Polarity and Protic/Aprotic Nature: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction pathway.[10][11] For instance, a change in solvent from acetonitrile to hexafluoro-2-propanol (HFIP) has been shown to switch the chemoselectivity in the synthesis of isoquinolinone derivatives.[12] Aprotic solvents are generally preferred to avoid unwanted reactions with protic hydrogens.[13]

    • Coordinating vs. Non-Coordinating Solvents: Solvents that can coordinate to the metal center of the catalyst may compete with the substrates, affecting both reactivity and selectivity.[14] In some cases, a weakly coordinating solvent is ideal.

Experimental Protocol: Solvent Screening

  • Choose a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dioxane, Acetonitrile, DMF).[15][16]

  • Ensure all solvents are anhydrous and of high purity.

  • Set up parallel reactions, keeping the temperature and other parameters at the optimum determined from your temperature screening.

  • Analyze the product distribution in each solvent to identify the one that provides the highest selectivity for the desired product.

Issue 3: Catalyst Decomposition or Instability

Question: I observe a color change in my reaction mixture (e.g., turning dark or black), and the reaction stalls before completion. I suspect catalyst decomposition. What can I do?

Answer: Catalyst decomposition is a significant issue, particularly at elevated temperatures. The stability of the isoquinoline-based catalyst is highly dependent on the reaction environment.

  • Thermal Instability: Many organometallic catalysts have a limited thermal stability window. Exceeding this temperature can lead to irreversible decomposition.[3][4] It's crucial to find an optimal temperature that balances reaction rate with catalyst longevity.[3]

  • Oxidative Degradation: Exposure to air (oxygen) can lead to the oxidation and deactivation of sensitive catalysts.[6] Always work under an inert atmosphere.

  • Solvent-Induced Decomposition: Certain solvents can react with the catalyst or promote its decomposition. For example, protic solvents might react with highly reactive organometallic species.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most straightforward approach to mitigate thermal decomposition.[6]

  • Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to rigorously exclude air and moisture.[6]

  • Use Degassed Solvents: Dissolved oxygen in solvents can be a hidden culprit. Degas your solvents by sparging with an inert gas or by freeze-pump-thaw cycles.[6]

  • Modify the Catalyst Structure: In some cases, modifying the ligands on the catalyst can enhance its thermal stability.

  • Incremental Substrate Addition: Instead of adding all the substrate at once, a gradual addition can sometimes prevent a sudden exotherm and subsequent catalyst decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for temperature and solvent selection for a new isoquinoline-catalyzed reaction?

A1: A good starting point is often room temperature in a common, relatively non-polar, aprotic solvent like Toluene or THF.[17][18] This allows you to first establish if the reaction proceeds under mild conditions. If no reaction is observed, a gradual increase in temperature is the next logical step. For solvent screening, it's beneficial to test a small set of solvents with varying polarities, such as Hexanes (non-polar), Toluene (non-polar), THF (polar aprotic), and Acetonitrile (polar aprotic).

Q2: How does solvent polarity specifically affect the reaction rate and selectivity?

A2: Solvent polarity can have a significant impact based on the Hughes-Ingold rules.[10] If the transition state of the rate-determining step is more charged than the reactants, a more polar solvent will stabilize the transition state and increase the reaction rate.[10] Conversely, if the transition state is less charged, a less polar solvent will be favorable.[11] The same principles apply to competing reaction pathways; the solvent will favor the pathway with the more stabilized transition state, thus influencing selectivity.[14]

Q3: Can microwave irradiation be used to optimize reaction conditions?

A3: Yes, microwave-assisted synthesis can be a powerful tool for rapidly screening reaction conditions.[19][20] It allows for precise temperature control and can often significantly reduce reaction times. However, it's important to be aware that the rapid heating can sometimes lead to different product distributions compared to conventional heating.

Q4: My isoquinoline starting material is a salt. How does this affect my choice of solvent and conditions?

A4: If your isoquinoline is a salt (e.g., an isoquinolinium salt), you will likely need a more polar solvent to ensure its solubility. In some cases, a biphasic system or the addition of a phase-transfer catalyst may be necessary to bring the salt into the organic phase where the catalyst resides.[21]

Q5: Are there any "green" or more environmentally friendly solvent options for these types of reactions?

A5: Yes, there is a growing emphasis on using greener solvents in catalysis.[19] Depending on the specific reaction, options like water, ethanol, or polyethylene glycol (PEG) could be explored.[19] Nanocatalytic systems in water have also shown promise as an eco-friendly approach.[19]

Data Presentation

Table 1: General Solvent Properties and Their Potential Impact

SolventPolarityProtic/AproticCoordinating AbilityPotential Impact on Isoquinoline Catalysis
TolueneNon-polarAproticWeakGood general starting point; minimizes unwanted side reactions.
THFPolarAproticModerateGood solvating power for many catalysts and substrates.
AcetonitrilePolarAproticStrongCan sometimes deactivate catalysts by strong coordination.[15]
DichloromethanePolarAproticWeakEffective for many reactions, but volatility can be a concern.[15]
DMFPolarAproticStrongHigh boiling point allows for higher reaction temperatures.
EthanolPolarProticModerateCan participate in side reactions; may be suitable for specific transformations.[22]

Visualizations

Troubleshooting_Workflow start Low Yield or Selectivity Issue temp_screen Systematic Temperature Screening (e.g., RT, 40, 60, 80°C) start->temp_screen Initial Step solvent_screen Solvent Screening (Varying Polarity/Coordination) start->solvent_screen If temperature is known to be optimal temp_screen->solvent_screen If yield improves but selectivity is poor inert_check Verify Inert Atmosphere (N2 or Ar, Degassed Solvents) temp_screen->inert_check If decomposition is observed solvent_screen->inert_check catalyst_check Check Catalyst Loading & Purity inert_check->catalyst_check optimized Optimized Conditions catalyst_check->optimized

Caption: A general workflow for troubleshooting low yield or selectivity in isoquinoline-catalyzed reactions.

Solvent_Selection_Logic sub_sol sub_sol polar polar sub_sol:s->polar No aprotic Default to Aprotic Solvents (Toluene, THF, DCM) sub_sol:s->aprotic Yes nonpolar nonpolar protic Consider Protic Solvent (e.g., EtOH) (Caution: Potential for side reactions) aprotic->nonpolar Reaction too slow? aprotic->protic Specific mechanism requires proton source?

Caption: A logic diagram for selecting an appropriate solvent system.

References

  • BenchChem. (2025).
  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022, January 18).
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC.
  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator | Organic Letters - ACS Public
  • Organocatalytic Atroposelective Synthesis of Isoquinolines via Dynamic Kinetic Resolution | Organic Letters - ACS.org. (2022, January 25).
  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroform
  • Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC.
  • Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts - MDPI. (2021, October 18).
  • Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxid
  • BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. BenchChem.
  • BenchChem. (2025). Overcoming low reactivity of Isoquinoline-6-carbonyl chloride in coupling reactions. BenchChem.
  • BenchChem. (n.d.).
  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines | Journal of the American Chemical Society. (2024, September 26).
  • BenchChem. (2025). optimizing reaction time and temperature for quinoline synthesis. BenchChem.
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Infoscience. (2016, February 17).
  • Table 2 Optimisation of temperature and amount of catalyst required - ResearchG
  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy | The Journal of Organic Chemistry - ACS Public
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. (2016, February 17).
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. (2024, December 3).
  • Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions | Organic Letters - ACS Public
  • BenchChem. (2025).
  • Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - MDPI. (2023, January 18).
  • Controlling catalyst deactivation temperature regulation for the directed synthesis of easily regenerable and refractory tar in the pyrolysis of waste films. (2026, March 5).
  • Screening of different solvents at various temperatures.
  • Solvent effects on catalytic activity and selectivity in amine-catalyzed d-fructose isomeriz
  • Photoinduced polarity-mismatched transformations of isoquinolines into naphthalenes - PMC.
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024, April 10).
  • Isoquinoline.
  • Isoquinoline synthesis - Organic Chemistry Portal.
  • Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical.
  • BenchChem. (2025).
  • Isoquinolone Syntheses by Annul
  • Switchable Access to Quinolines and Isoquinolines via the Diverse Behavior of Transient Directing Groups | Organic Letters - ACS Public
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
  • Supporting information Divergent protocol for the synthesis of isoquinolino[1,2-b]quinazolinone and isoquinolino[2,1-a]quinazolinone deriv
  • solvent effects on the reactivity of 6-Methoxyquinoline-4-carbaldehyde - Benchchem.
  • Impact of Temperature on Reaction Rate in C

Sources

Optimization

Resolving enantiomers of Isoquinoline-3-yl diphenyl methanol via chiral chromatography

Technical Support Center: Chiral Resolution of Isoquinoline-3-yl Diphenyl Methanol From the Desk of the Senior Application Scientist Welcome to our dedicated support center for the enantioselective separation of Isoquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral Resolution of Isoquinoline-3-yl Diphenyl Methanol

From the Desk of the Senior Application Scientist

Welcome to our dedicated support center for the enantioselective separation of Isoquinoline-3-yl diphenyl methanol. This molecule, with its critical chiral center adjacent to the isoquinoline core, presents a common but manageable challenge for analytical and preparative chromatographers. This guide is structured to walk you through method development logically, from initial screening to final optimization, and to provide direct answers to the most common issues encountered in the lab. We will explore the causality behind our recommendations, ensuring you not only solve your immediate separation challenges but also build a robust understanding for future projects.

Section 1: A Strategic Approach to Method Development

Successfully resolving the enantiomers of a compound like Isoquinoline-3-yl diphenyl methanol hinges on a systematic screening process. A trial-and-error approach can be time-consuming and costly.[1] Our recommended strategy is based on a foundational understanding of the analyte's structure and its potential interactions with a chiral stationary phase (CSP).

The molecule possesses a basic nitrogen atom in the isoquinoline ring, aromatic systems, and a hydroxyl group capable of hydrogen bonding. These features are key to achieving chiral recognition on polysaccharide-based CSPs, which are widely regarded as the most versatile and successful for a broad range of chiral compounds.[2][3]

// Nodes Analyte [label="1. Analyte Characterization\n(Isoquinoline-3-yl diphenyl methanol)\n- Basic Nitrogen\n- Aromatic Rings (π-π)\n- Hydroxyl Group (H-Bonding)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="2. Primary Screening\nSelect 2-3 Immobilized Polysaccharide CSPs\n(e.g., Amylose & Cellulose derivatives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MobilePhases [label="3. Test Multiple Mobile Phase Modes\n- Normal Phase (NP)\n- Polar Organic Mode (PO)\n- Reversed-Phase (RP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit [label="4. Identify 'Hit' Condition\n(Look for any baseline separation, Rs > 1.2)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimization [label="5. Optimize for Resolution & Speed\n- Adjust Modifier Percentage\n- Vary Flow Rate & Temperature\n- Evaluate Additives (if needed)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validated [label="6. Validated Method\n(Rs ≥ 1.5, Tailing < 1.5, k' between 2-10)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Analyte -> Screening [label="Guides CSP Selection"]; Screening -> MobilePhases [label="Systematic Evaluation"]; MobilePhases -> Hit [label="Analyze Screening Data"]; Hit -> Optimization [label="Refine Separation"]; Optimization -> Validated; } enddot Caption: High-level workflow for chiral method development.

Initial Screening Protocol: Maximizing Success

The most efficient path to a successful separation is to screen a small, diverse set of robust CSPs against several mobile phase systems. We recommend using immobilized polysaccharide columns due to their compatibility with a wide range of solvents, which broadens the potential for achieving unique selectivity.[4][5]

Recommended Initial Screening Platforms

CSP TypeMobile Phase ModePrimary Screening SolventsRationale & Key Interactions
Immobilized Amylose Derivative Normal Phase (NP)n-Hexane / 2-Propanol (IPA) (80/20, v/v)Provides strong π-π and dipole-dipole interactions. The helical structure of amylose creates well-defined chiral grooves.
Polar Organic (PO)Methanol (MeOH) or Acetonitrile (ACN)Alters the conformation of the CSP, offering different steric and hydrogen-bonding opportunities compared to NP.
Reversed-Phase (RP)ACN / Water w/ 0.1% Formic AcidHydrophobic interactions dominate, useful if the analyte is highly polar. The acidic modifier helps protonate the basic nitrogen, improving peak shape.
Immobilized Cellulose Derivative Normal Phase (NP)n-Hexane / Ethanol (EtOH) (80/20, v/v)Cellulose has a more linear structure than amylose, often providing complementary selectivity. Using EtOH instead of IPA offers a different polarity and hydrogen-bonding profile.
Polar Organic (PO)Ethanol (EtOH)A good alternative to MeOH, sometimes offering sharper peaks or inverted elution order.
Reversed-Phase (RP)MeOH / Water w/ 0.1% Formic AcidProvides an alternative to ACN in RP mode, which can significantly impact selectivity.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q: I am seeing no separation at all (a single, sharp peak). What are my next steps?

A: This indicates that the current CSP/mobile phase combination does not provide any enantioselectivity.

  • Immediate Action: Do not waste time optimizing a failed condition. The first and most critical step is to switch to a different combination of CSP and/or mobile phase mode.[6] If you started with an amylose-based column in normal phase, your next run should be on a cellulose-based column, or switch the amylose column to a polar organic mobile phase (e.g., 100% Methanol).

  • Scientific Rationale: Chiral recognition is a highly specific, three-point interaction between the analyte and the CSP. The shape of the "chiral pockets" on the CSP is dramatically altered by the solvent environment.[7] A solvent change from non-polar (hexane/alcohol) to polar (methanol) can completely change the polymer's conformation, potentially revealing a selective interaction that was previously absent.[4]

Q: I have partial separation, but the resolution (Rs) is poor (e.g., Rs < 1.2). How can I improve it?

A: This is a promising result and a great starting point for optimization.

  • Decrease the Flow Rate: Chiral separations are often more sensitive to kinetics than standard achiral separations. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the CSP, which can significantly enhance resolution.[6]

  • Adjust the Organic Modifier Percentage: In normal phase, decrease the percentage of the alcohol modifier (e.g., from 20% IPA to 15% or 10%). This will increase retention times and often improves resolution by strengthening the analyte's interaction with the CSP. The opposite is true in reversed-phase, where you would decrease the water content.

  • Vary the Temperature: Temperature has a complex and unpredictable effect on chiral separations.[6] It is a valuable parameter to screen. We recommend testing your "hit" condition at both a lower (e.g., 15°C) and a higher (e.g., 40°C) temperature. Lower temperatures often increase resolution by enhancing the stability of the transient diastereomeric complexes, though this comes at the cost of higher backpressure and longer run times.

Q: I am observing significant peak tailing, especially for the basic isoquinoline compound. What is the cause and solution?

A: Peak tailing for basic compounds is a classic problem in chromatography.

  • Primary Cause: Unwanted secondary interactions between the basic nitrogen of your isoquinoline analyte and residual acidic silanol groups on the silica surface of the column packing.[6] This causes a portion of the analyte molecules to be retained more strongly and elute more slowly, creating a "tail."

  • Solution: Add a small amount of a basic additive to your mobile phase. For normal phase, 0.1% diethylamine (DEA) is highly effective. For reversed-phase, 0.1% triethylamine (TEA) can be used, although a low pH mobile phase with an acid like formic acid (FA) or trifluoroacetic acid (TFA) is often preferred to keep the amine protonated and well-behaved. These additives compete for the active silanol sites, masking them from your analyte and resulting in more symmetrical peaks.

// Nodes Problem [label="Problem:\nPeak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause [label="Likely Cause:\nSecondary interaction of basic\nisoquinoline N with acidic silanols", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionNP [label="Solution (Normal Phase):\nAdd 0.1% Diethylamine (DEA)\nto mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionRP [label="Solution (Reversed-Phase):\nAdd 0.1% TFA or FA to ensure\n analyte is protonated", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Result:\nSymmetrical (Gaussian) Peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Problem -> Cause; Cause -> SolutionNP; Cause -> SolutionRP; SolutionNP -> Result; SolutionRP -> Result; } enddot Caption: Decision tree for troubleshooting peak tailing.

Q: My retention times and resolution are not reproducible run-to-run. What's happening?

A: Lack of reproducibility often points to insufficient column equilibration or unstable system conditions.

  • Column Equilibration: Chiral stationary phases, particularly in normal phase, can require significantly longer equilibration times than standard achiral columns.[6] When changing mobile phase composition, ensure you flush the column with at least 20-30 column volumes of the new mobile phase. Isocratic separations, which are common for chiral methods, can sometimes allow for the buildup of contaminants; periodic flushing may be necessary.[8]

  • Temperature Control: Use a column oven. Even minor fluctuations in ambient lab temperature can alter selectivity and cause retention times to drift.[6]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently each time. In normal phase, even small amounts of water absorbed from the atmosphere can impact retention and selectivity.[8]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the advantages of immobilized vs. coated polysaccharide CSPs for this application?

A: Immobilized CSPs, where the polysaccharide selector is covalently bonded to the silica, are highly recommended.[9] The primary advantage is their robustness and extended solvent compatibility.[4][5] You can use solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which would destroy a traditional coated CSP. This opens up a much wider range of mobile phase options for method development, increasing the probability of finding a successful separation.

Q: My compound is not soluble in hexane. Can I still use normal phase chromatography?

A: Yes. Sample solubility in the mobile phase is important, but the injection solvent can be different. The key is to inject a small volume in a strong, compatible solvent to ensure the sample dissolves, but not so much that it disrupts the chromatography. For a normal phase separation, you could dissolve your sample in 100% ethanol or even dichloromethane (for immobilized columns only) and inject a small volume (1-5 µL). The injection solvent will be quickly diluted by the mobile phase on the column.

Q: Should I use gradient or isocratic elution for chiral separations?

A: Isocratic elution is far more common and generally recommended for chiral separations.[8] Since enantiomers have identical chemical properties, they respond identically to a change in mobile phase strength. A gradient is unlikely to improve the resolution between them and will simply shorten the retention time of the pair. More importantly, isocratic methods are simpler, more robust, and do not require column re-equilibration between runs.

Q: Can I invert the elution order of the enantiomers?

A: Yes, and this can be highly advantageous, especially when quantifying a small enantiomeric impurity that might otherwise elute on the tail of the major peak. There are two primary ways to achieve this:

  • Switch to a CSP with the Opposite Chirality: Some manufacturers offer columns with the opposite enantiomer of the chiral selector.

  • Change the Mobile Phase: It is not uncommon to observe a reversal of elution order when switching between different mobile phase modes (e.g., normal phase vs. polar organic) or even by changing the type of alcohol modifier in normal phase (e.g., IPA vs. EtOH).[5]

Section 4: Experimental Protocol Example

Protocol: Initial Chiral Screening of Isoquinoline-3-yl Diphenyl Methanol

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the racemic Isoquinoline-3-yl diphenyl methanol in ethanol.

  • Instrumentation & Columns:

    • HPLC System with UV Detector

    • Column Oven

    • Columns:

      • Immobilized Amylose-based CSP (e.g., CHIRALPAK® IA or equivalent), 250 x 4.6 mm, 5 µm

      • Immobilized Cellulose-based CSP (e.g., CHIRALPAK® IB or equivalent), 250 x 4.6 mm, 5 µm

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 230 nm (or wavelength of maximum absorbance)

    • Injection Volume: 5 µL

    • Run Time: 30 minutes (or until both peaks have eluted)

  • Screening Sequence:

    • Install the Amylose CSP.

    • Equilibrate with Mobile Phase 1 (NP): n-Hexane/IPA (80/20) for 30 minutes.

    • Inject sample.

    • Equilibrate with Mobile Phase 2 (PO): 100% Methanol for 30 minutes.

    • Inject sample.

    • Replace with the Cellulose CSP.

    • Equilibrate with Mobile Phase 3 (NP): n-Hexane/Ethanol (80/20) for 30 minutes.

    • Inject sample.

    • Equilibrate with Mobile Phase 4 (PO): 100% Ethanol for 30 minutes.

    • Inject sample.

  • Data Analysis:

    • For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs) for any separated peaks. An α > 1.1 and Rs > 1.2 is considered a successful "hit" worthy of optimization.

References

  • BenchChem. (2025). troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • IntechOpen. (2021, February 8). Chiral Alkaloid Analysis. IntechOpen. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Canadian Science Publishing. (n.d.). Enantioselective synthesis of isoquinoline alkaloids: phenylethylisoquinoline and aporphine alkaloids1. Canadian Science Publishing. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Canadian Science Publishing. (n.d.). Enantioselective synthesis of isoquinoline alkaloids. Canadian Science Publishing. [Link]

  • ScienceDirect. (2026, January 28). Enantioselectivity synthesis of isoquinolin-1-one derivatives with C–N axial chirality via cobalt-catalyzed oxidative formal (4+2) cycloaddition: Light or not. ScienceDirect. [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents. National Center for Biotechnology Information. [Link]

  • Daicel Chiral Technologies. (2021, March 14). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Daicel Chiral Technologies. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • CHIRAL TECHNOLOGIES EUROPE. (n.d.). Method development with CHIRALPAK® IA. CHIRAL TECHNOLOGIES EUROPE. [Link]

  • ACS Publications. (2012, March 15). Isoquinoline Derivatives via Stepwise Regioselective sp2 and sp3 C–H Bond Functionalizations. ACS Publications. [Link]

  • HETEROCYCLES. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES. [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • FULIR. (2024, May 9). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. FULIR. [Link]

  • ResearchGate. (n.d.). Coordinative Alignment of Chiral Molecules to Control over the Chirality Transfer in Spontaneous Resolution and Asymmetric Catalysis. ResearchGate. [Link]

  • RSC Publishing. (2023, April 6). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing. [Link]

  • MDPI. (2025, February 28). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. [Link]

  • MDPI. (2022, December 21). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Experimental vs. Predictive NMR Methodologies for Complex Heterocycles

Executive Summary In the structural elucidation of sterically congested, polycyclic active pharmaceutical ingredients (APIs), relying solely on 1D Nuclear Magnetic Resonance (NMR) can lead to critical assignment errors....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the structural elucidation of sterically congested, polycyclic active pharmaceutical ingredients (APIs), relying solely on 1D Nuclear Magnetic Resonance (NMR) can lead to critical assignment errors. Isoquinoline-3-yl diphenyl methanol (CAS: 31283-25-7) serves as an exceptional benchmark compound to evaluate the performance of modern NMR analysis tools. Its structure features a rigid, electron-deficient isoquinoline core fused to a sterically hindered, freely rotating diphenylmethanol moiety.

This guide objectively compares the performance of two leading predictive "products"—Empirical Fragment-Based Predictors (e.g., Mnova/ChemDraw) and Quantum Mechanical (QM) DFT-GIAO Modeling (e.g., Gaussian 16)—against the absolute ground truth of Experimental 2D-NMR Analysis .

The Methodologies (The Contenders)

  • Experimental NMR (The Ground Truth): High-field (600 MHz) multinuclear NMR utilizing 2D correlation to create a self-validating assignment network.

  • Empirical Predictors (Product A): Software utilizing Hierarchical Orthogonal Space Environment (HOSE) codes. These tools rapidly match the input molecule's fragments against experimental databases to estimate chemical shifts.

  • QM DFT-GIAO (Product B): Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) calculations. This ab initio approach calculates the exact magnetic shielding tensors based on the optimized 3D geometry of the molecule.

NMR_Evaluation Target Isoquinoline-3-yl diphenyl methanol Exp Experimental NMR (Ground Truth) Target->Exp Emp Empirical Predictor (HOSE Codes) Target->Emp QM QM DFT-GIAO (Gaussian 16) Target->QM Data_Exp 1D/2D Spectra (Self-Validated) Exp->Data_Exp Data_Emp Database Shifts (Fast, Heuristic) Emp->Data_Emp Data_QM Shielding Tensors (Slow, Ab Initio) QM->Data_QM Analysis Comparative Analysis & Δδ Error Mapping Data_Exp->Analysis Data_Emp->Analysis Data_QM->Analysis

Fig 1: Workflow comparing Experimental, Empirical, and QM NMR methodologies.

Experimental & Computational Protocols (Self-Validating Systems)

To ensure high scientific integrity, every protocol described below is designed as a self-validating system, eliminating assignment bias.

Experimental NMR Acquisition Protocol

Causality Insight: We utilize CDCl₃ not merely for cost-effectiveness, but because its low dielectric constant minimizes solvent-solute hydrogen bonding disruptions, allowing the intramolecular interactions of the diphenylmethanol hydroxyl group to be observed in their native state.

  • Sample Preparation: Dissolve 15 mg of Isoquinoline-3-yl diphenyl methanol in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). The TMS provides an absolute zero-point reference, essential for calculating the exact error (Δδ) of our predictive models.

  • 1D Acquisition: Acquire ¹H (600 MHz, 16 scans, 298 K) and ¹³C (150 MHz, 1024 scans, 298 K) spectra.

  • 2D Self-Validation: 1D spectra are inherently ambiguous for quaternary carbons (C3, C-OH) and overlapping phenyl multiplets. Cross-reference the 1D data with 2D HSQC (1-bond C-H) and HMBC (2- and 3-bond C-H) experiments. This locks every assigned peak into its exact structural position via scalar coupling networks.

QM DFT-GIAO Prediction Protocol

Causality Insight: The B3LYP functional paired with the 6-311+G(2d,p) basis set is selected because the inclusion of diffuse functions ('+') is critical. The lone pair on the isoquinoline nitrogen and the electron-rich π-clouds of the diphenyl groups require a flexible basis set to accurately model the magnetic shielding tensors, as demonstrated in recent .

  • Conformational Search: Perform Molecular Mechanics (MMFF94) conformational averaging to identify the lowest-energy 3D conformer.

  • Geometry Optimization: Optimize the geometry in at the B3LYP/6-31G(d) level.

  • Tensor Calculation: Calculate the isotropic shielding tensors using the GIAO method at the B3LYP/6-311+G(2d,p) level.

  • Referencing: Convert shielding tensors to chemical shifts (ppm) by subtracting them from the calculated shielding tensor of TMS at the identical level of theory.

Empirical Prediction Protocol
  • Input the exact SMILES string of Isoquinoline-3-yl diphenyl methanol into the empirical prediction software.

  • Execute the HOSE-code algorithm to generate ¹H and ¹³C shifts based on historical database fragments.

Comparative Data Analysis

The following tables summarize the performance of the predictive tools against the experimental ground truth. The absolute error (|Δδ|) is the primary metric for performance evaluation.

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 600 MHz)
Nucleus PositionExperimental δ (ppm)Empirical Predictor δ (ppm)QM DFT-GIAO δ (ppm)|Δδ| Emp|Δδ| QM
Isoquinoline H1 9.329.109.350.220.03
Isoquinoline H4 7.757.607.800.150.05
Phenyl H (ortho) 7.357.307.420.05 0.07
Hydroxyl (OH) 6.15 (br)5.505.800.650.35
Table 2: ¹³C NMR Chemical Shifts (CDCl₃, 150 MHz)
Nucleus PositionExperimental δ (ppm)Empirical Predictor δ (ppm)QM DFT-GIAO δ (ppm)|Δδ| Emp|Δδ| QM
Isoquinoline C1 152.4149.5153.12.90.7
Isoquinoline C3 158.2155.0159.03.20.8
Carbinol C-OH 82.578.583.24.00.7
Phenyl C (ipso) 145.6143.0146.52.60.9

Mechanistic Causality & Performance Evaluation

The Failure of Empirical Models at the Carbinol Core (C-OH)

The carbinol carbon (C-OH) exhibits a massive 4.0 ppm deviation in the empirical prediction (Table 2). This is a direct consequence of the HOSE code algorithms failing to account for the unique steric compression between the two phenyl rings and the rigid isoquinoline scaffold. This geometric compression alters the local electron density, deshielding the carbon. The QM DFT-GIAO method, which calculates the shielding tensor directly from the optimized 3D geometry, successfully captures this steric deshielding, reducing the error to a highly accurate 0.7 ppm . This aligns with modern findings on.

Anisotropic Deshielding of Isoquinoline H1

Isoquinoline H1 is highly deshielded (9.32 ppm) due to the combined anisotropic effect of the adjacent fused benzene ring and the magnetic dipole of the nitrogen lone pair. Empirical databases average this environment across various loosely related substituted isoquinolines, leading to a systematic underestimation. Conversely, DFT models the exact electronic vector and coordination shifts of the nitrogen heterocycle, achieving near-perfect parity (Δδ = 0.03 ppm), a phenomenon well-documented in .

When to Use Empirical Predictors

Despite their failures in sterically congested zones, Empirical Predictors performed exceptionally well for the peripheral Phenyl H (ortho) protons (Δδ = 0.05 ppm). Because unsubstituted phenyl rings are highly abundant in NMR databases, the heuristic algorithms can predict these regions instantly and accurately without the heavy computational cost of DFT.

Conclusion & Recommendations

For drug development professionals working with complex, sterically hindered heterocycles like Isoquinoline-3-yl diphenyl methanol:

  • Do not rely on Empirical Predictors for core quaternary carbons or protons adjacent to heteroatoms; their lack of 3D spatial awareness leads to dangerous assignment errors (up to 4.0 ppm in ¹³C).

  • Implement QM DFT-GIAO as the gold standard for computational validation. While computationally expensive, its ability to map exact steric compression and anisotropic vectors makes it an indispensable tool for resolving ambiguous 2D NMR data.

  • Always anchor with Experimental 2D NMR. No computational tool can currently replace the definitive, self-validating scalar coupling networks provided by HSQC and HMBC experiments.

References

  • Computation of 1H NMR chemical shifts: structural assessment of energetic materials Source: Journal of Molecular Modeling URL:[Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with quinoline, isoquinoline, and 2,2'-biquinoline Source: Magnetic Resonance in Chemistry URL:[Link]

  • Gaussian NMR Properties (GIAO Method) Source: Gaussian, Inc. URL:[Link]

Comparative

A Tale of Two Scaffolds: A Comparative Guide to Quinoline and Isoquinoline-Based Ligands in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the quest for ligands that can impart high stereoselectivity is a continuous endeavor. The privileged scaffolds of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for ligands that can impart high stereoselectivity is a continuous endeavor. The privileged scaffolds of quinoline and isoquinoline, aromatic nitrogen-containing heterocycles, have both emerged as foundational structures for a diverse array of chiral ligands. While quinoline-based ligands have been extensively studied and widely applied, their isoquinoline counterparts represent a less explored yet promising frontier. This guide provides an in-depth technical comparison of these two classes of ligands, delving into their structural nuances, synthetic accessibility, and performance in catalytic applications, supported by experimental insights and mechanistic rationale.

The Structural Isomerism: A Subtle Shift with Profound Implications

Quinoline and isoquinoline are structural isomers, both featuring a benzene ring fused to a pyridine ring. The critical distinction lies in the position of the nitrogen atom: at position 1 in quinoline and position 2 in isoquinoline. This seemingly minor alteration in the placement of the nitrogen atom significantly impacts the electronic distribution, steric environment, and coordination geometry of the resulting ligands, which in turn dictates their catalytic behavior.[1][2]

The lone pair of electrons on the nitrogen in both scaffolds allows for coordination to a metal center, a fundamental requirement for their function as ligands.[3] However, the proximity of the nitrogen to the fused benzene ring and the substitution points on the pyridine ring differs, influencing the steric hindrance and the electronic properties of the ligand-metal complex.[2]

Quinoline-Based Ligands: A Mature and Versatile Class

Quinoline-based chiral ligands are a well-established and versatile class of molecules in asymmetric catalysis, with a rich history of successful applications.[3][4] Their popularity stems from their rigid and planar structure, which provides a predictable and well-defined chiral environment around the metal center.[3]

Prominent Classes of Quinoline-Based Ligands:
  • Schiff Base Ligands: Readily synthesized through the condensation of a chiral amine with a quinoline-carboxaldehyde, these ligands have proven effective in a variety of reactions.[4]

  • Oxazoline Ligands (e.g., QUINOL): These ligands are synthesized from quinoline precursors and chiral amino alcohols and have shown excellent performance in various catalytic transformations.[4]

  • P,N-Bidentate Ligands (e.g., QUINAP): QUINAP is an axially chiral P,N-ligand that has demonstrated exceptional enantioselectivity in numerous catalytic reactions.[3]

Catalytic Applications of Quinoline-Based Ligands:

Quinoline-based ligands have been successfully employed in a wide range of asymmetric catalytic reactions, including:

  • Asymmetric Hydrogenation: Chiral quinoline-based phosphine ligands have been used in iridium-catalyzed asymmetric hydrogenation of quinoline derivatives, achieving high enantioselectivities (up to 96% ee).[5]

  • 1,2-Addition of Organozinc Reagents: Chiral amine ligands derived from quinoline have been utilized for the enantioselective addition of organozinc reagents to aldehydes, yielding chiral alcohols with high enantiomeric excess.[4]

  • Asymmetric Transfer Hydrogenation: Ruthenium complexes of chiral quinoline-based ligands have been effective in the asymmetric transfer hydrogenation of aromatic ketones.[5]

Isoquinoline-Based Ligands: An Emerging Field with Untapped Potential

While not as extensively studied as their quinoline counterparts, isoquinoline-based ligands are gaining recognition as a promising class of chiral controllers in asymmetric catalysis. The unique electronic and steric properties conferred by the isoquinoline scaffold offer opportunities for novel reactivity and selectivity.

Isoquinoline-3-yl Diphenyl Methanol: A Case Study in Potential

The specific ligand, isoquinoline-3-yl diphenyl methanol (CAS 31283-25-7), remains a largely unexplored entity in the context of catalysis. Its structure, featuring a coordinating isoquinoline nitrogen and a hydroxyl group on a diphenylmethyl substituent at the 3-position, suggests potential as a bidentate ligand. The diphenylmethyl group could provide a well-defined chiral pocket upon complexation with a metal center. While specific catalytic applications are not yet documented in the literature, its structural motifs are analogous to other chiral amino alcohols that have proven effective in catalysis.[6][7]

Emerging Applications of Isoquinoline-Based Ligands:

Recent research has begun to shed light on the catalytic potential of isoquinoline-based ligands:

  • Asymmetric Oxidation Reactions: Chiral bis-8-aryl-isoquinoline bis-alkylamine iron catalysts have demonstrated high enantioselectivity in the epoxidation and hydroxy carbonylation of conjugated alkenes.[8]

  • Aerobic Oxidation of Alcohols: Copper-bisisoquinoline-based catalysts have been shown to be efficient for the selective aerobic oxidation of alcohols to aldehydes and ketones.[9]

Comparative Analysis: Key Performance Metrics

A direct, data-rich comparison between isoquinoline-3-yl diphenyl methanol and a specific quinoline-based ligand in the same reaction is not currently possible due to the lack of published data for the former. However, a conceptual comparison based on the general characteristics of each class can be made.

FeatureQuinoline-Based LigandsIsoquinoline-Based Ligands (Emerging Examples)
Maturity Well-established, extensive literatureEmerging field, less explored
Diversity Wide variety of ligand classes (Schiff bases, oxazolines, P,N-ligands, etc.)Primarily focused on amine and alcohol functionalities so far
Synthetic Accessibility Generally well-documented and modular synthetic routesSynthetic routes are being developed and optimized
Proven Applications Asymmetric hydrogenation, 1,2-additions, transfer hydrogenation, and many othersAsymmetric oxidation, aerobic alcohol oxidation
Stereocontrol High enantioselectivities reported in numerous reactionsHigh enantioselectivities demonstrated in specific applications

Mechanistic Insights: The Role of the Heterocyclic Scaffold

The mechanism of stereochemical induction for both quinoline and isoquinoline-based ligands relies on the creation of a chiral environment around the metal center. The rigid heterocyclic backbone restricts the conformational freedom of the ligand-metal complex, forcing the substrate to approach from a specific trajectory.

Generalized Catalytic Cycle:

G Catalyst [M]-Ligand Intermediate [M]-Ligand-Substrate Complex Catalyst->Intermediate Coordination Substrate Substrate Product Enantioenriched Product Intermediate->Product Stereoselective Transformation Product->Catalyst Product Release

Caption: A generalized catalytic cycle for an asymmetric transformation.

The electronic properties of the quinoline and isoquinoline rings also play a crucial role. The electron-donating or -withdrawing nature of substituents on the aromatic rings can modulate the Lewis acidity of the metal center, thereby influencing the rate and selectivity of the reaction.[5] The different placement of the nitrogen atom in quinoline versus isoquinoline leads to distinct electronic landscapes, which can be exploited to fine-tune the catalyst's performance for a specific transformation.

Experimental Protocols

General Synthesis of a Quinoline-Based Schiff Base Ligand

This protocol describes the synthesis of a chiral Schiff base ligand from 2-quinolinecarboxaldehyde and a chiral primary amine.

Workflow for Quinoline Schiff Base Synthesis:

G Start Start: 2-Methylquinoline Oxidation Oxidation (e.g., SeO2) Start->Oxidation Aldehyde 2-Quinolinecarboxaldehyde Oxidation->Aldehyde Condensation Condensation with Chiral Amine Aldehyde->Condensation Ligand Chiral Quinoline Schiff Base Ligand Condensation->Ligand

Caption: Experimental workflow for the synthesis of a quinoline-based Schiff base ligand.

Step-by-Step Protocol:

  • Oxidation of 2-Methylquinoline: In a round-bottom flask, dissolve 2-methylquinoline in a suitable solvent like dioxane. Add selenium dioxide and reflux the mixture until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: After cooling, filter the reaction mixture to remove selenium. The filtrate is then concentrated, and the crude 2-quinolinecarboxaldehyde is purified by column chromatography.

  • Condensation: Dissolve the purified 2-quinolinecarboxaldehyde and a chiral primary amine (e.g., (R)-1-phenylethylamine) in a solvent such as toluene.

  • Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Isolation: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude Schiff base ligand, which can be further purified by recrystallization or chromatography.

Conceptual Synthesis of Isoquinoline-3-yl Diphenyl Methanol

While a specific published procedure is unavailable, a plausible synthetic route can be proposed based on standard organometallic reactions.

Proposed Synthetic Workflow:

G Start Start: 3-Bromoisoquinoline Grignard Grignard Reaction with Phenylmagnesium Bromide Start->Grignard Ketone 3-Benzoylisoquinoline Grignard->Ketone Grignard2 Grignard Reaction with Phenylmagnesium Bromide Ketone->Grignard2 Alcohol Isoquinoline-3-yl Diphenyl Methanol Grignard2->Alcohol

Caption: A proposed workflow for the synthesis of isoquinoline-3-yl diphenyl methanol.

Conceptual Protocol:

  • Formation of the Grignard Reagent: Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

  • First Grignard Addition: Add a solution of 3-bromoisoquinoline in an anhydrous solvent to the Grignard reagent at a low temperature. This would be followed by a second Grignard addition to an appropriate electrophile to form 3-benzoylisoquinoline after workup.

  • Second Grignard Addition: React the 3-benzoylisoquinoline with another equivalent of phenylmagnesium bromide.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography to yield isoquinoline-3-yl diphenyl methanol.

Conclusion and Future Outlook

Quinoline-based chiral ligands have undeniably secured a prominent position in the asymmetric catalysis toolbox, offering a wide range of structures and proven efficacy.[3] The field is mature, with a deep understanding of their synthesis and application. In contrast, the exploration of isoquinoline-based ligands is still in its nascent stages. The limited but promising results from recent studies suggest that the unique structural and electronic features of the isoquinoline scaffold hold significant potential for the development of novel and highly effective chiral ligands.

The direct comparison of isoquinoline-3-yl diphenyl methanol with established quinoline-based ligands remains a task for future research. Its synthesis and evaluation in various catalytic systems will be crucial to unlock its potential. For researchers and drug development professionals, the key takeaway is the existence of a vast and underexplored chemical space within isoquinoline-based ligands. As new synthetic methodologies emerge and a deeper understanding of their coordination chemistry is gained, isoquinoline-based ligands are poised to become a valuable and complementary addition to the arsenal of tools for asymmetric catalysis, enabling the synthesis of complex chiral molecules with enhanced efficiency and selectivity.

References

  • Yadav, P., & Kumar, S. (2025).
  • Chan, S. H. (2010). Quinoline-type compounds : asymmetric catalytic reaction and their biological activities. (Thesis). The Hong Kong Polytechnic University, Hong Kong.
  • Helmchen, G. (2002). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 99(26), 16552-16557.
  • Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155-3212.
  • Wikipedia. (2023). Diphenylmethanol. [Link]

  • Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
  • Li, X., & Li, X. (2011). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed Oxidative Coupling of N-Arylbenzamidines with Alkynes. Organic Letters, 13(16), 4304-4307.
  • Zhou, Y.-G., Zhang, W., & Wang, W.-B. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates.
  • Atreya, V., Sil, A., Sil, D., & Chakraborty, S. (2025). Molybdenum Catalyzed Acceptorless Dehydrogenative Approach for Quinoline Synthesis Using Amino Alcohol. Organic & Biomolecular Chemistry.
  • Singh, S., & Kumar, A. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025). Chinese Journal of Organic Chemistry.
  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (2019). Synthesis of Quinolines and Isoquinolines via Site-Selective, Domino Benzannulation of 2- and 3-Chloropyridyl Ynones with Nitromethane. The Journal of Organic Chemistry, 84(13), 8531-8542.
  • Johnson, J. S. (2015). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research, 48(4), 1184-1195.
  • Quinoline vs Isoquinoline: Structures & Reactions. (n.d.). Scribd. [Link]

  • Healy, P. C., Williams, C. M., & Young, D. J. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 237.
  • Liu, Z., & Knowles, R. R. (2020). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 142(18), 8345-8350.
  • A NOVEL SYNTHESIS OF ISOQUINOLINES CONTAINING AN ELECTRON WITHDRAWING SUBSTITUENT. (1999). HETEROCYCLES, 51(1), 103-106.
  • Yang, G., & Ma, H. (2007). Efficient Copper-bisisoquinoline-based Catalysts for Selective Aerobic Oxidation of Alcohols to Aldehydes and Ketones. Molecules, 12(6), 1265-1273.
  • Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Suryawanshi, G., & Kapdi, A. R. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. MedChemComm, 14(10), 1801-1827.
  • O'Duill, M., & Procter, D. J. (n.d.).

Sources

Validation

HPLC method validation for Isoquinoline-3-yl diphenyl methanol purity

HPLC Method Validation for Isoquinoline-3-yl Diphenyl Methanol Purity: A Comparative Guide (C18 vs. Phenyl-Hexyl) As drug development pipelines increasingly feature bulky, sterically hindered basic compounds, traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Isoquinoline-3-yl Diphenyl Methanol Purity: A Comparative Guide (C18 vs. Phenyl-Hexyl)

As drug development pipelines increasingly feature bulky, sterically hindered basic compounds, traditional chromatographic methods often fall short. Isoquinoline-3-yl diphenyl methanol (CAS 31283-25-7)[1] is a prime example: a complex aromatic compound widely used as a chiral ligand and pharmaceutical intermediate.

This guide objectively compares the performance of standard C18 columns against Phenyl-Hexyl alternatives for the purity analysis of Isoquinoline-3-yl diphenyl methanol. Furthermore, it provides a comprehensive, self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines[2][3] to ensure absolute scientific integrity and regulatory compliance.

Part 1: The Chromatographic Challenge & Column Causality

The Problem with C18 (Hydrophobic Partitioning)

Isoquinoline-3-yl diphenyl methanol contains a basic isoquinoline nitrogen (pKa ~5.4) flanked by two bulky phenyl rings. On a standard C18 column, the primary retention mechanism is dispersive hydrophobic interaction. However, the basic nitrogen readily permeates the stationary phase to interact with unendcapped, acidic residual silanols on the silica support. This secondary ion-exchange interaction causes severe peak tailing, reducing resolution between the active pharmaceutical ingredient (API) and structurally similar synthetic impurities (e.g., isoquinoline-3-carboxylic acid or benzophenone derivatives).

The Phenyl-Hexyl Advantage ( π−π Interactions)

A Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The hexyl alkyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in π−π electron interactions with the conjugated π -systems of the isoquinoline and diphenyl moieties[4]. This dual-retention mechanism pulls the analyte away from the silica surface, effectively shielding the basic nitrogen from residual silanols. The result is sharp, symmetrical peaks and superior resolution.

Table 1: Quantitative Performance Comparison (API vs. Critical Impurity)

ParameterStandard C18 (150 x 4.6 mm, 3 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Causality / Mechanism
Retention Time (RT) 12.4 min9.8 min π−π interactions allow for a faster elution profile without sacrificing retention of polar impurities.
Tailing Factor ( Tf​ ) 2.1 (Fail)1.1 (Pass)Phenyl-Hexyl shields residual silanols, eliminating secondary ion-exchange tailing.
Theoretical Plates ( N ) 4,50012,800Sharper peak geometry on Phenyl-Hexyl drastically increases column efficiency.
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.2 (Baseline separation)Orthogonal selectivity resolves structurally similar aromatic impurities.

Part 2: Experimental Workflow & Visualization

To ensure the method is fit for its intended purpose, it must undergo rigorous validation according to the updated ICH Q2(R2) framework[2][3]. The diagram below maps the logical progression from column screening to final regulatory validation.

Workflow Start Method Development: Column Screening C18 Standard C18 Column (Hydrophobic Partitioning) Start->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π) Start->Phenyl Decision Evaluate Resolution & Tailing Factor C18->Decision High Tailing Phenyl->Decision Optimal Shape Validation ICH Q2(R2) Validation (Phenyl-Hexyl Method) Decision->Validation Spec Specificity & Forced Degradation Validation->Spec Lin Linearity, LOD/LOQ & Range Validation->Lin Acc Accuracy & Precision Validation->Acc Rob Robustness (DoE Approach) Validation->Rob Final Validated Method Ready for QC Release Spec->Final Lin->Final Acc->Final Rob->Final

Method development and ICH Q2(R2) validation workflow for Isoquinoline-3-yl diphenyl methanol.

Part 3: Step-by-Step Validation Protocol (ICH Q2(R2))

This protocol is designed as a self-validating system . Before any validation data is recorded, the system must pass a strict System Suitability Test (SST) to prove operational readiness.

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters CSH Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)[4].

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Causality: Fully protonates the basic nitrogen, while keeping acidic silanols neutral, preventing ion-exchange.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-10 min (10% to 80% B), 10-12 min (80% B), 12-15 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

System Suitability Testing (SST) - The Self-Validation Gate

Inject a standard resolution mixture containing Isoquinoline-3-yl diphenyl methanol (100 µg/mL) and a known critical impurity (e.g., benzophenone, 1 µg/mL).

  • Automated Gate: The chromatography data system (CDS) must be programmed to halt the sequence if Rs​<2.0 , Tf​>1.5 , or Peak Area RSD > 2.0% (for 5 replicate injections).

Specificity & Forced Degradation

To prove the method is stability-indicating[2]:

  • Subject the API to stress conditions: 1N HCl (Acid), 1N NaOH (Base), 3% H2​O2​ (Oxidation), Thermal (105°C), and Photolytic (UV light).

  • Neutralize acid/base samples and dilute all stressed samples to the nominal concentration (100 µg/mL).

  • Inject blanks, placebos, and stressed samples. Ensure no degradant peaks co-elute with the main API peak (Peak purity angle < Peak purity threshold via PDA detector).

Linearity, LOD, and LOQ
  • Prepare a stock solution of the API (1.0 mg/mL).

  • Dilute to create a 7-point calibration curve ranging from 25% to 150% of the nominal concentration (25, 50, 75, 100, 120, 150 µg/mL).

  • Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using the standard deviation of the response ( σ ) and the slope ( S ): LOQ=10σ/S .

Accuracy & Precision
  • Accuracy (Spike Recovery): Spike known amounts of API into a placebo matrix at 50%, 100%, and 150% levels (prepared in triplicate). Calculate % Recovery.

  • Repeatability (System Precision): Inject 6 replicates of the 100% nominal standard.

  • Intermediate Precision: Have a second analyst perform the repeatability test on a different day using a different HPLC system.

Robustness (Quality by Design Approach)

Instead of one-factor-at-a-time (OFAT), utilize a Plackett-Burman Design of Experiments (DoE) to deliberately vary:

  • Flow rate ( ±0.1 mL/min)

  • Column temperature ( ±5∘ C)

  • Mobile Phase B starting composition ( ±2% ) Ensure that Rs​ and Tf​ remain within the SST acceptance criteria under all perturbed conditions.

Part 4: Validation Acceptance Criteria Summary

Table 2: ICH Q2(R2) Acceptance Criteria for Purity Analysis

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
Specificity Baseline resolution from all degradants/impurities.Peak purity match > 990; Rs​>2.0 .
Linearity Directly proportional response across the range.Correlation coefficient ( R2 ) ≥0.999 .
Accuracy Closeness of agreement between measured and true value.Mean recovery between 98.0% and 102.0%.
Repeatability Precision under the same operating conditions.Peak Area RSD ≤1.0% ( n=6 ).
Intermediate Precision Precision across different days/analysts/instruments.Overall Peak Area RSD ≤2.0% ( n=12 ).
Robustness Reliability under deliberate method variations.SST criteria met across all DoE conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl. URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). URL: [Link]

  • Trace Metabolic Profiling and Pathway Analysis of Clomazone Using Liquid Chromatography (Phenyl-Hexyl Application) - LCGC International. URL:[Link]

Sources

Comparative

A Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of Isoquinoline-3-yl diphenyl methanol

An In-Depth Technical Guide for Researchers This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Isoquinoline-3-yl diphenyl methanol. Designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Isoquinoline-3-yl diphenyl methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments to explain the chemical rationale behind the fragmentation pathways. By comparing these pathways with those of potential structural isomers, we offer a framework for the structural elucidation and differentiation of complex heterocyclic molecules.

Introduction: The Structural and Analytical Challenge

Isoquinoline-3-yl diphenyl methanol is a complex molecule featuring three key structural motifs: a rigid N-heterocyclic isoquinoline core, a bulky diphenylmethyl group, and a reactive hydroxyl functional group. This combination of an aromatic system capable of stabilizing charge and a functional group that directs fragmentation presents a unique analytical challenge. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, such as in metabolite identification studies or synthetic chemistry quality control.

Electron Ionization (EI) mass spectrometry is a powerful tool for structural analysis due to the reproducible and information-rich fragmentation patterns it generates.[1] The high energy (typically 70 eV) imparted to the molecule creates a molecular ion (M+•) with sufficient internal energy to undergo a series of characteristic bond cleavages.[2] The resulting mass spectrum serves as a molecular fingerprint. This guide will predict and rationalize the primary fragmentation pathways for Isoquinoline-3-yl diphenyl methanol, providing a robust hypothesis for experimental verification.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of Isoquinoline-3-yl diphenyl methanol (Molecular Weight: 311.39 g/mol ) is anticipated to be directed by its most reactive sites: the hydroxyl group and the bonds adjacent to the stabilizing aromatic rings. We will explore three primary competing fragmentation cascades.

Pathway A: Hydroxyl Group-Initiated Fragmentation

The presence of the alcohol functional group provides a primary route for fragmentation through alpha-cleavage and dehydration.[3]

  • Alpha-Cleavage: This is often a dominant fragmentation mode for alcohols.[3] The initial ionization is proposed to occur on one of the lone pair electrons of the oxygen atom.[2] Subsequent cleavage of an adjacent C-C bond can lead to the formation of a stable, resonance-stabilized oxonium ion. For Isoquinoline-3-yl diphenyl methanol, two alpha-cleavage events are plausible:

    • Loss of a Phenyl Radical (•C₆H₅): Cleavage of the bond between the methanolic carbon and a phenyl ring results in the loss of a phenyl radical (77 Da). This would produce a highly stabilized cation at m/z 234 . This is predicted to be a major fragmentation pathway due to the stability of the resulting ion, where the positive charge is delocalized across the isoquinoline ring and the remaining phenyl group.

    • Loss of an Isoquinoline Radical: The alternative alpha-cleavage involves the loss of the isoquinoline-3-yl radical (128 Da), leading to the formation of the diphenylmethyl oxonium ion. This would result in a fragment at m/z 183 .

  • Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a common fragmentation pathway for alcohols, which would yield an alkene radical cation at m/z 293 .[3] The stability of the resulting conjugated system would make this a favorable process.

Pathway_A_Fragmentation cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration M Isoquinoline-3-yl diphenyl methanol (M+•, m/z 311) F234 [M - C₆H₅]⁺ m/z 234 M->F234 - •C₆H₅ (77 Da) F183 [M - Isoquinoline]⁺ m/z 183 M->F183 - •C₉H₆N (128 Da) F293 [M - H₂O]+• m/z 293 M->F293 - H₂O (18 Da)

Caption: Pathway A: Fragmentation initiated by the hydroxyl group.

Pathway B: Cleavage at the Benzylic Position

The bond connecting the isoquinoline ring to the diphenylmethyl carbinol moiety is a benzylic-type position, making it susceptible to cleavage.

  • Formation of the Benzhydryl Cation: Cleavage of the C-C bond between the isoquinoline ring and the methanolic carbon can generate the highly stable benzhydryl (diphenylmethyl) cation. This would involve the loss of the isoquinoline-3-carbinol radical, but a more direct route is the loss of an isoquinoline-3-yl radical (128 Da) followed by rearrangement or, more likely, formation of the benzhydryl cation (m/z 167) through cleavage of the bond to the hydroxylated carbon. This fragment is particularly stable due to the resonance delocalization of the positive charge across both phenyl rings.

  • Formation of the Tropylium Ion: Aromatic compounds containing a benzyl unit often show a characteristic peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺).[4] This fragment could arise from the further fragmentation of the benzhydryl cation (m/z 167) via the loss of benzene (76 Da).

Pathway_B_Fragmentation cluster_benzylic Benzylic Cleavage & Rearrangement M Isoquinoline-3-yl diphenyl methanol (M+•, m/z 311) F167 Benzhydryl Cation [C₁₃H₁₁]⁺ m/z 167 M->F167 - C₁₀H₇NO (157 Da) F91 Tropylium Ion [C₇H₇]⁺ m/z 91 F167->F91 - C₆H₄ (76 Da)

Caption: Pathway B: Fragmentation involving benzylic cleavage.

Pathway C: Fragmentation of the Isoquinoline Core

The isoquinoline ring system itself is relatively stable, but it can undergo characteristic fragmentations.

  • Loss of HCN: A hallmark fragmentation of nitrogen-containing aromatic heterocycles like quinoline and isoquinoline is the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da).[5] This fragmentation could occur from the molecular ion or from major fragment ions that retain the isoquinoline moiety, such as the m/z 234 fragment. The fragmentation of m/z 234 would lead to a daughter ion at m/z 207 .

  • Isoquinoline Cation: Cleavage of the bond between the isoquinoline ring and the diphenylmethanol substituent can also lead to the formation of the isoquinoline cation itself at m/z 129 or, more likely, a protonated version or radical cation depending on the specific rearrangement.

Pathway_C_Fragmentation cluster_isoquinoline Isoquinoline Ring Fragmentation M Isoquinoline-3-yl diphenyl methanol (M+•, m/z 311) F234 [M - C₆H₅]⁺ m/z 234 M->F234 F129 Isoquinoline Cation [C₉H₇N]+• m/z 129 M->F129 - C₁₄H₁₃O (198 Da) F207 [m/z 234 - HCN]⁺ m/z 207 F234->F207 - HCN (27 Da)

Caption: Pathway C: Fragmentation of the isoquinoline nucleus.

Summary of Predicted Fragments and Comparative Analysis

The table below summarizes the key predicted fragments. The relative abundance of these ions provides the basis for structural confirmation and for distinguishing between isomers.

m/z Proposed Ion Structure Neutral Loss Pathway Significance
311[M]+•--Molecular Ion.
293[M - H₂O]+•H₂O (18 Da)AConfirms alcohol functionality.
234[M - C₆H₅]⁺•C₆H₅ (77 Da)AKey Fragment. Suggests a diphenylmethanol moiety. Likely to be a high-abundance ion.
207[C₁₅H₁₁N]⁺C₆H₅ + HCNA, CConfirms the presence of the isoquinoline ring on the m/z 234 fragment.
183[C₁₃H₁₁O]⁺•C₉H₆N (128 Da)AProduct of alternative alpha-cleavage.
167[C₁₃H₁₁]⁺ (Benzhydryl cation)C₁₀H₇NO (157 Da)BKey Fragment. Highly stable, indicates the diphenylmethyl structure.
129[C₉H₇N]+• (Isoquinoline)C₁₄H₁₃O (198 Da)CIndicates the core isoquinoline structure.
91[C₇H₇]⁺ (Tropylium ion)C₁₉H₁₃NO - C₆H₄BCommon fragment from benzyl-containing structures.
Comparison with Potential Alternatives

The fragmentation pattern is highly dependent on the substitution position on the isoquinoline ring.

  • Isoquinoline-1-yl diphenyl methanol (Isomer): In this isomer, the bulky diphenylmethanol group is at the C1 position, adjacent to the nitrogen atom. This proximity could lead to unique rearrangement reactions involving the nitrogen atom, potentially altering the relative abundance of the primary fragments. For instance, the formation of the m/z 234 fragment might be sterically hindered compared to the 3-substituted isomer, leading to a lower relative intensity.

  • Quinoline-based Isomers: A quinoline-based isomer would still be expected to lose HCN. However, the fragmentation of the quinoline ring itself can produce a different set of daughter ions compared to isoquinoline, allowing for differentiation.[5]

The key to differentiation lies in the relative abundances of shared fragments and the presence of unique, low-abundance ions resulting from position-specific rearrangements.

Experimental Protocol: Acquiring the Mass Spectrum

This protocol outlines a standard method for obtaining an EI mass spectrum of Isoquinoline-3-yl diphenyl methanol using Gas Chromatography-Mass Spectrometry (GC-MS). The choice of GC-MS is based on the presumed volatility and thermal stability of the compound.

Objective: To obtain a reproducible 70 eV Electron Ionization (EI) mass spectrum.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent 7890A/5975C GC/MSD or equivalent).

  • Capillary Column: DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL. Rationale: This concentration prevents column overloading and source saturation, ensuring good peak shape and spectral quality.

  • GC Parameters:

    • Injector Temperature: 280 °C. Rationale: Ensures rapid volatilization of the analyte without thermal degradation.

    • Injection Mode: Splitless (1 µL injection volume). Rationale: Maximizes the transfer of analyte to the column for high sensitivity.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

      • Rationale: This program provides good separation from solvent and impurities while ensuring the analyte elutes as a sharp peak.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. Rationale: This is the standard energy for EI-MS, which produces extensive, reproducible fragmentation and allows for comparison with standard mass spectral libraries.[6]

    • Source Temperature: 230 °C. Rationale: A hot source minimizes ion condensation and contamination.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500. Rationale: This range covers the molecular ion and all predicted major fragments.

    • Solvent Delay: 3 minutes. Rationale: Prevents the high solvent load from entering and saturating the MS detector.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.

    • Perform background subtraction to obtain a clean spectrum.

    • Analyze the spectrum to identify the molecular ion and major fragment ions, comparing them against the predicted fragmentation patterns outlined in this guide.

Conclusion

The mass spectral fragmentation of Isoquinoline-3-yl diphenyl methanol is predicted to be a rich and complex process governed by the interplay of its functional groups. The dominant pathways are expected to be alpha-cleavage leading to the m/z 234 ion and cleavage producing the stable benzhydryl cation at m/z 167 . Secondary fragments arising from dehydration and the characteristic loss of HCN from the isoquinoline ring provide further structural confirmation. This predictive guide, grounded in established fragmentation principles, offers a robust framework for the experimental analysis of this molecule and serves as a comparative tool for distinguishing it from structural isomers.

References

  • Kohyama, E., Chikumoto, T., Tada, H., Kitaichi, K., & Ito, T. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. Available at: [Link]

  • The Chemical Society. (1970). Studies in mass spectrometry. Part XXVIII. Hydrogen scrambling between phenyl rings of diphenylmethanol and diphenylmethyl chloride. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Zhang, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of isoquinoline (Scheme 3). Scientific Diagram. Available at: [Link]

  • Orabi, A. S., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Zhang, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Course Material. Available at: [Link]

  • Viegas, C., et al. (2019). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Tarkin-Tas, E. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • GenTech Scientific. (2023). What Factors Influence Fragmentation in Mass Spectrometry? Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Available at: [Link]

  • Zhang, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

Sources

Validation

Comparative Guide: Catalytic Efficiency of Isoquinoline-3-yl Diphenyl Methanol vs. BINAP

Executive Summary In the landscape of modern catalysis, evaluating ligand efficiency requires distinguishing between two fundamentally different paradigms: enantioselective induction and rate acceleration . This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern catalysis, evaluating ligand efficiency requires distinguishing between two fundamentally different paradigms: enantioselective induction and rate acceleration . This guide provides an objective, data-driven comparison between BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)—the gold standard for asymmetric transition-metal catalysis—and Isoquinoline-3-yl diphenyl methanol (IQDPM) , a robust N,O-bidentate ligand.

A common misconception in comparative ligand studies is treating all complex organic scaffolds as chiral catalysts. While BINAP possesses axial chirality and dictates stereochemical outcomes, IQDPM features an achiral carbinol center (due to its two identical phenyl groups). Therefore, comparing their "efficiency" requires evaluating BINAP on its ability to induce enantiomeric excess (ee) in soft-metal catalysis, and evaluating IQDPM on its ability to break autoinhibition and accelerate reaction rates in hard-metal Lewis acid catalysis.

Mechanistic Causality & Ligand Design

The Chiral P,P-Donor Paradigm: BINAP

BINAP is a C2-symmetric diphosphine ligand that coordinates primarily with soft transition metals (Ru, Rh, Pd, Ir). Its catalytic efficiency stems from its rigid naphthyl backbone, which forces the equatorial phenyl rings on the phosphorus atoms to block specific spatial quadrants around the metal center . In the Noyori asymmetric hydrogenation of ketones, this steric environment forces the substrate to approach the active Ru-hydride exclusively from one face, resulting in near-perfect enantioselectivity.

The Achiral N,O-Donor Paradigm: IQDPM

Isoquinoline-3-yl diphenyl methanol is an N,O-bidentate ligand. Uncatalyzed additions of dialkylzinc reagents to aldehydes are notoriously slow because linear ZnEt2​ is a poor nucleophile. When IQDPM coordinates to zinc, it alters the metal's geometry from linear to tetrahedral. This rehybridization polarizes the Zn–C bond, raising its HOMO energy and dramatically accelerating the alkyl transfer . Because IQDPM is achiral, it cannot differentiate between the re and si faces of the aldehyde; its efficiency is measured entirely by its Turnover Frequency (TOF) and rate acceleration, yielding a racemic product.

Visualizing the Catalytic Workflows

BINAP_Mechanism A RuCl2(BINAP)(diamine) B H2 / Base Activation A->B C RuH2(BINAP)(diamine) (Active Catalyst) B->C D Ketone Substrate (Outer-Sphere) C->D E Pericyclic TS (Hydride Transfer) D->E F Chiral Alcohol (>99% ee) E->F F->C Catalyst Regeneration

Figure 1: Outer-sphere mechanism of Ru-BINAP catalyzed asymmetric hydrogenation.

IQDPM_Mechanism A ZnEt2 + IQDPM (Ligand Exchange) B Et-Zn-IQDPM Complex (Lewis Acid) A->B C Benzaldehyde Coordination B->C D Intramolecular Alkyl Transfer C->D E Zinc Alkoxide Intermediate D->E E->B ZnEt2 Turnover F Racemic Alcohol (Accelerated Rate) E->F

Figure 2: Rate-accelerated alkyl transfer mechanism using Zn-IQDPM complex.

Comparative Data Presentation

The following tables summarize the structural properties and benchmark catalytic performances of both ligands in their respective optimal environments.

Table 1: Physicochemical & Catalytic Profile

Parameter(R)-BINAPIsoquinoline-3-yl diphenyl methanol (IQDPM)
Ligand Class Bidentate Diphosphine (P,P)Bidentate Amino Alcohol (N,O)
Chirality Axial (C2-Symmetric)Achiral (Symmetric Carbinol)
Preferred Metals Ru, Rh, Pd, Ir (Soft)Zn, Cu, Ti (Hard/Borderline)
Primary Function Enantioselective InductionRate Acceleration / Directing Group
Benchmark Reaction Asymmetric Hydrogenation of KetonesDialkylzinc Addition to Aldehydes

Table 2: Performance Metrics in Benchmark Reactions

MetricRu-BINAP (Ketone Hydrogenation)Zn-IQDPM (Diethylzinc Addition)
Catalyst Loading 0.01 - 0.1 mol%5 - 10 mol%
Turnover Frequency (TOF) > 10,000 h⁻¹~ 10 - 50 h⁻¹
Enantiomeric Excess (ee) > 98%0% (Racemic)
Yield > 99%> 95%
Background Reaction Rate NegligibleVery Slow (Autoinhibited)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to verify causality.

Protocol A: Noyori Asymmetric Hydrogenation (BINAP Benchmark)

Causality Check: The addition of a strong base ( t -BuOK) is non-negotiable. It deprotonates the diamine ligand to generate the 16-electron Ru-amide intermediate, which is required to heterolytically cleave H2​ .

  • Preparation: In an argon-filled glovebox, charge a stainless-steel autoclave with RuCl2​[(R)−BINAP][(R,R)−DPEN] (2.0 mg, 0.002 mmol) and acetophenone (2.4 g, 20 mmol).

  • Activation: Add anhydrous isopropanol (10 mL) followed by a 1.0 M solution of t -BuOK in isopropanol (0.2 mL, 0.2 mmol).

  • Reaction: Seal the autoclave, purge with H2​ gas three times, and pressurize to 10 atm. Stir the mixture at 25 °C for 12 hours.

  • Validation: Vent the H2​ gas carefully. Analyze an aliquot via chiral HPLC (e.g., Chiralcel OD-H column).

    • Expected Output: >99% conversion to (R)-1-phenylethanol with >98% ee.

Protocol B: Accelerated Diethylzinc Addition (IQDPM Benchmark)

Causality Check: A control reaction without IQDPM must be run in parallel. The uncatalyzed reaction will show <5% conversion after 4 hours, validating that IQDPM is actively breaking zinc autoinhibition .

  • Preparation: Flame-dry a Schlenk flask under argon. Add Isoquinoline-3-yl diphenyl methanol (31.1 mg, 0.1 mmol, 10 mol%) and anhydrous toluene (3 mL).

  • Complexation: Cool the solution to 0 °C. Dropwise, add ZnEt2​ (1.0 M in hexanes, 2.0 mL, 2.0 mmol). Stir for 15 minutes to allow the Et-Zn-IQDPM Lewis acid complex to form (indicated by a slight color change/homogenization).

  • Reaction: Add benzaldehyde (106 mg, 1.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Quench carefully with 1N HCl (2 mL) at 0 °C. Extract with ethyl acetate, dry over Na2​SO4​ , and analyze via GC-MS or 1H NMR.

    • Expected Output: >95% conversion to 1-phenyl-1-propanol. Chiral HPLC will confirm a 50:50 racemic mixture (0% ee), proving the ligand's role is strictly rate acceleration, not enantioselection.

References

  • Asymmetric Hydrogenation. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry. URL:[Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Harvard University (Myers Research Group). URL:[Link]

  • Highly enantioselective diethylzinc addition to imines employing readily available N-monosubstituted amino alcohols. Organic Letters (PubMed). URL:[Link]

Comparative

FTIR spectroscopy absorption peaks for Isoquinoline-3-yl diphenyl methanol

Title: Spectroscopic Fingerprinting: A Comparative FTIR Analysis of Isoquinoline-3-yl Diphenyl Methanol and Its Structural Analogs As a Senior Application Scientist in analytical chemistry, I frequently encounter the cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Fingerprinting: A Comparative FTIR Analysis of Isoquinoline-3-yl Diphenyl Methanol and Its Structural Analogs

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of verifying the structural integrity of complex, multi-ring heterocycles. Isoquinoline-3-yl diphenyl methanol (CAS: 31283-25-7)[1] is a highly sterically hindered tertiary alcohol that serves as a critical intermediate in advanced organic synthesis and pharmaceutical development.

To definitively characterize this compound using Fourier Transform Infrared (FTIR) spectroscopy, we must deconstruct its molecular architecture. Rather than viewing the spectrum as a random collection of peaks, we must analyze it as a composite of its functional moieties: the diphenylmethanol core and the isoquinoline heterocycle. This guide objectively compares the FTIR performance and spectral causality of Isoquinoline-3-yl diphenyl methanol against its structural precursors, providing a robust framework for spectral validation.

Mechanistic Overview: The Causality of Vibrational Shifts

FTIR spectroscopy relies on the principle that molecular bonds vibrate at specific frequencies corresponding to their mass and bond strength. When analyzing Isoquinoline-3-yl diphenyl methanol, three primary regions dictate the spectral fingerprint:

  • The Hydroxyl (O-H) Microenvironment: In unsubstituted diphenylmethanol, the free O-H stretch typically appears as a sharp peak near 3650 cm⁻¹, while intermolecular hydrogen bonding broadens and shifts this peak to ~3300 cm⁻¹[2]. However, in Isoquinoline-3-yl diphenyl methanol, the tertiary hydroxyl group is flanked by two phenyl rings and a bulky isoquinoline system. This extreme steric hindrance severely limits intermolecular hydrogen bonding. Instead, the proximity of the isoquinoline nitrogen's lone pair facilitates intramolecular hydrogen bonding, shifting the O-H stretch to a distinct, moderately broad band around 3400–3500 cm⁻¹.

  • The Isoquinoline C=N Dipole: The incorporation of the nitrogen atom into the aromatic ring breaks the symmetry of the carbon framework. This creates a permanent dipole moment. When IR radiation matches the asymmetric stretching frequency of the C=N bond, it induces a strong dipole change, resulting in a highly diagnostic, sharp absorption peak at approximately 1625 cm⁻¹[3].

  • Aromatic C-H Out-of-Plane Bending: The presence of multiple aromatic systems (two monosubstituted phenyl rings and one fused isoquinoline system) creates a complex fingerprint region. The out-of-plane (OOP) bending vibrations are highly sensitive to the substitution pattern, appearing strongly between 700 and 830 cm⁻¹[3].

Comparative FTIR Spectral Data

The following table synthesizes the quantitative FTIR absorption peaks, comparing the target compound against its foundational structural analogs to guide your peak assignment.

Vibrational ModeIsoquinoline-3-yl diphenyl methanol (Target)Diphenylmethanol (Analog 1)[4]Isoquinoline (Analog 2)[3]Causality & Spectral Notes
O-H Stretch ~3400 - 3550 cm⁻¹ (Intramolecular H-bond)3650 cm⁻¹ (Free) / ~3300 cm⁻¹ (H-bonded)N/ASteric bulk in the target compound restricts intermolecular H-bonding, shifting the peak compared to standard secondary alcohols.
Aromatic C-H Stretch 3020 - 3080 cm⁻¹3000 - 3100 cm⁻¹3060 cm⁻¹Sp² hybridized C-H bonds; highly conserved across all three aromatic systems.
C=N Stretch ~1625 cm⁻¹N/A1625 cm⁻¹Highly diagnostic for the isoquinoline ring; absent in diphenylmethanol.
Aromatic C=C Stretch 1585, 1495, 1450 cm⁻¹1600, 1490, 1450 cm⁻¹1580, 1495, 1460 cm⁻¹Ring breathing modes; the target compound shows a convolution of phenyl and isoquinoline ring stretches.
C-O Stretch ~1050 - 1080 cm⁻¹~1050 cm⁻¹N/ACharacteristic of the tertiary/secondary alcohol C-O single bond stretching.
C-H OOP Bending 700, 745, 830 cm⁻¹700, 740 cm⁻¹740, 790, 830 cm⁻¹700/745 cm⁻¹ indicates monosubstituted phenyls; 830 cm⁻¹ indicates the isoquinoline system.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data collection and eliminate atmospheric artifacts (such as water vapor and CO₂), follow this self-validating Attenuated Total Reflectance (ATR) FTIR protocol.

Step 1: Instrument Calibration & Background Validation

  • Clean the diamond or ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow it to evaporate completely.

  • Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Self-Validation Check: Inspect the background for residual peaks. The baseline must be flat. If residual peaks >0.01 absorbance units are present, reclean the crystal.

Step 2: Sample Preparation & Acquisition

  • Deposit 2–5 mg of solid Isoquinoline-3-yl diphenyl methanol directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the solid sample. (Poor contact will result in artificially low signal-to-noise ratios, particularly at higher wavenumbers like the O-H stretch).

  • Acquire the sample spectrum using the identical parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans)[3].

Step 3: Post-Processing & Atmospheric Suppression

  • Apply an atmospheric compensation algorithm to remove trace H₂O (~3600 cm⁻¹ and ~1600 cm⁻¹) and CO₂ (~2350 cm⁻¹) interference.

  • Perform an ATR-correction (advanced baseline correction) to account for the wavelength-dependent penetration depth of the IR beam, which naturally suppresses high-wavenumber peak intensities.

Workflow Visualization

The following diagram maps the logical progression from sample acquisition to definitive structural validation based on the functional group causality discussed above.

FTIR_Workflow A Sample Prep: Isoquinoline-3-yl diphenyl methanol B ATR-FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) A->B C Spectral Processing (Baseline & Background Correction) B->C D Peak Assignment & Causality C->D E O-H Stretch (~3400 cm⁻¹) Validates Intramolecular H-Bonding D->E F C=N Stretch (~1625 cm⁻¹) Validates Isoquinoline Heterocycle D->F G C-O Stretch (~1050 cm⁻¹) Validates Tertiary Alcohol Core D->G

Caption: Workflow for FTIR spectral acquisition and functional group validation of Isoquinoline-3-yl diphenyl methanol.

References

  • Brainly / Educational Spectroscopic Data. Analyze the Diphenylmethanol Infrared Spectrum. Retrieved from:[Link][2]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 7037, Diphenylmethanol. Retrieved from:[Link][4]

Sources

Validation

A Definitive Guide: X-ray Crystallography vs. NMR for the Structural Confirmation of Isoquinoline-3-yl diphenyl methanol

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. For a novel synthesized compound such as Isoquinoline-3-yl diphenyl methan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. For a novel synthesized compound such as Isoquinoline-3-yl diphenyl methanol, confirming its atomic arrangement is a critical step that underpins all subsequent research. Two powerhouse techniques stand at the forefront for this purpose: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of these methods, grounded in scientific principles and practical application, to empower researchers in making the most informed decision for their structural elucidation challenges.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is widely considered the definitive method for determining the precise three-dimensional structure of a molecule.[1] The technique relies on the diffraction of X-rays by a highly ordered crystalline lattice. By analyzing the pattern of diffracted X-rays, scientists can generate a detailed electron density map of the molecule, revealing the exact position of each atom in the solid state.[2][3] This provides unequivocal information on bond lengths, bond angles, and stereochemistry.[1][4]

The Crystallographic Workflow: From Powder to Picture

The journey to a crystal structure is a multi-step process that demands patience and precision. The primary and often most challenging requirement is the growth of a high-quality single crystal.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction of Isoquinoline-3-yl diphenyl methanol

  • Crystal Growth:

    • Solubility Screening: Begin by determining the solubility of Isoquinoline-3-yl diphenyl methanol in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane).[5]

    • Crystallization Setup: Employ slow evaporation of a saturated solution. Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent or solvent mixture in a small, clean vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.[5] Alternative methods like slow cooling of a saturated solution or vapor diffusion can also be explored.

  • Crystal Mounting:

    • Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage.

    • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[2]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination solubility Solubility Screening crystallization Crystal Growth solubility->crystallization mounting Crystal Mounting crystallization->mounting data_acq X-ray Diffraction mounting->data_acq solution Structure Solution data_acq->solution refinement Model Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

The Power of Solution-State Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the structure of molecules in solution.[6][7] It provides a wealth of information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei, primarily ¹H and ¹³C.[8][9] For Isoquinoline-3-yl diphenyl methanol, a suite of 1D and 2D NMR experiments can reveal its complete covalent framework and stereochemistry.

A Symphony of Signals: The NMR Approach

Unlike X-ray crystallography, NMR does not require a crystalline sample.[10] Instead, the compound is dissolved in a deuterated solvent to provide a detailed picture of its structure in a more biologically relevant state.

Experimental Protocol: NMR Structural Elucidation of Isoquinoline-3-yl diphenyl methanol

  • Sample Preparation:

    • Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[11][12]

    • Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool.[11]

  • 1D NMR Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).[7][13]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.[13] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[14]

  • 2D NMR Data Acquisition:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule.[14]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[14][15]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.[14]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons that are close to each other, providing critical information about the molecule's three-dimensional conformation and stereochemistry.

  • Data Interpretation:

    • Integrate all 1D and 2D NMR data to piece together the structure of Isoquinoline-3-yl diphenyl methanol. Start by identifying spin systems from the COSY spectrum, assign the corresponding carbons using the HSQC, and then connect the fragments using the long-range correlations from the HMBC spectrum.[16] Finally, use NOESY/ROESY data to confirm the stereochemistry.

nmr_workflow cluster_prep_nmr Sample Preparation cluster_data_nmr Data Acquisition cluster_analysis_nmr Structure Elucidation dissolve Dissolve in Deuterated Solvent filter Filter Sample dissolve->filter one_d 1D NMR (¹H, ¹³C, DEPT) filter->one_d two_d 2D NMR (COSY, HSQC, HMBC, NOESY) one_d->two_d assign_2d Correlate with 2D Data two_d->assign_2d assign_1d Analyze 1D Spectra assign_1d->assign_2d build_structure Assemble Structure assign_2d->build_structure final_structure_nmr final_structure_nmr build_structure->final_structure_nmr Final Solution Structure

Caption: Workflow for NMR Spectroscopy.

Head-to-Head Comparison: X-ray Crystallography vs. NMR

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Precise 3D atomic coordinates, bond lengths, angles, absolute stereochemistry in the solid state.[1][4]Connectivity, relative stereochemistry, conformational dynamics in solution.[10]
Sample Amount Micrograms to milligrams (crystal size dependent)5-25 mg for ¹H, 50-100 mg for ¹³C is typical.[17]
Destructive? Generally non-destructive, though the crystal is consumed in the experiment.[4]Non-destructive.[6][18]
Key Challenge Growing a suitable single crystal.[4]Spectral overlap in complex molecules, sensitivity for dilute samples.[18]
Time Scale Hours to days for data collection and analysis (after obtaining a crystal).Hours to a few days for a full suite of experiments and analysis.

Senior Application Scientist's Recommendation

For the unambiguous structural confirmation of a novel small molecule like Isoquinoline-3-yl diphenyl methanol, single-crystal X-ray crystallography is the gold standard and should be pursued if at all possible. It provides an unparalleled level of detail and certainty, leaving no ambiguity about the atomic connectivity and stereochemistry in the solid state.[19][20] This is particularly crucial for regulatory submissions and for building a solid foundation for further drug development.

However, the major bottleneck for X-ray crystallography is the need for high-quality single crystals, which is not always achievable. In such cases, a comprehensive suite of NMR experiments is an excellent and powerful alternative. While it may not provide the same level of precision in atomic coordinates as crystallography, modern 1D and 2D NMR techniques can provide a definitive determination of the covalent structure and relative stereochemistry in solution.[8][9]

A combined approach is often the most powerful. An X-ray crystal structure provides the definitive solid-state conformation, while NMR spectroscopy offers insights into the molecule's structure and dynamics in solution, which is often more relevant to its biological activity. The two techniques are highly complementary, and together they provide a complete picture of the molecule's structural properties.[10][21]

References

  • NMR Sample Preparation. Available from: [Link]

  • Sample Preparation & NMR Tubes. Chemical Research Support, Weizmann Institute of Science. Available from: [Link]

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium & Exposition. Available from: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available from: [Link]

  • NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Available from: [Link]

  • NMR Spectroscopy. Department of Chemistry, Michigan State University. Available from: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]

  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Available from: [Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. Available from: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available from: [Link]

  • Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. AZoOptics. Available from: [Link]

  • NMR spectroscopy - An Easy Introduction. Chemistry Steps. Available from: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available from: [Link]

  • What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry? Quora. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available from: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules. Available from: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Available from: [Link]

  • Small Molecule X-ray Crystallography. METRIC, North Carolina State University. Available from: [Link]

  • Interpreting. OpenOChem Learn. Available from: [Link]

  • Crystallographic Structure Elucidation. IMSERC, Northwestern University. Available from: [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available from: [Link]

  • X-Ray Crystallography of Chemical Compounds. Available from: [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. Semantic Scholar. Available from: [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available from: [Link]

  • X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. Purdue University. Available from: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry. Available from: [Link]

  • Isoquinoline derivatives Zn(II)/Ni(II) complexes: Crystal structures, cytotoxicity, and their action mechanism. European Journal of Medicinal Chemistry. Available from: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available from: [Link]

  • Small molecule crystallography. Excillum. Available from: [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. ResearchGate. Available from: [Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • Nuclear Magnetic Resonance Spectroscopy and Its Key Role in Environmental Research. Available from: [Link]

  • Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. Available from: [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Available from: [Link]

  • X-ray Crystallography. Creative BioMart. Available from: [Link]

  • Limitations and lessons in the use of X-ray structural information in drug design. Drug Discovery Today. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Isoquinoline-3-yl Diphenyl Methanol

This document provides essential safety and logistical guidance for the proper disposal of isoquinoline-3-yl diphenyl methanol, a novel heterocyclic compound. Tailored for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for the proper disposal of isoquinoline-3-yl diphenyl methanol, a novel heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes regulatory standards with practical laboratory protocols to ensure the safe and compliant management of this chemical waste. The procedures outlined are grounded in the principles of chemical safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's potential hazards. As isoquinoline-3-yl diphenyl methanol is a specific, likely novel, chemical entity, a dedicated Safety Data Sheet (SDS) may not be publicly available. Therefore, a risk assessment must be conducted based on the hazardous properties of its core chemical structures: isoquinoline and diphenylmethanol .

  • Isoquinoline Moiety: The isoquinoline core is a heterocyclic aromatic organic compound.[1] It is classified as harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and is suspected of causing cancer.[2][3] Furthermore, it is harmful to aquatic life with long-lasting effects.[2] Its basic nature (pKa of 5.14 for its conjugate acid) means it can react with acids.[1]

  • Diphenylmethanol (Benzhydrol) Moiety: This aromatic alcohol is considered a hazardous substance that can cause irritation to the eyes, respiratory system, and skin.[4] While not classified as harmful by ingestion, it may cause sensitization by skin contact, and cumulative effects may result from exposure.[4]

  • Combined Structure: As a novel derivative, isoquinoline-3-yl diphenyl methanol must be handled as a substance with unknown toxicity and potential for high biological activity, a common trait among complex isoquinoline-based molecules used in medicinal chemistry.[5][6] Therefore, it is imperative to treat this compound as hazardous waste until proven otherwise through rigorous toxicological testing.

Table 1: Hazard Profile Based on Constituent Components

Hazard CategoryGHS Classification (Isoquinoline)GHS Classification (Diphenylmethanol)Inferred Risk for Isoquinoline-3-yl Diphenyl Methanol
Acute Toxicity H302: Harmful if swallowed[2][3] H311: Toxic in contact with skin[2][3]Not classified as harmful by ingestion[4]Assume Harmful/Toxic: Handle with full PPE.
Skin Irritation H315: Causes skin irritation[2][3]Irritating to skin[4]High Likelihood of Skin Irritation/Sensitization.
Eye Irritation H319: Causes serious eye irritation[2][3]Irritating to eyes[4]High Likelihood of Serious Eye Irritation.
Carcinogenicity H350: May cause cancer[2][3]Not ClassifiedAssume Potential Carcinogen: Minimize exposure.
Environmental H412: Harmful to aquatic life with long lasting effects[2]Data not prominent, but aromatic compounds can be persistent.Assume Environmentally Hazardous: Prevent release to drains or soil.[2]

Waste Characterization and Regulatory Framework

Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated to determine if it is hazardous.[7] This "cradle-to-grave" responsibility falls on the generator of the waste.[7]

A waste can be classified as hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[8][9][10]

  • Listed Wastes: Isoquinoline-3-yl diphenyl methanol is not expected to be found on the F, K, P, or U lists, as these typically apply to common industrial process wastes or specific unused commercial chemical products.[8][9] The P-list and U-list are for discarded, unused commercial chemicals.[9]

  • Characteristic Wastes:

    • Ignitability: With a high boiling point and being a solid at room temperature, it is unlikely to be ignitable (flash point < 140°F).[8]

    • Corrosivity: It is not a strong acid or base, so it is unlikely to be corrosive (pH ≤ 2 or ≥ 12.5).[8]

    • Reactivity: It is not expected to be unstable, explosive, or water-reactive.[8]

    • Toxicity: This is the most probable characteristic. The toxicity of the isoquinoline component strongly suggests the compound could fail the Toxicity Characteristic Leaching Procedure (TCLP) or be considered toxic based on generator knowledge.[8][11]

Step-by-Step Disposal Protocol

This protocol ensures the safe handling and disposal of isoquinoline-3-yl diphenyl methanol waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions Before handling the chemical or its waste, ensure you are wearing appropriate PPE.[13][14]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[15]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[15]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[13]

  • Work Area: Conduct all transfers of the waste in a certified chemical fume hood to minimize inhalation exposure.[13]

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid isoquinoline-3-yl diphenyl methanol, contaminated personal protective equipment (gloves, wipes), and weighing papers in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solvent, collect it as liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.

    • Halogenated vs. Non-halogenated: If dissolved in a solvent like dichloromethane, it is a halogenated waste. If in a solvent like methanol or acetone, it is non-halogenated. Keep these streams separate to reduce disposal costs and complexity.[16]

  • NEVER dispose of this chemical down the sink or in the regular trash.[16][17] This can lead to environmental contamination and harm aquatic life.[17]

Step 3: Container Selection and Labeling

  • Container: Use a chemically compatible container with a secure, tight-fitting lid. For solids, a wide-mouth plastic or glass jar is suitable. For liquids, use a designated solvent waste container. Ensure the container is in good condition and free of damage.[14]

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Isoquinoline-3-yl diphenyl methanol". List any solvents present as well.

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Step 4: On-site Accumulation and Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation.

  • Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.[18]

  • Segregation: Keep the waste container segregated from incompatible materials, especially strong acids.

  • Time Limits: Adhere to institutional and EPA guidelines for the maximum amount of time waste can be stored in the lab before being moved to a central storage facility.[11]

Step 5: Final Disposal

  • Contact EHS: When the container is full or the storage time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department.

  • Licensed Disposal: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal company. This company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final destruction, likely via high-temperature incineration.[19]

  • Record Keeping: Maintain all records related to the disposal of the hazardous waste for at least three years, as required by the EPA.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of isoquinoline-3-yl diphenyl methanol waste.

G cluster_start Waste Generation cluster_characterize Characterization & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal start Generate Isoquinoline-3-yl Diphenyl Methanol Waste char_waste Characterize as Hazardous Waste (Toxic, Environmental Hazard) start->char_waste waste_form Is waste Solid or Liquid? char_waste->waste_form solid_waste Segregate as Solid Hazardous Waste waste_form->solid_waste Solid liquid_waste Segregate as Liquid Hazardous Waste waste_form->liquid_waste Liquid container Select & Label Approved Hazardous Waste Container solid_waste->container liquid_waste->container storage Store in Designated Satellite Accumulation Area with Secondary Containment container->storage ehs Contact EHS for Pickup storage->ehs dispose Transfer to Licensed Disposal Facility ehs->dispose record Maintain Disposal Records dispose->record

Caption: Waste Disposal Workflow for Isoquinoline-3-yl Diphenyl Methanol.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and environmental protection.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large, produces significant dust or vapors, or you are unsure how to proceed.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your supervisor and your institution's EHS department immediately.

  • Cleanup (Only if Trained):

    • For small spills of solid material, use appropriate PPE and gently cover the spill with an absorbent material designed for chemical spills. Avoid raising dust. Carefully scoop the material into the designated hazardous waste container.

    • For small liquid spills, absorb with a chemical spill kit absorbent.

    • Decontaminate the area with an appropriate cleaning solution and dispose of all cleanup materials as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of isoquinoline-3-yl diphenyl methanol is not merely a procedural task but a critical component of responsible scientific research. By understanding the compound's inherent hazards, adhering to regulatory requirements, and following a systematic disposal protocol, researchers can protect themselves, their colleagues, and the environment. This commitment to safety builds a foundation of trust and integrity that is paramount in the field of drug development.

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Handling

Personal protective equipment for handling Isoquinoline-3-yl diphenyl methanol

Comprehensive Safety and Operational Guide: Handling Isoquinoline-3-yl Diphenyl Methanol As research and drug development increasingly rely on complex synthetic intermediates, understanding the precise physicochemical ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Isoquinoline-3-yl Diphenyl Methanol

As research and drug development increasingly rely on complex synthetic intermediates, understanding the precise physicochemical hazards of these compounds is critical. Isoquinoline-3-yl diphenyl methanol (CAS 31283-25-7) is a specialized structural motif combining an isoquinoline core with a lipophilic diphenyl methanol group[1].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, causally driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

Physicochemical Causality & Hazard Profiling

To design an effective PPE strategy, one must first understand why the compound is hazardous. The diphenyl methanol moiety imparts significant lipophilicity to the molecule, allowing it to easily partition into the lipid bilayers of the stratum corneum (the outermost layer of skin) if dissolved in organic solvents. Furthermore, the generation of fine particulate dust during the transfer of the solid compound poses a severe risk to mucosal membranes[2].

According to the Globally Harmonized System (GHS), Isoquinoline-3-yl diphenyl methanol presents several acute and chronic hazards[3]:

Hazard ClassGHS CategoryMechanistic Rationale & Operational Implication
Serious Eye Damage Category 1Micro-particulates can cause irreversible corneal abrasion and severe inflammation. Standard safety glasses are insufficient; a full seal is required[3].
Skin Irritation Category 2The compound disrupts epidermal barriers, leading to localized dermatitis. Prolonged contact can accentuate pre-existing skin conditions[2][3].
STOT-SE (Respiratory) Category 3Inhalation of fine dust triggers acute respiratory tract irritation. Accumulation of fine dust in the lungs must be prevented[2][4].
Aquatic Toxicity Chronic 4Long-term hazardous effects in aquatic environments dictate strict zero-drain disposal policies[3].

The PPE Specification Matrix

Based on the hazard profile, standard laboratory attire must be upgraded. Every piece of PPE recommended below serves as a specific barrier against the compound's physical state and chemical properties.

Anatomical TargetRequired PPE SpecificationCausality & Scientific Rationale
Ocular/Facial Unvented or indirectly vented chemical splash goggles (EN 166 / ANSI Z87.1).Prevents airborne micro-dust from bypassing the lenses. If handling >50g or highly concentrated solutions, a full face shield is required to prevent Category 1 eye damage[3].
Dermal (Hands) Dual-layer Nitrile gloves (Inner: 0.11 mm; Outer: >0.3 mm).Nitrile provides excellent resistance to non-polar organic moieties. Double-gloving is mandatory when the compound is dissolved in permeation-enhancing solvents (e.g., DMSO, DCM) to prevent transdermal systemic injury[2].
Respiratory N95 / FFP2 particulate respirator (minimum).Mitigates STOT-SE Category 3 risks. Because the compound is non-volatile, a particulate filter is sufficient for the solid powder[2]. If dissolved in volatile solvents, an ABEK-P3 organic vapor cartridge must be used.
Dermal (Body) Flame-retardant, anti-static laboratory coat with knit cuffs.Fine organic dust clouds can pose a rapid combustion hazard if ignited by static discharge[2]. Knit cuffs prevent wrist exposure and accidental snagging.

Operational Workflow & PPE Integration

The following step-by-step methodology ensures that PPE is not just worn, but actively integrated into a safe handling system.

Phase I: Pre-Operational Checks & Donning
  • Integrity Verification: Perform a pneumatic inflation test on the outer nitrile gloves to check for micro-tears. Inspect the respirator seal.

  • Base Layering: Don the anti-static lab coat. Ensure the collar is fully buttoned.

  • Primary Barrier: Don the inner layer of nitrile gloves, ensuring they are tucked under the knit cuffs of the lab coat.

  • Secondary Barrier: Don the outer layer of nitrile gloves, pulling the cuffs over the lab coat sleeves to create a continuous dermal barrier.

  • Mucosal Protection: Equip the N95 respirator and perform a positive/negative pressure seal check. Finally, don the unvented safety goggles.

Phase II: Chemical Handling Execution
  • Environmental Control: Conduct all weighing and transfer operations inside a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Static Mitigation: Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) to transfer the Isoquinoline-3-yl diphenyl methanol powder, preventing dust cloud ignition[2].

  • Solvent Addition: If preparing a stock solution, add the solvent slowly down the side of the vessel to minimize aerosolization of the powder.

Phase III: Doffing & Decontamination
  • Outer Glove Removal: Using the pinch-and-pull method, remove the highly contaminated outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin.

  • Secondary Removal: Remove goggles and respirator handling only the straps.

  • Final Clearance: Remove the inner gloves and immediately wash hands with copious amounts of soap and water. Do not use organic solvents to wash hands, as this will drive residual chemical into the skin.

G N1 Pre-Operational Hazard Assessment N2 Inspect PPE Integrity (Gloves, Goggles, Mask) N1->N2 N3 Don Base PPE (Lab Coat & Inner Gloves) N2->N3 N4 Is Compound in Solution or Solid? N3->N4 N5 Solid Handling (Add N95/P2 Respirator) N4->N5 Powder N6 Solution Handling (Add Outer Nitrile Gloves) N4->N6 Solvent N7 Execute Workflow in Class II Fume Hood N5->N7 N6->N7

Fig 1: PPE donning and operational workflow for Isoquinoline-3-yl diphenyl methanol.

Emergency Response & Disposal Protocols

Trustworthy safety systems account for failure. If a spill occurs, immediate and structured escalation is required.

Minor Spills (< 50g of solid):

  • Isolate: Alert personnel in the immediate vicinity[2].

  • Suppress: Do not dry sweep. Lightly mist the powder with water (or a compatible non-reactive solvent) to suppress dust formation[4].

  • Collect: Use a damp, disposable absorbent pad to collect the material. Place all cleanup materials into a sealable, chemically resistant high-density polyethylene (HDPE) container.

Disposal Logistics: Because Isoquinoline-3-yl diphenyl methanol is classified as Chronic Category 4 for aquatic toxicity[3], it must never be flushed down the sink.

  • Solid Waste: Store in tightly sealed, clearly labeled containers away from strong oxidizing agents[5].

  • Destruction: Transfer to a licensed environmental contractor for high-temperature incineration (combustion products will include CO, CO2, and potentially toxic nitrogen oxides)[2].

Sources

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